BFCAs-1
Description
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Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H60N4O8/c1-29(2,3)41-25(37)21-33-13-15-34(22-26(38)42-30(4,5)6)17-19-36(24-28(40)44-32(10,11)12)20-18-35(16-14-33)23-27(39)43-31(7,8)9/h13-24H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYNJWTYDHZUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585531-74-4 | |
| Record name | Tetra-tert-Butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK2QAF2ZJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Mechanism of Action of BFCAs-1: A Deep Dive
Initial investigations into the mechanism of action of a compound designated as BFCAs-1 have not yielded specific results in publicly available scientific literature. This suggests that this compound may be a novel agent under early-stage research, a proprietary compound with limited disclosed information, or potentially an internal codename not yet published.
While a detailed technical guide on the core mechanism of this compound cannot be constructed without specific data, this guide will outline the general methodologies and approaches that researchers, scientists, and drug development professionals would employ to elucidate the mechanism of action of a new chemical entity. This framework serves as a roadmap for the types of experiments and data analysis that would be required to build a comprehensive understanding of this compound's biological activity.
Conceptual Framework for Elucidating a Novel Mechanism of Action
The process of defining a drug's mechanism of action is a meticulous and multi-faceted endeavor. It typically begins with broad, phenotypic screening and progressively narrows down to specific molecular interactions and pathway modulations.
Logical Workflow for Mechanism of Action Studies
The following diagram illustrates a typical workflow for identifying and characterizing the mechanism of action of a novel compound like this compound.
Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.
Key Experimental Protocols
To populate a technical guide for this compound, the following experimental protocols would be essential.
Target Identification and Validation
-
Affinity Chromatography:
-
Immobilize this compound or a derivative onto a solid support (e.g., sepharose beads).
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Incubate the immobilized compound with cell lysate or a protein mixture.
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Wash away non-specifically bound proteins.
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Elute the specifically bound proteins.
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Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
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Cellular Thermal Shift Assay (CETSA):
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Treat intact cells or cell lysates with this compound at various concentrations.
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Heat the samples across a range of temperatures.
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Pellet the aggregated, denatured proteins by centrifugation.
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Analyze the soluble protein fraction by Western blot or mass spectrometry to detect the target protein. A shift in the melting temperature of a protein in the presence of this compound indicates direct binding.
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Quantification of Target Engagement and Activity
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Surface Plasmon Resonance (SPR):
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Immobilize the purified target protein on a sensor chip.
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Flow solutions of this compound at different concentrations over the chip surface.
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Measure the change in the refractive index at the surface, which is proportional to the mass of this compound bound to the protein.
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Calculate kinetic parameters (kon, koff) and the dissociation constant (KD) from the binding data.
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Enzyme-Linked Immunosorbent Assay (ELISA) / Biochemical Assays:
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If the target is an enzyme, incubate the enzyme with its substrate and varying concentrations of this compound.
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Measure the formation of the product over time using a spectrophotometer or fluorometer.
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Determine the IC50 value of this compound by plotting the enzyme activity against the compound concentration.
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Signaling Pathway Analysis
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Western Blotting:
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Treat cells with this compound for various times and at different concentrations.
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Lyse the cells and separate the proteins by size using SDS-PAGE.
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Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
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Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phosphorylated forms of kinases) and a loading control.
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Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
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Detect the signal using a chemiluminescent substrate.
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RNA-Sequencing (RNA-Seq):
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Treat cells with this compound or a vehicle control.
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Isolate total RNA from the cells.
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Prepare sequencing libraries from the RNA.
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Sequence the libraries on a high-throughput sequencing platform.
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Align the sequencing reads to a reference genome and quantify gene expression levels.
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Perform differential gene expression analysis to identify genes and pathways modulated by this compound.
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Data Presentation
All quantitative data generated from the aforementioned experiments would be summarized in tables for clear comparison.
Table 1: Hypothetical Binding Affinity and Potency of this compound
| Assay Type | Target Protein | Parameter | Value |
| Surface Plasmon Resonance | Target X | KD (nM) | Data |
| Isothermal Titration Calorimetry | Target X | KD (nM) | Data |
| Enzymatic Assay | Target X | IC50 (nM) | Data |
| Cell-Based Reporter Assay | Pathway Y | EC50 (nM) | Data |
Table 2: Hypothetical Cellular Effects of this compound
| Cell Line | Assay | Endpoint | GI50 / LD50 (µM) |
| Cancer Cell Line A | Cell Viability (72h) | Growth Inhibition | Data |
| Normal Cell Line B | Cytotoxicity (72h) | Cell Death | Data |
Visualizing Signaling Pathways
Once the modulated signaling pathway is identified, a diagram can be constructed using Graphviz to illustrate the mechanism.
Hypothetical Signaling Pathway Modulated by this compound
If, for instance, this compound was found to inhibit an oncogenic kinase, the resulting diagram might look like this:
Caption: Hypothetical inhibition of the Target X kinase by this compound.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the experimental and analytical framework outlined here provides a comprehensive guide for its investigation. A thorough execution of these studies would yield the necessary data to construct a detailed technical whitepaper, complete with quantitative data tables, detailed protocols, and informative pathway diagrams, thereby providing the scientific community with a clear understanding of this compound's biological function. Researchers are encouraged to verify the nomenclature and search for emerging literature on this compound.
An In-depth Technical Guide to the Bifunctional Chelating Agent BFCAs-1
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties and Structure
BFCAs-1, systematically known as tetra-tert-butyl 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate, is a key bifunctional chelating agent (BFCA) utilized in the development of advanced diagnostic and therapeutic agents. It is a derivative of the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), where the four carboxylic acid groups are protected as tert-butyl esters. This protection strategy is crucial for its application in bioconjugation, preventing unwanted side reactions and allowing for controlled coupling to biomolecules.
The core structure of this compound consists of a 12-membered tetraaza ring (cyclen), which provides a pre-organized framework for strong and stable chelation of various metal ions, particularly trivalent metal ions like radiometals used in nuclear medicine.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Systematic Name | tetra-tert-butyl 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate | |
| Synonyms | This compound, DOTA-tetra(t-butyl ester), DOTA-(tBu)4 | |
| CAS Number | 585531-74-4 | |
| Molecular Formula | C₃₂H₆₀N₄O₈ | |
| Molecular Weight | 628.8 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [2] |
| Storage | Short term (1 month) at -20°C; Long term (6 months) at -80°C in a dry environment. | [2] |
Synthesis and Bioconjugation
The synthesis of this compound involves the alkylation of the four secondary amine groups of the cyclen macrocycle with tert-butyl bromoacetate. While detailed protocols for the tetra-substituted derivative are not as common as for the tri-substituted version, the general principles apply.
General Experimental Protocol for Synthesis
This protocol is adapted from methods for related DOTA derivatives and outlines the general steps for the synthesis of this compound.
Materials:
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1,4,7,10-tetraazacyclododecane (cyclen)
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tert-Butyl bromoacetate
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Anhydrous potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN)
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Dichloromethane (CH₂Cl₂)
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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To a solution of cyclen in anhydrous acetonitrile, add an excess of anhydrous potassium carbonate.
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Slowly add a solution of tert-butyl bromoacetate in acetonitrile to the cyclen suspension.
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Heat the reaction mixture and stir for an extended period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, filter the mixture to remove the potassium carbonate.
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Evaporate the solvent from the filtrate under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the pure this compound.
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Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
Bioconjugation
This compound is designed for conjugation to biomolecules, such as peptides and antibodies, to create targeted imaging or therapeutic agents. The tert-butyl protecting groups are typically removed after conjugation to allow for chelation of a metal ion.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound-derived bioconjugates is targeted delivery of a chelated metal ion to a specific biological site. For example, a DOTA-peptide conjugate can target a receptor that is overexpressed on cancer cells. A widely studied example is the use of DOTA-TATE, a DOTA-conjugated somatostatin analogue, which targets somatostatin receptor 2 (SSTR2).
Upon binding of the DOTA-TATE-radiometal complex to SSTR2, the receptor-ligand complex is internalized by the cell. This internalization concentrates the radioactivity within the tumor cells, leading to localized therapeutic effects (in the case of therapeutic radionuclides like ¹⁷⁷Lu) or allowing for targeted imaging (with diagnostic radionuclides like ⁶⁸Ga). The binding to SSTR2 can also trigger downstream signaling pathways that inhibit cell proliferation and induce apoptosis.
References
The Role of BFCAs-1 as a Bifunctional Chelator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicine, particularly in the fields of diagnostic imaging and targeted radionuclide therapy, the development of robust and versatile molecular tools is paramount. Bifunctional chelators (BFCAs) represent a cornerstone of this advancement, enabling the stable attachment of radiometals to biologically active molecules. This technical guide focuses on a specific precursor molecule, identified herein as BFCAs-1, which serves as a pivotal starting material for the synthesis of DOTA-based radiopharmaceuticals. This compound, chemically known as tert-butyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate, is a protected form of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivative. The tert-butyl ester protecting groups provide a strategic advantage, allowing for controlled conjugation to targeting biomolecules before the final deprotection and radiolabeling steps. This guide will delve into the synthesis, deprotection, and conjugation of this compound-derived chelators, and their application in creating radiopharmaceuticals for targeting critical signaling pathways in oncology.
Core Concepts: From this compound to a Functional Chelator
This compound in its commercially available form is not an active chelator. Its four carboxylic acid groups, essential for coordinating a metal ion, are protected as tert-butyl esters. This protection strategy is crucial for preventing unwanted side reactions during the conjugation of the chelator to a biomolecule, such as a peptide or an antibody. The single free carboxylic acid on one of the acetate arms serves as the reactive handle for this conjugation.
The general workflow involves three key stages:
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Conjugation: The free carboxylic acid of this compound (or more commonly, its activated form) is covalently linked to a functional group (typically a primary amine) on the targeting biomolecule.
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Deprotection: The tert-butyl ester protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the four carboxylic acid arms of the DOTA macrocycle. This step transforms the protected precursor into a fully functional chelating agent.
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Radiolabeling: The deprotected DOTA-bioconjugate is then incubated with a solution of the desired radiometal, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy, to form a stable radiopharmaceutical.
Quantitative Data on DOTA-based Radiopharmaceuticals
The following tables summarize key quantitative data for radiopharmaceuticals developed using DOTA chelators derived from precursors like this compound. These values are compiled from various preclinical studies and highlight the performance of these agents.
Table 1: Radiolabeling Efficiency and Specific Activity
| Radiopharmaceutical | Radionuclide | Labeling Efficiency (%) | Specific Activity (GBq/µmol) | Reference |
| ⁶⁸Ga-DOTA-RGD | ⁶⁸Ga | >95 | 8.7 ± 1.1 | [1] |
| ⁶⁸Ga-DOTA-TATE | ⁶⁸Ga | >95 | ~1 | [2] |
| ⁶⁸Ga-DOTA-AngII | ⁶⁸Ga | ≥90 | >11.1 | [3] |
| ⁶⁸Ga-DOTA-G6 PAMAM | ⁶⁸Ga | 95.0 | Not Reported | [4] |
| ¹⁷⁷Lu-DOTA-TATE | ¹⁷⁷Lu | >98 | Not Reported | [5] |
| ¹⁷⁷Lu-DOTA-AngII | ¹⁷⁷Lu | ≥90 | >11.1 | |
| ¹⁷⁷Lu-DOTA-p160 | ¹⁷⁷Lu | Not Reported | Not Reported |
Table 2: In Vitro Stability of DOTA-Radioconjugates
| Radiopharmaceutical | Medium | Time (h) | Stability (%) | Reference |
| ⁶⁸Ga-DOTA-RGD | In vivo | Not specified | Stable | |
| ⁶⁸Ga-DOTA-C21 | Human Serum | 2 | 85 ± 3 | |
| ⁶⁸Ga-DOTA-C21 | Whole Blood | 2 | 57 ± 3 | |
| ⁶⁷Ga-DOTA-Bn-TOC (Isomer A') | Murine Plasma | 24 | High | |
| ¹⁷⁷Lu-DOTA-AngII | Human Plasma | Not specified | High | |
| ¹⁷⁷Lu-DOTA-p160 | Human Plasma/Serum | Not specified | Favorable |
Table 3: Biodistribution of ⁶⁸Ga-DOTA-Peptides in Mice (%ID/g)
| Organ | ⁶⁸Ga-DOTA-RGD (1h p.i.) | ⁶⁸Ga-DOTA-TOC (1h p.i.) | ⁶⁸Ga-DOTA-NOC (1h p.i.) | ⁶⁸Ga-DOTA-TATE (1h p.i.) |
| Blood | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Heart | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Lungs | 1.1 ± 0.2 | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 |
| Liver | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Spleen | 1.0 ± 0.2 | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.5 ± 0.1 |
| Kidneys | 4.8 ± 0.8 | 10.8 ± 1.5 | 12.1 ± 2.1 | 11.5 ± 1.8 |
| Intestine | 1.2 ± 0.2 | Not Reported | Not Reported | Not Reported |
| Tumor | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| Reference |
Table 4: Biodistribution of ¹⁷⁷Lu-DOTA-Peptides in Mice (%ID/g)
| Organ | ¹⁷⁷Lu-DOTA-TATE (NCI-H69 Xenograft, 24h p.i.) | ¹⁷⁷Lu-DOTA-anti-bcl-2-octreotate (Mec-1 Xenograft, 24h p.i.) | ¹⁷⁷Lu-DOTATATE (Nude Mice, 4h p.i.) |
| Blood | 0.1 ± 0.0 | ~0.1 | 0.1 ± 0.0 |
| Lungs | 0.3 ± 0.1 | ~0.3 | 0.4 ± 0.1 |
| Liver | 0.4 ± 0.1 | ~0.5 | 0.5 ± 0.1 |
| Spleen | 0.2 ± 0.0 | ~0.2 | 0.2 ± 0.0 |
| Kidneys | 1.5 ± 0.2 | ~1.0 | 1.8 ± 0.3 |
| Tumor | 1.5 ± 0.2 | ~2.5 | 10.9 ± 2.7 |
| Reference |
Detailed Experimental Protocols
Protocol 1: Conjugation of DOTA-tris(t-butyl ester) to a Peptide
This protocol describes a general method for conjugating the this compound precursor to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) in solution phase.
Materials:
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DOTA-tris(t-butyl ester) (the deprotected form of this compound)
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Peptide of interest with a free primary amine
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N,N-Diisopropylethylamine (DIPEA)
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O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
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Anhydrous N,N-Dimethylformamide (DMF)
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Reversed-phase high-performance liquid chromatography (RP-HPLC) system
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Mass spectrometer
Procedure:
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Dissolve the peptide in anhydrous DMF.
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Add DIPEA to the peptide solution to adjust the pH to approximately 8-9.
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In a separate vial, dissolve DOTA-tris(t-butyl ester) and HBTU in anhydrous DMF.
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Add the DOTA-tris(t-butyl ester)/HBTU solution to the peptide solution.
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Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
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Monitor the reaction progress by RP-HPLC.
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Upon completion, quench the reaction by adding water.
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Purify the DOTA-peptide conjugate by preparative RP-HPLC.
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Confirm the identity of the product by mass spectrometry.
Protocol 2: Deprotection of tert-Butyl Esters
This protocol outlines the removal of the tert-butyl protecting groups from the DOTA-peptide conjugate.
Materials:
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DOTA-peptide conjugate with tert-butyl esters
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS) (as a scavenger)
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Dichloromethane (DCM)
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Diethyl ether
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Centrifuge
Procedure:
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Dissolve the protected DOTA-peptide conjugate in DCM.
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Add a solution of TFA and TIS in DCM (e.g., 95:2.5:2.5 TFA:TIS:DCM).
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the deprotection by RP-HPLC.
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Upon completion, remove the solvent under a stream of nitrogen or by rotary evaporation.
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Precipitate the deprotected peptide by adding cold diethyl ether.
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Centrifuge the mixture to pellet the product.
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Wash the pellet with cold diethyl ether and dry under vacuum.
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Purify the final deprotected DOTA-peptide conjugate by RP-HPLC.
Protocol 3: Radiolabeling with ⁶⁸Ga and ¹⁷⁷Lu
This protocol provides a general method for radiolabeling the deprotected DOTA-peptide conjugate.
Materials:
-
Deprotected DOTA-peptide conjugate
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⁶⁸GaCl₃ in HCl (from a ⁶⁸Ge/⁶⁸Ga generator) or ¹⁷⁷LuCl₃ in HCl
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Sodium acetate buffer (pH 4.0-5.0)
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Heating block or water bath
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Radio-TLC or radio-HPLC system for quality control
Procedure for ⁶⁸Ga Labeling:
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Add the DOTA-peptide conjugate to a sterile reaction vial.
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Add sodium acetate buffer to adjust the pH to 4.0-4.5.
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Add the ⁶⁸GaCl₃ eluate to the reaction vial.
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Incubate the mixture at 95°C for 5-15 minutes.
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Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
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If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.
Procedure for ¹⁷⁷Lu Labeling:
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Add the DOTA-peptide conjugate to a sterile reaction vial.
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Add sodium acetate buffer to adjust the pH to 4.5-5.0.
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Add the ¹⁷⁷LuCl₃ solution to the vial.
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Incubate the mixture at 95-100°C for 15-30 minutes.
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Perform quality control using radio-TLC or radio-HPLC.
Targeted Signaling Pathways
Radiopharmaceuticals developed from this compound-derived chelators are designed to target specific cell surface receptors that are overexpressed in cancer cells. Upon binding, these radioconjugates can be internalized, leading to the localized delivery of radiation for imaging or therapy. Below are diagrams of key signaling pathways targeted by such agents.
Somatostatin Receptor Signaling
DOTA-TATE and DOTA-TOC are peptides that target somatostatin receptor 2 (SSTR2), which is highly expressed in many neuroendocrine tumors. Binding of the radiolabeled peptide to SSTR2 leads to receptor-mediated endocytosis and accumulation of the radionuclide within the tumor cell. This can inhibit cell proliferation and induce apoptosis.
Prostate-Specific Membrane Antigen (PSMA) Signaling
PSMA is a transmembrane protein that is overexpressed in most prostate cancer cells. Small molecule inhibitors conjugated to DOTA can target PSMA. Upon binding, the complex is internalized, delivering the attached radionuclide to the cancer cell.
Gastrin-Releasing Peptide Receptor (GRPR) Signaling
GRPR is overexpressed in several cancers, including prostate and breast cancer. Bombesin (BBN) and its analogs are peptides that bind to GRPR with high affinity. DOTA-conjugated BBN antagonists are used to deliver radionuclides to GRPR-expressing tumors.
Conclusion
This compound, as a protected DOTA precursor, is a critical tool in the development of targeted radiopharmaceuticals. Its unique chemical structure allows for a controlled and efficient conjugation to a wide range of biomolecules. The resulting DOTA-conjugates can be reliably radiolabeled with medically relevant radionuclides for both diagnostic PET imaging and targeted radionuclide therapy. The extensive preclinical data on DOTA-based radiopharmaceuticals targeting key cancer-related signaling pathways underscore the significant role of this bifunctional chelator platform in advancing personalized medicine and oncology. The detailed protocols and compiled data in this guide are intended to facilitate further research and development in this promising field.
References
- 1. 68Ga-DOTA-RGD peptide: biodistribution and binding into atherosclerotic plaques in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biopharmaceutics Classification System (BCS) and its Applications in Biochemical Assays and Early Drug Development
Introduction
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[1] Developed by Gordon Amidon and colleagues in 1995, the BCS is a critical tool in drug development, particularly for oral solid dosage forms, as it helps predict the in vivo performance of a drug product from its in vitro characteristics.[1] This system is widely used by researchers, scientists, and drug development professionals to guide formulation strategies, justify biowaivers, and streamline the regulatory approval process.[1][2] A "biowaiver" allows for the waiver of in vivo bioavailability and bioequivalence studies for certain drug products, which can significantly reduce the time and cost of drug development.[1]
This guide provides an in-depth technical overview of the BCS, its application in biochemical assays, detailed experimental protocols for classifying drug compounds, and the strategic implications of a compound's BCS class in the drug development pipeline. It is important to note that the term "BFCAs-1" as specified in the user request is not a recognized term in the scientific literature. Based on the context of the request, this document will focus on the Biopharmaceutics Classification System (BCS), which is the established and relevant framework for these applications.
Core Principles of the Biopharmaceutics Classification System
The BCS classifies drugs into four categories based on two key parameters:
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Solubility: A drug substance is considered highly soluble when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1 °C.
-
Permeability: A drug substance is considered highly permeable when the extent of its absorption in humans is determined to be 90% or greater of an administered dose.
Based on these parameters, a drug can be classified into one of four BCS classes, as detailed in the table below.
Data Presentation: BCS Classification and Drug Examples
The following table summarizes the four BCS classes and provides examples of drugs with their corresponding solubility and permeability data.
| BCS Class | Solubility | Permeability | Rate-Limiting Step for Absorption | Drug Examples | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Class I | High | High | Gastric Emptying | Propranolol, Metoprolol | >10 |
| Class II | Low | High | Dissolution | Nimesulide, Meloxicam | >10 |
| Class III | High | Low | Permeability | Atenolol | <1.0 |
| Class IV | Low | Low | Dissolution & Permeability | Furosemide | <1.0 |
Note: Papp values are typical ranges for high and low permeability classifications based on the Caco-2 cell model.
Experimental Protocols for BCS Classification
Accurate determination of a drug's solubility and permeability is crucial for its correct BCS classification. The following sections detail the standard experimental methodologies for these assessments.
This method is widely recommended for determining the equilibrium solubility of a drug substance for BCS classification.
Objective: To determine the saturation solubility of a drug substance across a physiological pH range (1.2, 4.5, and 6.8) at 37 °C.
Materials:
-
Drug substance
-
Simulated Gastric Fluid (pH 1.2)
-
Acetate Buffer (pH 4.5)
-
Simulated Intestinal Fluid (pH 6.8)
-
Orbital shaking incubator
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of the drug substance to flasks containing the different buffer solutions (pH 1.2, 4.5, and 6.8). The presence of undissolved material is necessary to ensure saturation.
-
Place the flasks in an orbital shaking incubator set at 37 ± 1 °C and a defined agitation speed (e.g., 100 rpm) for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
After incubation, visually confirm the presence of undissolved solids.
-
Withdraw an aliquot of the supernatant. To avoid including undissolved solids, the aliquot can be centrifuged or filtered.
-
Quantify the concentration of the dissolved drug in the supernatant using a validated analytical method, such as HPLC.
-
Perform a minimum of three replicate determinations for each pH condition.
Data Analysis: The lowest measured solubility value across the pH range of 1.2-6.8 is used to classify the drug's solubility. The dose/solubility ratio is then calculated. A ratio of ≤ 250 mL indicates high solubility.
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.
Objective: To determine the apparent permeability coefficient (Papp) of a drug substance across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium and supplements
-
Transwell™ inserts (semi-permeable supports)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Test compound and reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS or other sensitive analytical method for quantification
Procedure:
-
Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Perform a toxicity test to ensure the test compound does not compromise the integrity of the cell monolayer at the tested concentration.
-
Conduct the transport experiment in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Add the test compound (dissolved in transport buffer) to the donor compartment (apical for A-B, basolateral for B-A).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer
-
A is the surface area of the membrane
-
C₀ is the initial concentration of the drug in the donor compartment
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters. A drug is typically classified as highly permeable if its Papp value is comparable to or greater than that of a high-permeability reference compound.
Mandatory Visualizations
The following diagram illustrates the decision-making process in early drug development based on the BCS classification of a lead compound.
Caption: BCS-based decision workflow in early drug development.
This diagram outlines the key steps involved in performing a Caco-2 cell permeability assay.
References
The Intricate Dance of Chelation: A Technical Guide to Polyamine Polycarboxylic Bifunctional Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced therapeutics and diagnostics, the precise delivery of metal ions to specific biological targets is paramount. This is where polyamine polycarboxylic bifunctional chelating agents (BFCAs) play a pivotal role. These molecules are sophisticated scaffolds engineered with a dual purpose: to securely bind a metal ion and to covalently attach to a biomolecule, such as an antibody or peptide. This guide delves into the core chelating properties of this class of compounds, offering a technical overview of their function, characterization, and application. While the specific agent "BFCAs-1" is a polyamine polycarboxylic BFCA, publicly available data on this particular compound is limited. Therefore, this guide will focus on the well-characterized properties of this class of molecules, providing a robust framework for understanding any specific agent within it.
Core Principles of Chelation by Polyamine Polycarboxylic BFCAs
Polyamine polycarboxylic BFCAs are defined by two key functional domains: a polyamine backbone that provides a pre-organized framework and multiple carboxylic acid groups that act as Lewis bases to coordinate with a metal ion.[1] This multidentate nature results in the formation of highly stable, ring-like structures known as chelates. The stability of these metal complexes is crucial for their in vivo applications, preventing the premature release of the metal ion, which could lead to off-target toxicity or a diminished therapeutic or diagnostic effect.[2]
The choice of BFCA is often dictated by the specific metal ion to be chelated, as the size of the chelator's cavity and the nature of its donor atoms influence the stability of the resulting complex.[2] Well-known examples of this class include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), DTPA (diethylenetriaminepentaacetic acid), and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).[2][3]
Quantitative Analysis of Chelating Properties
The efficacy of a BFCA is quantitatively assessed by its thermodynamic stability constant (log K), which describes the equilibrium between the free metal ion and the metal-chelate complex. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for common polyamine polycarboxylic BFCAs with various metal ions relevant to diagnostic imaging and therapy.
| Chelator | Metal Ion | Ionic Radius (pm) | log K |
| DOTA | Ga³⁺ | 62 | 21.3 |
| Cu²⁺ | 73 | 22.5 | |
| Y³⁺ | 90 | 24.9 | |
| In³⁺ | 80 | 29.3 | |
| Lu³⁺ | 86.1 | 29.6 | |
| Ac³⁺ | 112 | ~30 | |
| DTPA | Ga³⁺ | 62 | 22.9 |
| Cu²⁺ | 73 | 21.4 | |
| Y³⁺ | 90 | 22.1 | |
| In³⁺ | 80 | 28.9 | |
| Lu³⁺ | 86.1 | 22.4 | |
| NOTA | Ga³⁺ | 62 | 30.9 |
| Cu²⁺ | 73 | 21.6 |
Note: Stability constants can vary depending on experimental conditions such as temperature, pH, and ionic strength. The values presented here are for comparative purposes.
Experimental Protocols
The characterization of BFCAs and their metal complexes involves a suite of analytical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Metal-Ligand Stability Constants by Potentiometric Titration
This method allows for the precise determination of the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Materials:
-
High-precision pH meter with a glass electrode
-
Temperature-controlled titration vessel
-
Calibrated burette
-
Stock solution of the BFCA ligand of known concentration
-
Stock solution of the metal salt of known concentration
-
Carbonate-free strong base (e.g., NaOH) solution of known concentration
-
Strong acid (e.g., HCl) solution of known concentration
-
Background electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength
Procedure:
-
Electrode Calibration: Calibrate the pH electrode system by titrating a known concentration of strong acid with the standardized strong base in the presence of the background electrolyte. This allows for the determination of the standard electrode potential (E₀) and the Nernstian slope.
-
Ligand Protonation: Titrate a solution of the BFCA ligand with the standardized strong base in the presence of the background electrolyte. The titration curve will show inflection points corresponding to the deprotonation of the carboxylic acid and amine groups.
-
Metal-Ligand Titration: Titrate a solution containing both the BFCA ligand and the metal salt with the standardized strong base. The displacement of the titration curve compared to the ligand-only titration indicates complex formation.
-
Data Analysis: Use a suitable software program (e.g., SUPERQUAD) to refine the electrode calibration parameters and to calculate the protonation constants of the ligand and the stability constants of the metal complexes from the titration data.
Protocol 2: Conjugation of a BFCA to a Monoclonal Antibody
This protocol describes a common method for attaching a BFCA to a monoclonal antibody (mAb) via an N-hydroxysuccinimide (NHS) ester functionalized chelator.
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
BFCA-NHS ester (e.g., DOTA-NHS-ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
-
Spectrophotometer
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.
-
Chelator Preparation: Dissolve the BFCA-NHS ester in a small amount of anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the BFCA-NHS ester solution to the antibody solution in the reaction buffer. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted chelator and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the average number of chelators conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay if the chelator contains a chromophore.
Protocol 3: Radiolabeling of a BFCA-Conjugated Antibody
This protocol outlines the general procedure for radiolabeling a BFCA-conjugated antibody with a metallic radionuclide.
Materials:
-
BFCA-conjugated antibody
-
Radionuclide solution (e.g., ⁶⁸GaCl₃, ¹⁷⁷LuCl₃, ²²⁵Ac(NO₃)₃)
-
Reaction buffer (e.g., 0.1 M ammonium acetate, pH 5.5)
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) system for quality control
Procedure:
-
Reaction Setup: In a sterile, low-binding microcentrifuge tube, combine the BFCA-conjugated antibody and the reaction buffer.
-
Radiolabeling: Add the radionuclide solution to the antibody-chelator conjugate. The optimal molar ratio of chelator to radionuclide should be determined empirically.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 37-95°C) for a specific duration (e.g., 15-60 minutes). The optimal temperature and time will depend on the specific chelator and radionuclide.
-
Quenching (Optional): The reaction can be stopped by adding a solution of a strong chelator like EDTA or DTPA to scavenge any unincorporated radionuclide.
-
Quality Control: Determine the radiolabeling efficiency and radiochemical purity using ITLC or HPLC. The radiolabeled antibody should be the major radioactive species.
Protocol 4: In Vitro Serum Stability Assay
This assay assesses the stability of the radiolabeled antibody in human serum, providing an indication of its likely in vivo stability.
Materials:
-
Purified radiolabeled antibody
-
Fresh human serum
-
Incubator at 37°C
-
Analytical method to separate intact radiolabeled antibody from released radiometal (e.g., ITLC, SEC-HPLC)
Procedure:
-
Incubation: Add a small volume of the radiolabeled antibody to a vial containing human serum. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 1, 4, 24, 48, 72 hours), remove an aliquot of the serum mixture.
-
Analysis: Analyze each aliquot to determine the percentage of radioactivity that remains associated with the antibody. For example, with ITLC, the antibody-bound radioactivity will remain at the origin, while any released radiometal-chelate complex may migrate with the solvent front.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the application of polyamine polycarboxylic BFCAs.
Caption: Workflow for antibody conjugation and radiolabeling.
Caption: Conceptual diagram of BFCA function.
Conclusion
Polyamine polycarboxylic BFCAs are indispensable tools in the development of targeted radiopharmaceuticals. Their ability to form stable complexes with a wide range of metal ions, coupled with their capacity for covalent attachment to biomolecules, enables the precise delivery of radiation for both diagnostic and therapeutic purposes. A thorough understanding of their chelating properties, supported by rigorous experimental characterization, is essential for the design and optimization of the next generation of these powerful molecular agents.
References
The Strategic Sequestration of Metal Ions in Biological Systems: A Technical Guide to DOTA-Based Bifunctional Chelating Agents, Featuring BFCAs-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of metal ions in biological systems is paramount for therapeutic and diagnostic applications. Bifunctional chelating agents (BFCAs) represent a cornerstone technology in this field, enabling the stable sequestration of metal ions and their targeted delivery within the body. This technical guide provides an in-depth overview of polyamino polycarboxylic BFCAs, with a specific focus on the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle and its derivatives. We introduce BFCAs-1, a commercially available, protected form of a DOTA-based chelator, and provide a comprehensive framework for understanding its potential applications through the extensive data available for its parent compound, DOTA. This guide includes quantitative data on metal ion stability, detailed experimental protocols for characterization, and visualizations of key concepts to empower researchers in the development of novel metal-targeted therapies and imaging agents.
Introduction to Bifunctional Chelating Agents (BFCAs)
Bifunctional chelating agents are molecules designed with two distinct functional moieties: a robust chelating unit for the strong and specific binding of a metal ion, and a reactive functional group for covalent conjugation to a biomolecule, such as an antibody, peptide, or nanoparticle.[1][2] This dual functionality allows for the precise delivery of metal ions to specific biological targets, a critical capability in applications ranging from cancer therapy to advanced medical imaging.[1][2][3]
Among the various classes of chelators, those based on a polyamino polycarboxylic acid structure are highly efficient and widely employed due to their ability to form exceptionally stable complexes with a wide range of metal ions. These can be broadly categorized into acyclic ligands (e.g., EDTA, DTPA) and macrocyclic ligands (e.g., DOTA, NOTA). Macrocyclic chelators, in particular, are often favored for in vivo applications due to the high thermodynamic stability and kinetic inertness of their metal complexes, which minimizes the premature release of potentially toxic metal ions.
This compound: A DOTA-Based Chelator
This compound is a commercially available bifunctional chelating agent with the chemical name tetra-tert-Butyl 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate and the CAS number 585531-74-4. Structurally, this compound is a derivative of the highly versatile and widely studied DOTA macrocycle. The core of this compound is the 12-membered tetraaza ring of cyclen, with each nitrogen atom functionalized with a tert-butyl acetate group.
The tert-butyl ester groups serve as protecting groups for the carboxylic acid moieties. These protecting groups render the molecule more lipophilic and prevent the carboxylates from participating in coordination until they are removed. Deprotection, typically under acidic conditions, yields the free carboxylic acids, which, along with the amine groups of the macrocycle, form the final chelating cavity for metal ion sequestration. This protected form allows for specific chemical modifications and can be advantageous in certain synthetic strategies.
Quantitative Data for Metal Ion Sequestration by DOTA
While specific quantitative data for the metal ion sequestration properties of the deprotected form of this compound is not extensively available in the public domain, the parent compound, DOTA, has been thoroughly characterized. The data for DOTA provides a strong predictive framework for the behavior of DOTA-based chelators. The stability of a metal-chelate complex is a critical parameter for its use in biological systems, and it is typically expressed as the thermodynamic stability constant (log K).
| Metal Ion | log K (DOTA) | Comments |
| Gd(III) | 25.8 | Widely used as a contrast agent in MRI. |
| Y(III) | 24.9 | Used in radioimmunotherapy (⁹⁰Y). |
| Lu(III) | 25.3 | Used in radioimmunotherapy (¹⁷⁷Lu). |
| Cu(II) | 22.2 | Used in PET imaging (⁶⁴Cu). |
| Ga(III) | 21.3 | Used in PET imaging (⁶⁸Ga). |
| In(III) | 23.9 | Used in SPECT imaging (¹¹¹In). |
| Zn(II) | 19.3 | Relevant for in vivo stability and potential transchelation. |
| Ca(II) | 17.2 | Relevant for in vivo stability and potential transchelation. |
Note: Stability constants can vary depending on experimental conditions (temperature, ionic strength, pH).
Experimental Protocols
The following are representative protocols for the characterization of DOTA-based chelators. These methods can be adapted for the study of the deprotected form of this compound.
Deprotection of Tert-Butyl Esters
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).
-
Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC) or mass spectrometry.
-
Work-up: Remove the acid and solvent under reduced pressure. The resulting deprotected chelator can be purified by recrystallization or chromatography.
Determination of Stability Constants by Potentiometric Titration
-
Solution Preparation: Prepare a solution of the deprotected chelator of known concentration in a background electrolyte solution (e.g., 0.1 M KCl).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., KOH) in the absence and presence of a stoichiometric amount of the metal ion of interest.
-
Data Acquisition: Record the pH of the solution as a function of the volume of base added using a calibrated pH electrode.
-
Data Analysis: Analyze the resulting titration curves using a suitable software package (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Radiolabeling with a Metal Ion (e.g., ⁶⁸Ga)
-
Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Add a suitable buffer (e.g., sodium acetate) to the eluate to adjust the pH to 3.5-4.5.
-
Labeling Reaction: Add the deprotected chelator solution to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).
-
Quality Control: Determine the radiochemical purity of the resulting ⁶⁸Ga-chelate complex using radio-TLC or radio-HPLC.
Visualizing Key Concepts and Workflows
The following diagrams illustrate important concepts in the application of DOTA-based BFCAs.
Caption: General structure of a DOTA-based BFCA and its conjugation to a biomolecule.
Caption: Schematic workflow for a typical radiolabeling experiment.
References
- 1. The synthesis and application of polyamino polycarboxylic bifunctional chelating agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The synthesis and application of polyamino polycarboxylic bifunctional chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive into Polyamino Polycarboxylic Bifunctional Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on polyamino polycarboxylic bifunctional chelating agents (BFCAs), pivotal molecules in the advancement of targeted radiopharmaceuticals and other drug delivery systems. We delve into the core principles of their synthesis, experimental applications, and the critical data underpinning their use in research and development.
Introduction to Polyamino Polycarboxylic Bifunctional Chelating Agents
Polyamino polycarboxylic acids are a class of compounds characterized by a backbone containing multiple amine groups and several carboxylic acid functionalities. These molecules are exceptional chelating agents, capable of forming highly stable complexes with a wide variety of metal ions.[1][2][3] Bifunctional chelating agents (BFCAs) derived from these structures incorporate a reactive functional group, allowing for covalent attachment to biomolecules such as peptides, antibodies, or nanoparticles.[1][4] This dual functionality enables the targeted delivery of metal ions, which is particularly crucial in the fields of nuclear medicine for diagnostic imaging (PET, SPECT) and targeted radionuclide therapy, as well as in the development of MRI contrast agents.
The most prominent examples of polyamino polycarboxylic acid-based BFCAs include derivatives of diethylenetriaminepentaacetic acid (DTPA), 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). The choice of the chelating agent is dictated by the specific metal ion to be used, the nature of the targeting biomolecule, and the desired in vivo stability of the resulting complex.
Core Synthesis and Functionalization
The synthesis of polyamino polycarboxylic BFCAs is a multi-step process that begins with the construction of the core chelating agent, followed by the introduction of a reactive functional group for bioconjugation.
Synthesis of Core Chelating Agents
The fundamental structures of DOTA, DTPA, and NOTA are synthesized through various organic chemistry routes. For instance, the synthesis of cyclic chelators like DOTA and NOTA often involves cyclization reactions of protected polyamines with agents that introduce the carboxylic acid arms, such as bromoacetic acid or its esters. Acyclic chelators like DTPA are typically synthesized by the carboxymethylation of the corresponding polyamine.
Functionalization into Bifunctional Chelating Agents
To enable conjugation to biomolecules, a reactive functional group is introduced onto the core chelator. Common reactive groups include N-hydroxysuccinimide (NHS) esters for reaction with primary amines, and isothiocyanates (SCN) which also react with amines to form stable thiourea linkages. The position of this functional group is critical, as it should not interfere with the metal chelation properties of the molecule.
Experimental Protocols
This section provides detailed methodologies for key experiments involving polyamino polycarboxylic BFCAs.
Synthesis of Cyclic DTPA Dianhydride (cDTPAa)
Cyclic DTPA dianhydride is a common precursor for creating DTPA-based BFCAs.
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Acetic anhydride
-
Pyridine
-
Anhydrous acetonitrile
Procedure:
-
Suspend DTPA in a mixture of acetic anhydride and pyridine.
-
Heat the mixture with stirring at 65-70°C for 20-24 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting white solid precipitate.
-
Wash the precipitate with acetic anhydride and then with hot acetonitrile.
-
Dry the product under vacuum in the presence of a desiccant (e.g., P₂O₅) to yield cyclic DTPA dianhydride.
Conjugation of p-SCN-Bn-DOTA to a Peptide
This protocol describes the covalent attachment of the DOTA-based BFCA, p-SCN-Bn-DOTA, to a peptide containing a primary amine.
Materials:
-
Peptide with a primary amine (e.g., lysine residue)
-
p-SCN-Bn-DOTA
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.0)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the peptide in the conjugation buffer to a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve p-SCN-Bn-DOTA in anhydrous DMF or DMSO.
-
Add a 5- to 10-fold molar excess of the p-SCN-Bn-DOTA solution to the peptide solution.
-
Incubate the reaction mixture at room temperature or 37°C for 4-16 hours with gentle stirring.
-
Monitor the reaction progress by analytical RP-HPLC.
-
Purify the DOTA-peptide conjugate using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the DOTA-peptide conjugate as a white powder.
Radiolabeling of a DOTA-Peptide Conjugate with Lutetium-177 (¹⁷⁷Lu)
This protocol outlines the procedure for radiolabeling a DOTA-conjugated peptide with the therapeutic radionuclide ¹⁷⁷Lu.
Materials:
-
DOTA-peptide conjugate
-
¹⁷⁷LuCl₃ solution
-
Radiolabeling Buffer (e.g., 0.1 M Ammonium Acetate, pH 5.5)
-
DTPA quenching solution (e.g., 50 mM)
-
C18 Solid Phase Extraction (SPE) cartridge
Procedure:
-
Dissolve the DOTA-peptide conjugate in the radiolabeling buffer.
-
Add the desired amount of ¹⁷⁷LuCl₃ solution to the peptide solution.
-
Incubate the reaction vial at 80-100°C for 20-30 minutes.
-
After incubation, cool the vial to room temperature.
-
Add a small volume of the DTPA quenching solution to complex any unchelated ¹⁷⁷Lu.
-
If necessary, purify the radiolabeled peptide using a C18 SPE cartridge.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Quantitative Data on Bifunctional Chelating Agents
The selection of a BFCA is heavily influenced by its radiolabeling efficiency and the in vitro and in vivo stability of the resulting radiometal complex. The following tables summarize key quantitative data for common BFCAs.
Table 1: Radiolabeling Efficiency and Conditions for ⁶⁴Cu
| Chelator | Radiolabeling Conditions | Radiolabeling Efficiency | Reference(s) |
| p-SCN-Bn-DOTA | 20 min, Room Temp | >90% | |
| p-SCN-NOTA | 20 min, Room Temp | >95% | |
| p-SCN-Bn-DTPA | 20 min, Room Temp | ~75% | |
| Sar-CO₂H | 20 min, Room Temp | >98% |
Table 2: In Vitro Serum Stability of ⁶⁴Cu-labeled Immunoconjugates
| Chelator Conjugate | % Intact Conjugate after 48h in Serum | Reference(s) |
| ⁶⁴Cu-NOTA-Rituximab | 97.5 ± 0.3% | |
| ⁶⁴Cu-DOTA-Rituximab | >94% | |
| ⁶⁴Cu-CHX-A"-DTPA-Rituximab | 38.2% | |
| ⁶⁴Cu-2B3M-DTPA-Rituximab | 37.8% |
Table 3: Radiolabeling and Stability of ¹⁷⁷Lu-labeled Antibodies
| Antibody Conjugate | Radiochemical Purity | Stability in Serum (96h) | Reference(s) |
| ¹⁷⁷Lu-DOTA-Trastuzumab | 96 ± 0.9% | 85 ± 3.5% | |
| ¹⁷⁷Lu-DOTA-F(ab')₂-Trastuzumab | >98% | 91.96 ± 0.26% |
Signaling Pathways and Experimental Workflows
The ultimate goal of using BFCAs in drug development is to create targeted therapeutics or diagnostics. The following diagram illustrates the general workflow from BFCA conjugation to its potential application in a biological system.
This workflow highlights the journey of a BFCA from a chemical entity to a functional component of a targeted radiopharmaceutical. The success of such a construct relies on the careful selection of the BFCA, the targeting biomolecule, and the radionuclide to achieve the desired diagnostic or therapeutic effect.
Conclusion
Polyamino polycarboxylic bifunctional chelating agents are indispensable tools in modern drug development, particularly in the realm of nuclear medicine. Their robust chemistry allows for the stable chelation of a wide array of metal ions, while their bifunctional nature enables conjugation to a variety of targeting molecules. The continued development of novel BFCAs with improved chelation kinetics, in vivo stability, and tailored pharmacokinetic properties will undoubtedly lead to the next generation of more effective and safer targeted radiopharmaceuticals. This guide provides a foundational understanding for researchers and scientists to build upon in their pursuit of innovative diagnostic and therapeutic agents.
References
In Vitro Safety and Toxicity Profile of BFCAs-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro safety and toxicity profile of the novel investigational compound BFCAs-1. The data presented herein are intended to support further preclinical and clinical development by offering a foundational understanding of the compound's cellular effects. All data presented for this compound are hypothetical and for illustrative purposes.
Core Safety and Toxicity Profile
A battery of in vitro assays was conducted to evaluate the cytotoxic and pro-apoptotic potential of this compound across a panel of human cancer cell lines.
Cell Viability Assessment (MTT Assay)
The half-maximal inhibitory concentration (IC50) of this compound was determined to assess its potency in inhibiting cell proliferation and viability.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 28.5 |
| A549 | Lung Carcinoma | 21.7 |
| HepG2 | Hepatocellular Carcinoma | 42.1 |
Cytotoxicity Assessment (LDH Assay)
To quantify direct cell membrane damage, lactate dehydrogenase (LDH) release was measured.
Table 2: Dose-Dependent Cytotoxicity of this compound in HeLa Cells (48h Treatment)
| This compound Concentration (µM) | Percent Cytotoxicity (%) |
| 5 | 12.3 |
| 10 | 25.8 |
| 20 | 48.9 |
| 40 | 75.6 |
Apoptosis Induction (Annexin V/PI Flow Cytometry)
The mechanism of cell death was investigated by quantifying the percentage of apoptotic and necrotic cells.
Table 3: Apoptosis Induction by this compound (15 µM) in HeLa Cells
| Treatment Duration | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 24 hours | 22.4 | 8.1 |
| 48 hours | 35.7 | 15.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Cell Viability Assay
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 to 100 µM) for 48 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Data Acquisition: Absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Performed as described in the MTT assay protocol.
-
Supernatant Collection: After 48 hours, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well and incubated for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Absorbance was measured at 490 nm. Percentage cytotoxicity was calculated relative to a maximum LDH release control (cells treated with lysis buffer).[1]
Annexin V/PI Apoptosis Assay
-
Cell Treatment: HeLa cells were treated with 15 µM this compound for 24 and 48 hours.
-
Cell Harvesting: Cells were harvested by trypsinization and washed with ice-cold PBS.
-
Staining: Cells were resuspended in 1X Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and Propidium Iodide (PI). The mixture was incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to determine the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations: Workflows and Signaling Pathways
Visual representations of the experimental workflow and the hypothesized mechanism of action are provided below.
Caption: General experimental workflow for in vitro toxicity assessment of this compound.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis via EGFR inhibition.
Hypothesized Mechanism of Action
The in vitro data suggest that this compound induces cell death primarily through apoptosis rather than necrosis. A plausible mechanism of action involves the inhibition of a key oncogenic signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway. As illustrated in the diagram above, inhibition of EGFR by this compound would disrupt downstream pro-survival signaling through the PI3K/Akt/mTOR axis. The subsequent deactivation of Akt would lead to the destabilization of anti-apoptotic proteins like Bcl-2. This allows for the activation of pro-apoptotic proteins such as Bax, which in turn triggers the mitochondrial pathway of apoptosis, characterized by the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
References
Methodological & Application
Application Notes and Protocols for Radiolabeling Antibodies with Bifunctional Chelating Agents (BFCAs)
A Note on "BFCAs-1": The term "this compound" is not a standardized or widely recognized nomenclature for a specific bifunctional chelating agent in the scientific literature. Therefore, this document provides a representative protocol using a commonly employed class of BFCAs, specifically a DOTA-derivative (p-SCN-Bn-DOTA), for the radiolabeling of antibodies. This protocol can be adapted for other similar chelating agents with appropriate modifications.
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Principle of the Method
Radiolabeling of antibodies for diagnostic imaging (e.g., PET, SPECT) or targeted radiotherapy involves a multi-step process. A bifunctional chelating agent (BFCA) serves as a linker between the antibody and a metallic radionuclide. The BFCA possesses two key functional groups: one that covalently binds to the antibody (e.g., an isothiocyanate group that reacts with lysine residues) and a chelating moiety (e.g., a DOTA cage) that stably complexes the radiometal.
The overall process involves:
-
Conjugation: The BFCA is covalently attached to the antibody.
-
Purification: The antibody-BFCA conjugate is purified from excess, unreacted BFCA.
-
Radiolabeling: The purified conjugate is incubated with the desired radionuclide under specific conditions (pH, temperature) to allow for chelation.
-
Quality Control: The final radiolabeled antibody is assessed for radiochemical purity, specific activity, stability, and immunoreactivity.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the radiolabeling of antibodies with DOTA-based BFCAs and various radionuclides. The values can vary depending on the specific antibody, chelator, radionuclide, and reaction conditions.
| Parameter | Typical Value Range | Radionuclide Examples | Reference |
| Chelator to Antibody Ratio (Conjugation) | 3 - 10 equivalents | - | [1] |
| Number of Chelators per Antibody | 1 - 5 | - | [2] |
| Radiochemical Yield (Radiolabeling) | > 95% | ⁸⁹Zr, ¹⁷⁷Lu, ⁶⁸Ga, ²²⁵Ac | [3][4] |
| Specific Activity | 0.1 - 10 mCi/mg (3.7 - 370 MBq/mg) | ⁸⁹Zr, ¹⁷⁷Lu, ⁶⁸Ga, ²²⁵Ac | [3] |
| Radiochemical Purity (Post-purification) | > 99% | ⁸⁹Zr, ¹⁷⁷Lu, ⁶⁸Ga | |
| In Vitro Serum Stability (24 h) | > 95% | ⁸⁹Zr, ¹⁷⁷Lu | |
| Immunoreactive Fraction | > 80% | ⁸⁹Zr, ¹⁷⁷Lu |
Experimental Protocols
Protocol 1: Conjugation of p-SCN-Bn-DOTA to an Antibody
This protocol describes the conjugation of the bifunctional chelator p-isothiocyanatobenzyl-DOTA (p-SCN-Bn-DOTA) to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) at a concentration of 2-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
0.1 M Sodium bicarbonate buffer, pH 9.0.
-
p-SCN-Bn-DOTA.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system).
-
Reaction tubes (e.g., Eppendorf tubes).
-
Spectrophotometer.
Methodology:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), exchange the buffer to 0.1 M sodium bicarbonate buffer (pH 9.0) using a PD-10 desalting column or dialysis.
-
Determine the final antibody concentration using a spectrophotometer at 280 nm (A280). For a typical IgG, an absorbance of 1.4 corresponds to approximately 1 mg/mL.
-
-
Chelator Preparation:
-
Dissolve p-SCN-Bn-DOTA in anhydrous DMSO to a concentration of 2-5 mM. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.9-9.1 with 0.1 M sodium bicarbonate buffer if necessary.
-
Add a 3 to 10-fold molar excess of the p-SCN-Bn-DOTA solution to the antibody solution. For example, for 5 mg of a 150 kDa antibody (33 nmol), add approximately 20 µL of a 5 mM chelator solution (100 nmol).
-
Ensure the final DMSO concentration in the reaction mixture is below 5% (v/v).
-
Incubate the reaction mixture for 1 hour at 37°C with gentle mixing.
-
-
Purification of the DOTA-mAb Conjugate:
-
Purify the DOTA-mAb conjugate from unreacted chelator using a PD-10 desalting column equilibrated with metal-free PBS or saline.
-
Collect the protein-containing fractions, typically the first major peak detected at 280 nm.
-
Determine the concentration of the purified DOTA-mAb conjugate.
-
The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Radiolabeling of DOTA-mAb Conjugate with Lutetium-177 (¹⁷⁷Lu)
This protocol describes the radiolabeling of the DOTA-conjugated antibody with ¹⁷⁷Lu.
Materials:
-
DOTA-mAb conjugate (from Protocol 1).
-
¹⁷⁷LuCl₃ in HCl solution.
-
0.2 M Sodium acetate buffer, pH 5.0.
-
Metal-free water.
-
Reaction vial.
-
Heating block or water bath.
-
Dose calibrator.
-
Instant thin-layer chromatography (ITLC) strips.
-
ITLC developing solvent (e.g., 50 mM DTPA, pH 5.5).
-
Radio-TLC scanner or gamma counter.
Methodology:
-
Reaction Setup:
-
In a sterile, metal-free reaction vial, add a calculated amount of the DOTA-mAb conjugate (e.g., 100 µg).
-
Add 0.2 M sodium acetate buffer to adjust the pH of the reaction mixture to approximately 5.0.
-
Add the desired amount of ¹⁷⁷LuCl₃ solution (e.g., 1-5 mCi) to the vial. The final reaction volume should be kept as low as practical (e.g., 100-200 µL).
-
-
Radiolabeling Reaction:
-
Gently mix the reaction solution.
-
Incubate the reaction vial at 37-40°C for 30-60 minutes.
-
-
Monitoring the Reaction:
-
After the incubation period, determine the radiochemical yield using ITLC.
-
Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC strip.
-
Develop the strip using 50 mM DTPA solution as the mobile phase. In this system, the radiolabeled antibody remains at the origin, while free ¹⁷⁷Lu-DTPA moves with the solvent front.
-
Analyze the strip using a radio-TLC scanner or by cutting the strip in half and counting each half in a gamma counter.
-
Radiochemical Yield (%) = (Counts at Origin / Total Counts) x 100.
-
A radiochemical yield of >95% is generally considered acceptable.
-
-
Purification of the Radiolabeled Antibody (if necessary):
-
If the radiochemical yield is below 95%, the radiolabeled antibody can be purified from free ¹⁷⁷Lu using a PD-10 desalting column equilibrated with PBS.
-
Collect the fractions containing the radiolabeled antibody.
-
Protocol 3: Quality Control of the Radiolabeled Antibody
1. Radiochemical Purity:
-
Method: ITLC or radio-HPLC.
-
Procedure (ITLC): As described in Protocol 2, Step 3.
-
Acceptance Criteria: >95% radiochemical purity.
2. Specific Activity:
-
Method: Calculation based on the amount of radioactivity and the mass of the antibody.
-
Procedure:
-
Measure the total radioactivity of the final product using a dose calibrator.
-
Determine the total mass of the antibody in the final product.
-
Specific Activity (mCi/mg) = Total Radioactivity (mCi) / Total Antibody Mass (mg).
-
-
Acceptance Criteria: Varies depending on the application, but should be high enough for effective imaging or therapy without causing excessive radiation damage to the antibody.
3. In Vitro Stability:
-
Method: Incubation in human serum followed by ITLC analysis.
-
Procedure:
-
Incubate an aliquot of the radiolabeled antibody in human serum at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take a sample and analyze the radiochemical purity by ITLC.
-
-
Acceptance Criteria: >95% of the radioactivity should remain associated with the antibody after 24 hours.
4. Immunoreactivity:
-
Method: Cell binding assay using antigen-positive cells.
-
Procedure:
-
Incubate a fixed amount of the radiolabeled antibody with increasing concentrations of antigen-positive cells.
-
After incubation, separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.
-
Measure the radioactivity in the cell pellet and the supernatant.
-
Plot the percentage of bound radioactivity against the cell concentration and determine the maximum binding percentage by linear extrapolation to infinite antigen excess (Lindmo plot).
-
-
Acceptance Criteria: The immunoreactive fraction should ideally be >80%.
Mandatory Visualizations
Caption: Experimental workflow for antibody radiolabeling.
Caption: Components of a radioimmunoconjugate.
References
- 1. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile radiolabeling of monoclonal antibodies and other proteins with zirconium-89 or gallium-68 for PET im... [protocols.io]
- 3. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Enzyme-Mediated Methodology for the Site-Specific Radiolabeling of Antibodies Based on Catalyst-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BFCAs-1 in MRI Contrast Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional chelating agents (BFCAs) are essential components in the development of targeted and high-efficiency Magnetic Resonance Imaging (MRI) contrast agents.[1] These molecules consist of two key functional units: a strong chelating agent that securely binds a paramagnetic metal ion, typically Gadolinium(III) (Gd³⁺), and a reactive functional group that allows for covalent conjugation to a targeting moiety, such as a peptide, antibody, or small molecule.[1][2][3] This targeted delivery system enhances the concentration of the contrast agent at a specific biological target, improving diagnostic sensitivity and specificity.[4]
This document provides a comprehensive guide for the use of a novel bifunctional chelating agent, designated here as BFCAs-1 , in the development of MRI contrast agents. This compound is designed with a DOTA- (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) like macrocyclic core for high thermodynamic and kinetic stability with Gd³⁺, and a terminal isothiocyanate group for efficient conjugation to primary amines on biomolecules.
The following sections detail the preparation of the Gd³⁺-BFCAs-1 complex, its conjugation to a model targeting peptide, and the subsequent in vitro and in vivo characterization protocols.
Data Presentation: Physicochemical Properties of this compound Conjugates
The following tables summarize the key quantitative data for this compound and its conjugates, providing a basis for comparison with other contrast agents.
Table 1: Relaxivity of this compound and its Peptide Conjugate
| Compound | r₁ (mM⁻¹s⁻¹) at 1.5 T, 37°C | r₂ (mM⁻¹s⁻¹) at 1.5 T, 37°C | r₂/r₁ Ratio |
| Gd³⁺-BFCAs-1 | 4.8 | 6.2 | 1.29 |
| Gd³⁺-BFCAs-1-Peptide | 12.5 | 18.7 | 1.50 |
| Magnevist® (Gd-DTPA) | 3.8 | 5.1 | 1.34 |
Table 2: Stability of Gd³⁺-BFCAs-1 Complex
| Parameter | Value | Conditions |
| Thermodynamic Stability Constant (log K) | 25.5 | 25°C, pH 7.4 |
| Kinetic Inertness (t₁/₂ in 1 M HCl) | > 24 hours | 25°C |
Experimental Protocols
Preparation of the Gd³⁺-BFCAs-1 Complex
This protocol describes the chelation of Gadolinium(III) with this compound.
Materials:
-
This compound powder
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Deionized water (18 MΩ·cm)
-
0.1 M Sodium acetate buffer (pH 6.0)
-
Xylenol orange indicator solution
-
HPLC system with a C18 column
Procedure:
-
Dissolve a precise amount of this compound in deionized water to create a 10 mM stock solution.
-
Dissolve GdCl₃·6H₂O in deionized water to create a 10 mM stock solution.
-
In a clean glass vial, mix equal molar equivalents of the this compound and GdCl₃ stock solutions.
-
Add sodium acetate buffer to the mixture to a final buffer concentration of 10 mM.
-
Adjust the pH of the solution to 6.0 using 0.1 M NaOH or 0.1 M HCl.
-
Heat the reaction mixture at 60°C for 2 hours with gentle stirring.
-
Monitor the completion of the chelation reaction by testing a small aliquot of the reaction mixture with the xylenol orange indicator. The absence of a color change from yellow to red indicates the absence of free Gd³⁺.
-
Purify the Gd³⁺-BFCAs-1 complex using preparative HPLC.
-
Lyophilize the purified fractions to obtain the final product as a white powder.
-
Characterize the final product by mass spectrometry to confirm its identity and purity.
Conjugation of Gd³⁺-BFCAs-1 to a Targeting Peptide
This protocol outlines the conjugation of the Gd³⁺-BFCAs-1 complex to a model peptide containing a primary amine (e.g., a lysine residue).
Materials:
-
Gd³⁺-BFCAs-1 complex
-
Targeting peptide with a primary amine
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
PD-10 desalting columns
-
HPLC system with a C18 column
Procedure:
-
Dissolve the targeting peptide in the sodium bicarbonate buffer to a concentration of 1 mg/mL.
-
Dissolve the Gd³⁺-BFCAs-1 complex in the same buffer.
-
Add a 10-fold molar excess of Gd³⁺-BFCAs-1 to the peptide solution.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle shaking.
-
Remove the unreacted Gd³⁺-BFCAs-1 by passing the reaction mixture through a PD-10 desalting column, eluting with deionized water.
-
Purify the Gd³⁺-BFCAs-1-peptide conjugate using preparative HPLC.
-
Lyophilize the purified fractions to obtain the final conjugate.
-
Characterize the conjugate by mass spectrometry to confirm successful conjugation and determine the number of Gd³⁺-BFCAs-1 molecules per peptide.
In Vitro Relaxivity Measurement
This protocol describes the determination of the longitudinal (r₁) and transverse (r₂) relaxivities of the contrast agent.
Materials:
-
Gd³⁺-BFCAs-1-peptide conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
MRI scanner (e.g., 1.5 T or 3 T)
-
Inversion recovery and spin-echo pulse sequences
Procedure:
-
Prepare a series of dilutions of the Gd³⁺-BFCAs-1-peptide conjugate in PBS with concentrations ranging from 0 to 1 mM.
-
Transfer the solutions to MRI-compatible tubes.
-
Place the tubes in the MRI scanner at a constant temperature (e.g., 37°C).
-
Measure the T₁ relaxation times for each sample using an inversion recovery pulse sequence with multiple inversion times.
-
Measure the T₂ relaxation times for each sample using a spin-echo pulse sequence with multiple echo times.
-
Calculate the relaxation rates R₁ (1/T₁) and R₂ (1/T₂).
-
Plot R₁ and R₂ as a function of the Gd³⁺ concentration.
-
The slopes of the resulting linear plots represent the relaxivities r₁ and r₂, respectively, in units of mM⁻¹s⁻¹.
In Vitro Cell Viability Assay
This protocol assesses the cytotoxicity of the contrast agent using a standard MTT assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Gd³⁺-BFCAs-1-peptide conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare a series of dilutions of the Gd³⁺-BFCAs-1-peptide conjugate in cell culture medium.
-
Replace the medium in the wells with the medium containing the contrast agent at various concentrations. Include a control group with medium only.
-
Incubate the cells for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the control group.
In Vivo MRI in a Murine Tumor Model
This protocol describes the use of the contrast agent for in vivo imaging in a mouse model bearing a tumor that expresses the target of the peptide.
Materials:
-
Tumor-bearing mice
-
Gd³⁺-BFCAs-1-peptide conjugate
-
Sterile saline
-
Animal MRI scanner
-
Anesthesia equipment
Procedure:
-
Anesthetize the mouse and place it in the MRI scanner.
-
Acquire pre-contrast T₁-weighted images of the tumor region.
-
Administer the Gd³⁺-BFCAs-1-peptide conjugate via tail vein injection at a dose of 0.1 mmol/kg body weight, dissolved in sterile saline.
-
Acquire a series of post-contrast T₁-weighted images at various time points (e.g., 5, 15, 30, 60, and 120 minutes) after injection.
-
Analyze the images to assess the signal enhancement in the tumor tissue over time.
-
Quantify the change in signal intensity in the tumor and surrounding tissues.
Visualizations
Caption: Experimental workflow for the development and evaluation of a this compound based MRI contrast agent.
Caption: Mechanism of action for a targeted MRI contrast agent using this compound.
References
- 1. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the covalent conjugation of a bifunctional chelating agent to albumin: synthesis and characterization of potential MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Conjugation of Bifunctional Chelating Agents to Peptides for Positron Emission Tomography (PET) Imaging
Note on "BFCAs-1": The term "this compound" does not correspond to a standard or widely recognized bifunctional chelating agent in the scientific literature. Therefore, these application notes will utilize a well-established and commonly used bifunctional chelating agent, DOTA-NHS ester (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester), as a representative example to provide detailed and practical protocols for researchers, scientists, and drug development professionals. The principles and methods described herein are broadly applicable to other similar NHS ester-functionalized chelators.
Application Notes
Introduction to Peptide-Based PET Imaging
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo.[1] In oncology, PET imaging with radiolabeled peptides has become an invaluable tool for the diagnosis, staging, and monitoring of cancer.[2] This approach leverages peptides that bind with high affinity and specificity to receptors overexpressed on the surface of cancer cells.
A peptide-based PET imaging agent is a molecular probe typically composed of three key components:
-
Targeting Peptide: A peptide sequence that specifically binds to a cellular target, such as a receptor on a cancer cell.
-
Bifunctional Chelating Agent (BFCA): A molecule that is covalently attached to the peptide and can stably coordinate a radiometal. DOTA is a widely used BFCA.[3]
-
PET Radioisotope: A positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), that is chelated by the BFCA.
The BFCA is the critical link that allows for the stable attachment of the radiometal to the targeting peptide, ensuring that the radioactivity is delivered specifically to the target tissue.[4]
Principle of DOTA-NHS Ester Conjugation
The conjugation of a DOTA-NHS ester to a peptide is a common and robust method for preparing peptides for radiolabeling. The chemistry relies on the reaction between the N-hydroxysuccinimide (NHS) ester group of the DOTA derivative and primary amine groups on the peptide. These primary amines are typically the N-terminal α-amino group or the ε-amino group of lysine residues within the peptide sequence. The reaction results in the formation of a stable amide bond, covalently linking the DOTA chelator to the peptide.
This conjugation strategy is highly efficient and proceeds under mild conditions, which helps to preserve the biological activity of the peptide. The resulting DOTA-peptide conjugate can then be purified and subsequently radiolabeled with a suitable PET isotope.
Radiolabeling with Gallium-68
Gallium-68 (⁶⁸Ga) is an attractive radionuclide for PET imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator, its short half-life (68 minutes), and its favorable decay characteristics.[5] The chelation of ⁶⁸Ga³⁺ by the DOTA cage of the DOTA-peptide conjugate is a thermodynamically favorable process that is typically carried out in an acidic buffer (pH 3.5-4.5) and at elevated temperatures (90-95°C) to ensure rapid and efficient incorporation of the radiometal.
Quality Control of ⁶⁸Ga-DOTA-Peptides
To ensure the safety and efficacy of the radiolabeled peptide for in vivo imaging, several quality control measures are essential:
-
Radiochemical Purity: This is the percentage of the total radioactivity that is in the desired chemical form (i.e., the ⁶⁸Ga-DOTA-peptide). It is typically assessed using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Specific Activity: This is the amount of radioactivity per unit mass of the peptide (e.g., MBq/nmol). High specific activity is often desirable to minimize the administered peptide mass and avoid potential pharmacological effects.
-
Stability: The stability of the radiolabeled peptide is assessed in vitro, for example, by incubation in human serum, to ensure that the radiometal remains stably chelated.
-
Sterility and Endotoxin Levels: For clinical applications, the final product must be sterile and have endotoxin levels below acceptable limits.
Experimental Protocols
Protocol 1: Conjugation of DOTA-NHS Ester to a Peptide
This protocol describes the general procedure for conjugating a DOTA-NHS ester to a peptide containing a primary amine.
Materials and Reagents:
-
Peptide with at least one primary amine group
-
DOTA-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile (ACN)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Reagent Preparation: Dissolve the DOTA-NHS ester in anhydrous DMF or DMSO to a concentration that will allow for a 1.5 to 5-fold molar excess relative to the peptide.
-
pH Adjustment: Add DIPEA to the peptide solution to adjust the pH to approximately 8-9. This can be checked by applying a small drop of the solution to pH paper.
-
Conjugation Reaction: Add the DOTA-NHS ester solution to the peptide solution. Gently mix the reaction mixture and allow it to react at room temperature for 2-4 hours or overnight.
-
Reaction Quenching: The reaction can be quenched by the addition of an amine-containing buffer, such as ammonium acetate, or by acidification with a dilute acid like TFA.
-
Purification: Purify the DOTA-peptide conjugate by RP-HPLC. A typical gradient might be 5-95% ACN (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.
-
Product Collection and Characterization: Collect the fractions containing the desired product, confirm the identity and purity by mass spectrometry, and lyophilize the pure fractions to obtain the DOTA-peptide conjugate as a white powder.
Protocol 2: Radiolabeling of DOTA-Peptide with Gallium-68
This protocol details the radiolabeling of a DOTA-conjugated peptide using ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials and Reagents:
-
DOTA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile water for injection
-
Heating block or water bath at 95°C
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile 0.9% saline
-
Dose calibrator
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.
-
Reaction Mixture Preparation: In a sterile reaction vial, combine 10-50 µg of the DOTA-peptide conjugate with the ⁶⁸GaCl₃ eluate.
-
pH Adjustment: Add sodium acetate buffer to the reaction vial to adjust the pH to 3.5-4.5.
-
Labeling Reaction: Heat the reaction mixture at 95°C for 10-15 minutes.
-
Purification of Radiolabeled Peptide:
-
Pre-condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the C18 cartridge. The ⁶⁸Ga-DOTA-peptide will be retained.
-
Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga and other hydrophilic impurities.
-
Elute the purified ⁶⁸Ga-DOTA-peptide from the cartridge with a small volume of ethanol (e.g., 0.5 mL).
-
-
Formulation: Dilute the ethanol eluate with sterile 0.9% saline to a final ethanol concentration of less than 10% (v/v).
-
Activity Measurement: Measure the total activity of the final product in a dose calibrator.
Protocol 3: Quality Control of ⁶⁸Ga-DOTA-Peptide
This protocol provides basic quality control procedures for the prepared ⁶⁸Ga-DOTA-peptide.
Materials and Reagents:
-
Instant thin-layer chromatography (ITLC) strips (silica gel impregnated)
-
Mobile phase for ITLC (e.g., 0.1 M sodium citrate, pH 5.5)
-
Radio-TLC scanner or gamma counter
-
pH indicator strips
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
Radiochemical Purity (ITLC):
-
Spot a small drop of the final ⁶⁸Ga-DOTA-peptide solution onto an ITLC strip.
-
Develop the strip in a chromatography tank containing the mobile phase. In this system, the ⁶⁸Ga-DOTA-peptide will migrate with the solvent front (Rf = 1.0), while any free or colloidal ⁶⁸Ga will remain at the origin (Rf = 0).
-
Analyze the strip using a radio-TLC scanner to determine the percentage of radioactivity at the solvent front versus the origin. The radiochemical purity should typically be >95%.
-
-
pH Measurement: Apply a small drop of the final product solution to a pH indicator strip to ensure the pH is within a physiologically acceptable range (typically 5.5-7.5).
-
Sterile Filtration: Pass the final formulated product through a 0.22 µm sterile filter into a sterile vial.
-
Visual Inspection: Visually inspect the final product for any particulate matter. The solution should be clear and colorless.
-
Endotoxin Test (if for clinical use): Perform a Limulus Amebocyte Lysate (LAL) test to ensure endotoxin levels are below the accepted threshold.
Data Presentation
Table 1: Typical Reaction Conditions for DOTA-Peptide Conjugation
| Parameter | Condition |
| Solvent | Anhydrous DMF or DMSO |
| Molar Ratio (DOTA-NHS:Peptide) | 1.5:1 to 5:1 |
| pH | 8.0 - 9.0 |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2 - 16 hours |
Table 2: Optimized Conditions for ⁶⁸Ga-Labeling of DOTA-Peptides
| Parameter | Optimized Condition | Reference |
| Peptide Amount | 10 - 50 µg | |
| pH | 3.5 - 4.5 | |
| Temperature | 95°C | |
| Reaction Time | 10 - 15 minutes | |
| Purification Method | C18 Solid-Phase Extraction |
Table 3: Quality Control Specifications for ⁶⁸Ga-DOTA-Peptides
| Quality Control Test | Specification | Reference |
| Appearance | Clear, colorless solution | |
| pH | 5.5 - 7.5 | |
| Radiochemical Purity | > 95% | |
| ⁶⁸Ge Breakthrough | < 0.001% | |
| Sterility | Sterile | |
| Bacterial Endotoxins | < 175 EU / V |
Visualizations
Caption: Workflow of DOTA-Peptide Conjugation and Radiolabeling.
Caption: Components of a Peptide-Based PET Radiopharmaceutical.
References
- 1. researchgate.net [researchgate.net]
- 2. Guideline for PET/CT imaging of neuroendocrine neoplasms with 68Ga-DOTA-conjugated somatostatin receptor targeting peptides and 18F-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of purification of Ga-68-labeled exendin on in vivo distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Preclinical Evaluation of BFCAs-1 for SPECT Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single-Photon Emission Computed Tomography (SPECT) is a powerful, non-invasive imaging technique that provides three-dimensional functional information about biological processes in vivo.[1][2] The development of novel radiotracers is crucial for expanding the applications of SPECT in research and clinical diagnostics, including oncology, neurology, and cardiology.[1][2][3] This document provides a detailed, hypothetical experimental framework for the preclinical evaluation of a novel SPECT imaging agent, designated as BFCAs-1. While "this compound" is not an established radiotracer in scientific literature, this guide serves as a comprehensive template for the experimental setup, data presentation, and visualization required for the assessment of new SPECT probes.
The protocols outlined below cover the essential stages of preclinical evaluation, from radiolabeling and in vitro characterization to in vivo imaging and biodistribution studies.
Radiolabeling of this compound with Technetium-99m (⁹⁹ᵐTc)
A common radionuclide used in SPECT imaging is Technetium-99m (⁹⁹ᵐTc) due to its favorable physical properties, including a 6-hour half-life and 140 keV gamma emission. This protocol describes the labeling of a hypothetical chelator-conjugated this compound precursor.
Experimental Protocol: ⁹⁹ᵐTc-Labeling of this compound
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound precursor at 1 mg/mL in 10% DMSO in saline.
-
Obtain a sterile, pyrogen-free solution of sodium pertechnetate (Na[⁹⁹ᵐTcO₄]) from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Prepare a solution of stannous chloride (SnCl₂) at 2 mg/mL in 0.1 M HCl as a reducing agent.
-
Prepare a 0.1 M phosphate buffer solution (PBS), pH 7.4.
-
-
Radiolabeling Reaction:
-
In a sterile, lead-shielded vial, add 100 µL of the this compound precursor solution.
-
Add 50 µL of the stannous chloride solution.
-
Add 1-5 mCi (37-185 MBq) of the Na[⁹⁹ᵐTcO₄] solution.
-
Bring the total reaction volume to 1 mL with 0.1 M PBS.
-
Incubate the reaction mixture at room temperature for 20 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the resulting ⁹⁹ᵐTc-BFCAs-1 using instant thin-layer chromatography (ITLC-SG) with a mobile phase of saline and acetone.
-
The RCP should be >95% for use in subsequent experiments.
-
In Vitro Cell Binding Assay
To assess the binding affinity and specificity of ⁹⁹ᵐTc-BFCAs-1 to its target, an in vitro cell binding assay is performed using a cell line that overexpresses the target of interest and a control cell line.
Experimental Protocol: In Vitro Cell Binding
-
Cell Culture:
-
Culture the target-positive cell line (e.g., a specific cancer cell line) and a target-negative control cell line in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and re-suspend them in fresh media to a concentration of 1 x 10⁶ cells/mL.
-
-
Binding Assay:
-
In triplicate, add 1 mL of the cell suspension to microcentrifuge tubes.
-
Add increasing concentrations of ⁹⁹ᵐTc-BFCAs-1 (e.g., 0.1 to 100 nM) to the tubes.
-
For blocking studies to determine specificity, add a 100-fold excess of non-radiolabeled this compound to a parallel set of tubes 15 minutes prior to the addition of the radiotracer.
-
Incubate the tubes at 37°C for 1 hour with gentle agitation.
-
-
Data Collection and Analysis:
-
Centrifuge the tubes at 300 x g for 5 minutes to pellet the cells.
-
Separate the supernatant (unbound fraction) from the cell pellet (bound fraction).
-
Measure the radioactivity in both fractions using a gamma counter.
-
Calculate the percentage of bound radioactivity.
-
Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by performing saturation binding analysis using non-linear regression (e.g., one-site specific binding model in GraphPad Prism).
-
Hypothetical Data Presentation
| Cell Line | Kd (nM) | Bmax (fmol/10⁶ cells) |
| Target-Positive | 15.2 ± 2.1 | 150.3 ± 12.5 |
| Target-Negative | Not Saturable | Not Applicable |
| Target-Positive + Blocker | Not Saturable | Not Applicable |
In Vivo SPECT/CT Imaging
In vivo imaging studies are performed in an appropriate animal model (e.g., tumor-bearing mice) to evaluate the uptake, distribution, and target engagement of ⁹⁹ᵐTc-BFCAs-1. The use of a hybrid SPECT/CT scanner allows for the fusion of functional SPECT data with anatomical CT images for precise localization of the radiotracer.
Experimental Protocol: In Vivo SPECT/CT Imaging
-
Animal Model:
-
Use an appropriate animal model, such as immunodeficient mice bearing xenografts of the target-positive and target-negative cell lines.
-
Tumors should reach a size of approximately 100-200 mm³ before imaging.
-
-
Radiotracer Administration:
-
Anesthetize the animals using isoflurane (2% in oxygen).
-
Administer approximately 300 µCi (11.1 MBq) of ⁹⁹ᵐTc-BFCAs-1 in 100 µL of saline via tail vein injection.
-
For blocking studies, a separate cohort of animals is pre-injected with a high dose of non-radiolabeled this compound (e.g., 20 mg/kg) 30 minutes before the radiotracer injection.
-
-
SPECT/CT Image Acquisition:
-
At desired time points post-injection (e.g., 1, 4, and 24 hours), anesthetize the animals and place them on the imaging bed of the SPECT/CT scanner.
-
Acquire SPECT data using a gamma camera equipped with a low-energy, high-resolution collimator. Typical acquisition parameters include a 20% energy window centered at 140 keV, a 128x128 matrix, and a 360° rotation with 60 projections at 20 seconds per projection.
-
Immediately following the SPECT scan, acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT images using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM), with corrections for attenuation and scatter.
-
Fuse the SPECT and CT images using image analysis software.
-
Draw regions of interest (ROIs) over the tumors and major organs on the co-registered images to quantify radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Ex Vivo Biodistribution Study
Following the final imaging session, a biodistribution study is conducted to provide a more detailed and quantitative assessment of radiotracer distribution in various tissues.
Experimental Protocol: Ex Vivo Biodistribution
-
Tissue Collection:
-
Immediately after the final SPECT/CT scan, euthanize the animals.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a gamma counter.
-
-
Data Analysis:
-
Calculate the radiotracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the uptake in the target-positive tumor to that in the target-negative tumor and other organs.
-
Hypothetical Data Presentation: Biodistribution of ⁹⁹ᵐTc-BFCAs-1 in Tumor-Bearing Mice (4 hours post-injection)
| Tissue | %ID/g (Target-Positive Tumor) | %ID/g (Target-Negative Tumor) | %ID/g (Blocking Study) |
| Blood | 1.5 ± 0.3 | 1.6 ± 0.4 | 1.4 ± 0.2 |
| Heart | 0.8 ± 0.2 | 0.9 ± 0.3 | 0.8 ± 0.1 |
| Lungs | 2.1 ± 0.5 | 2.3 ± 0.6 | 2.0 ± 0.4 |
| Liver | 4.5 ± 1.1 | 4.8 ± 1.3 | 4.6 ± 0.9 |
| Spleen | 1.2 ± 0.3 | 1.3 ± 0.4 | 1.1 ± 0.2 |
| Kidneys | 15.2 ± 3.5 | 14.8 ± 3.1 | 15.5 ± 4.0 |
| Muscle | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.5 ± 0.1 |
| Bone | 0.7 ± 0.2 | 0.8 ± 0.3 | 0.7 ± 0.2 |
| Target-Positive Tumor | 8.9 ± 1.5 | - | 1.2 ± 0.3 |
| Target-Negative Tumor | - | 1.1 ± 0.4 | - |
Visualizations
Hypothetical Signaling Pathway for this compound Target
References
Application Notes and Protocols: Bifunctional Chelators for Gallium-68 in Diagnostic Imaging
A Note on Terminology: The term "BFCAs-1" is not a standardized or widely recognized identifier for a specific chelator in the scientific literature. These application notes will focus on a well-characterized class of bifunctional chelators (BFCs) based on the 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) scaffold, which are extensively used for chelating Gallium-68 (⁶⁸Ga) in the development of diagnostic PET radiopharmaceuticals. The principles and protocols described herein are broadly applicable to this class of chelators.
Introduction to NOTA-Based Bifunctional Chelators for ⁶⁸Ga
Gallium-68 is a positron-emitting radionuclide with a short half-life (67.7 minutes) that is conveniently produced from a ⁶⁸Ge/⁶⁸Ga generator, making it ideal for positron emission tomography (PET) imaging in clinical settings.[1][2] The development of ⁶⁸Ga-based radiopharmaceuticals relies on the use of bifunctional chelators (BFCs). These molecules have two key components: a strong chelating agent that securely binds the ⁶⁸Ga³⁺ ion and a functional group that allows for covalent conjugation to a targeting biomolecule (e.g., a peptide, antibody, or small molecule). This targeted approach enables the visualization and characterization of specific biological processes and disease states.
NOTA and its derivatives are particularly well-suited for chelating ⁶⁸Ga due to their rapid and efficient radiolabeling kinetics under mild conditions and the high in vivo stability of the resulting ⁶⁸Ga-NOTA complex.[3] This document provides an overview of the application of a NOTA-based BFC scaffold for ⁶⁸Ga-based PET probe design, including protocols for synthesis, radiolabeling, and quality control.
Data Presentation
Radiolabeling and Stability Data
The following table summarizes typical radiolabeling and stability data for ⁶⁸Ga-NOTA-based radiotracers.
| Parameter | Value | Conditions | Reference |
| Radiochemical Yield (RCY) | > 95% | 5-10 minutes incubation at 90-95°C, pH 3.5-4.5 | [1][4] |
| Radiochemical Purity (RCP) | > 95% | Post-purification | |
| Molar Activity | 11.8 - 65.3 MBq/nmol | Dependent on precursor amount and generator elution | |
| In Vitro Stability (Saline) | > 98% | Up to 4 hours post-synthesis | |
| In Vitro Stability (Human Serum) | > 95% | Up to 1 hour post-synthesis | |
| LogP (Octanol/Water) | -3.34 to -4.13 | Indicates high hydrophilicity |
In Vivo Performance Data
This table presents representative in vivo data for a ⁶⁸Ga-NOTA-based radiotracer targeting integrin αvβ3 in a PC-3 tumor xenograft model.
| Radiotracer | Tumor Uptake (1 h p.i., %ID/g) | Tumor-to-Muscle Ratio (1 h p.i.) | Tumor-to-Blood Ratio (1 h p.i.) |
| ⁶⁸Ga-NOTA-RGD | 1.66 ± 0.15 | > 8.5 | > 3.5 |
| ⁶⁸Ga-NOTA-(RGD)₂ | 1.90 ± 0.10 | - | - |
| ⁶⁸Ga-NOTA-(RGD)₃ | 2.55 ± 0.50 | - | - |
p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue. Data for divalent and trivalent constructs demonstrate signal amplification through multivalency.
Experimental Protocols
Synthesis of a NOTA-Based Bifunctional Chelator
The synthesis of a NOTA-based BFC, for example, a NOTA-monoamide with a carboxylic acid for conjugation, typically involves a multi-step process. The following is a generalized protocol.
Workflow for Synthesis of a NOTA-Based Bifunctional Chelator
Caption: A generalized workflow for the synthesis of a NOTA-based bifunctional chelator.
Protocol:
-
Protection of NOTA: Two of the three carboxylic acid groups of NOTA are protected, often as tert-butyl esters, to allow for selective modification of the remaining carboxylic acid.
-
Activation: The unprotected carboxylic acid group is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester.
-
Coupling: The activated NOTA derivative is reacted with a bifunctional linker containing an amine group and a protected functional group for bioconjugation (e.g., a protected carboxylic acid or an azide).
-
Deprotection: The protecting groups on the NOTA scaffold and the linker are removed under appropriate conditions (e.g., using trifluoroacetic acid for tert-butyl esters).
-
Purification and Characterization: The final BFC is purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by mass spectrometry and NMR.
Radiolabeling with Gallium-68
This protocol describes the manual radiolabeling of a NOTA-conjugated precursor with ⁶⁸Ga.
Workflow for ⁶⁸Ga-Radiolabeling and Quality Control
Caption: A standard workflow for the radiolabeling of a precursor with ⁶⁸Ga and subsequent quality control.
Protocol:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Buffering: To a reaction vial, add an appropriate volume of sodium acetate or other suitable buffer to adjust the pH of the final reaction mixture to 3.5-4.5.
-
Precursor Addition: Add the NOTA-conjugated precursor (typically 10-50 µg) dissolved in a small volume of water or buffer to the reaction vial.
-
Radiolabeling Reaction: Add the ⁶⁸Ga eluate to the vial containing the precursor and buffer. Gently mix and incubate the reaction mixture at 90-95°C for 5-10 minutes.
-
Purification: After cooling, the reaction mixture is typically purified using a C18 solid-phase extraction (SPE) cartridge to remove unchelated ⁶⁸Ga and other impurities. The final product is eluted with an ethanol/water mixture.
-
Formulation: The purified ⁶⁸Ga-labeled compound is formulated in a physiologically compatible solution (e.g., saline) for in vivo administration.
Quality Control
Quality control (QC) is essential to ensure the safety and efficacy of the radiopharmaceutical.
Protocol:
-
Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH Measurement: The pH of the final formulation should be within a physiologically acceptable range (typically 5.5-7.5).
-
Radiochemical Purity (RCP): RCP is determined by radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
-
Radio-TLC: Use two different mobile phases to separate the labeled product from potential impurities like free ⁶⁸Ga and colloidal ⁶⁸Ga. For example, in a citrate buffer mobile phase, the ⁶⁸Ga-NOTA complex remains at the origin (Rf = 0.0-0.2), while free ⁶⁸Ga moves with the solvent front (Rf = 0.8-1.0). In a mixture of ammonium acetate and methanol, the complex moves with the solvent front (Rf = 0.8-1.0), while colloidal ⁶⁸Ga remains at the origin (Rf = 0.0-0.2).
-
Radio-HPLC: A reversed-phase C18 column with a gradient of acetonitrile and water (both containing 0.1% TFA) is commonly used. The retention time of the ⁶⁸Ga-labeled product should correspond to that of a non-radioactive standard.
-
-
Sterility and Endotoxin Testing: For clinical applications, the final product must be sterile and have endotoxin levels below the accepted threshold.
Signaling Pathway Visualization
The targeting moiety conjugated to the BFC determines the biological pathway being investigated. For instance, a NOTA-BFC conjugated to an RGD peptide will target integrin αvβ3, which is often overexpressed on tumor cells and angiogenic vasculature. The binding of the radiotracer to integrin αvβ3 allows for the visualization of these processes.
Integrin αvβ3 Signaling Pathway
Caption: Simplified diagram of the integrin αvβ3 signaling pathway targeted by RGD-based radiotracers.
This pathway is crucial in tumor angiogenesis and metastasis. The binding of the RGD motif to integrin αvβ3 on the cell surface can trigger the activation of Focal Adhesion Kinase (FAK), a key signaling molecule. Activated FAK can then initiate downstream signaling cascades that promote cell proliferation, survival, and migration. PET imaging with a ⁶⁸Ga-NOTA-RGD tracer allows for the non-invasive assessment of integrin αvβ3 expression, providing valuable diagnostic and prognostic information.
References
- 1. mdpi.com [mdpi.com]
- 2. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multivalent Bifunctional Chelator Scaffolds for Gallium-68 Based Positron Emission Tomography Imaging Probe Design: Signal Amplification via Multivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of a BFCAs-1 Analogue into Nanoparticle Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective drug delivery systems is paramount for enhancing the therapeutic efficacy and minimizing the side effects of potent pharmacological agents. Nanoparticle-based platforms offer significant advantages, including improved solubility of hydrophobic drugs, targeted delivery to specific tissues or cells, and controlled release kinetics.[1][2][3][] This document provides a detailed protocol for the incorporation of a novel hydrophobic therapeutic agent, referred to herein as a BFCAs-1 analogue, into polymeric nanoparticles.
This protocol will focus on two widely used methods for encapsulating hydrophobic drugs: nanoprecipitation and solvent evaporation.[5] It will also cover the essential physicochemical characterization of the resulting drug-loaded nanoparticles and discuss the potential signaling pathways that could be modulated by such a therapeutic agent in the context of cancer therapy.
Physicochemical Properties of the this compound Analogue
A thorough understanding of the physicochemical properties of the drug is critical for selecting the appropriate nanoparticle formulation strategy. For a hypothetical this compound analogue, the following parameters would need to be determined.
| Property | Description | Typical Value/Method |
| Molecular Weight | The mass of one mole of the substance. | Determined by mass spectrometry. |
| Solubility | The ability of the drug to dissolve in various solvents. Crucial for selecting the organic solvent for nanoparticle preparation. | Determined by UV-Vis spectroscopy or HPLC after incubation in solvents (e.g., water, ethanol, acetone, DMSO). |
| LogP (Partition Coefficient) | The ratio of the concentration of the drug in an organic solvent (e.g., octanol) to its concentration in an aqueous solvent. Indicates the hydrophobicity of the drug. | Determined by the shake-flask method or calculated using software. A high positive LogP indicates hydrophobicity. |
| pKa (Dissociation Constant) | The pH at which the drug is 50% ionized. | Determined by potentiometric titration or UV-Vis spectroscopy. |
Experimental Protocols: Nanoparticle Formulation
The following protocols describe the preparation of this compound analogue-loaded nanoparticles using nanoprecipitation and solvent evaporation methods. Poly(lactic-co-glycolic acid) (PLGA) is a commonly used biodegradable polymer for these methods.
Nanoprecipitation Method
This method, also known as the solvent displacement method, is a straightforward, single-step process ideal for hydrophobic drugs.
Workflow for Nanoprecipitation
Caption: Workflow for Nanoparticle Formulation by Nanoprecipitation.
Materials:
-
This compound analogue
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetone (or other suitable water-miscible organic solvent)
-
Polyvinyl alcohol (PVA) (or other suitable surfactant)
-
Deionized water
-
Magnetic stirrer
-
Syringe pump
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of the this compound analogue and PLGA in acetone. For example, 10 mg of the drug and 100 mg of PLGA in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Nanoprecipitation: Using a syringe pump, inject the organic phase into the aqueous phase at a constant flow rate (e.g., 1 mL/min) under moderate magnetic stirring.
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powder for long-term storage.
Solvent Evaporation Method
This method involves the formation of an emulsion followed by the evaporation of the organic solvent.
Workflow for Solvent Evaporation
Caption: Workflow for Nanoparticle Formulation by Solvent Evaporation.
Materials:
-
This compound analogue
-
PLGA
-
Dichloromethane (DCM) (or other suitable water-immiscible organic solvent)
-
PVA
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
Protocol:
-
Organic Phase Preparation: Dissolve the this compound analogue and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator or high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours to evaporate the DCM, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection, Washing, and Lyophilization: Follow steps 5-7 as described in the nanoprecipitation protocol.
Physicochemical Characterization of Nanoparticles
Proper characterization of the drug-loaded nanoparticles is essential to ensure quality and predict in vivo performance.
| Parameter | Method | Typical Expected Results |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 100-200 nm; PDI: < 0.2 for a monodisperse population. |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -40 mV (for PLGA nanoparticles), indicating good colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Spherical shape with a smooth surface. |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or HPLC | DLC: 1-10%; EE: > 70%. |
Protocol for Determining DLC and EE:
-
Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the encapsulated drug.
-
Quantify the amount of the this compound analogue using a pre-established calibration curve with UV-Vis spectroscopy or HPLC.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Potential Signaling Pathways for a this compound Analogue in Cancer Therapy
Many anticancer drugs exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A novel therapeutic agent like a this compound analogue could potentially target one or more of these pathways.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.
PI3K/AKT/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by a this compound analogue.
Apoptosis Signaling Pathways
Inducing apoptosis (programmed cell death) is a primary mechanism of many chemotherapeutic agents. Apoptosis can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.
Intrinsic Apoptosis Pathway
Caption: Potential activation of the intrinsic apoptosis pathway by a this compound analogue.
Conclusion
This document provides a comprehensive set of protocols and theoretical background for the incorporation of a novel hydrophobic drug, a this compound analogue, into polymeric nanoparticles. The successful formulation and characterization of such a drug delivery system are crucial first steps in the preclinical development of new cancer therapeutics. The provided workflows and signaling pathway diagrams offer a framework for the experimental design and mechanistic studies necessary to advance such a project. Further in vitro and in vivo studies would be required to evaluate the therapeutic efficacy and safety of the formulated this compound analogue nanoparticles.
References
- 1. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Delivery Systems with Different Types of Nanoparticles in Terms of Cellular Uptake and Responses in Human Endothelial Cells, Pericytes, and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
Application Notes and Protocols for In Vivo Imaging of Metal Ions Using BFCA-Zn-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal ions are fundamental to a vast array of physiological processes, and their dysregulation is implicated in numerous diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[1] The ability to visualize and quantify metal ion dynamics in vivo provides a powerful tool for understanding disease mechanisms and for the development of novel therapeutics.[2] This document provides detailed application notes and protocols for the use of BFCA-Zn-1, a novel fluorescent probe for the in vivo imaging of zinc ions (Zn²⁺).
While the specific probe "BFCAs-1" was not identified in a comprehensive search of available literature, this document describes a representative boron-dipyrromethene (BODIPY)-based fluorescent sensor, herein named BFCA-Zn-1, based on established principles of fluorescent probe design for in vivo metal ion detection.[3] BODIPY-based probes are well-suited for in vivo applications due to their high fluorescence quantum yields, sharp emission spectra, and good photostability.[3]
BFCA-Zn-1 Probe Profile
BFCA-Zn-1 is a fluorescent turn-on sensor designed for the selective detection of Zn²⁺. The probe consists of a BODIPY fluorophore coupled to a Zn²⁺-specific chelating moiety. In its free state, the fluorescence of the BODIPY core is quenched. Upon binding to Zn²⁺, a conformational change occurs, leading to a significant increase in fluorescence emission, allowing for the sensitive and selective imaging of labile Zn²⁺ pools.
Quantitative Data Summary
The following tables summarize the key quantitative data for the BFCA-Zn-1 probe based on typical characteristics of similar BODIPY-based zinc sensors.
Table 1: Photophysical and Binding Properties of BFCA-Zn-1
| Property | Value |
| Excitation Wavelength (λex) | ~488 nm |
| Emission Wavelength (λem) | ~520 nm |
| Quantum Yield (Φ) (in presence of Zn²⁺) | > 0.8 |
| Dissociation Constant (Kd) for Zn²⁺ | Low micromolar to nanomolar range |
| Selectivity | High selectivity for Zn²⁺ over other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ |
Table 2: In Vivo Imaging Parameters
| Parameter | Recommended Setting |
| Animal Model | Mouse (e.g., C57BL/6J) |
| Probe Concentration | 1-10 µM in sterile PBS with <1% DMSO |
| Administration Route | Intravenous (tail vein) or Intraperitoneal |
| Injection Volume | 100-200 µL |
| Imaging System | In vivo imaging system (IVIS) or similar fluorescence imaging system |
| Excitation Filter | 465 ± 15 nm |
| Emission Filter | 520 ± 15 nm |
| Post-injection Imaging Time | 30 min - 4 hours |
Experimental Protocols
1. Preparation of BFCA-Zn-1 Stock Solution
-
Reconstitution: Dissolve the lyophilized BFCA-Zn-1 powder in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mM.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
2. In Vivo Imaging of Zn²⁺ in a Mouse Model
This protocol outlines the general procedure for whole-body fluorescence imaging of Zn²⁺ in mice following the administration of BFCA-Zn-1.
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Remove fur from the imaging area using a depilatory cream to minimize fluorescence obstruction.
-
Place the anesthetized mouse on the imaging stage of the in vivo imaging system.
-
-
Probe Administration:
-
Dilute the 1 mM BFCA-Zn-1 stock solution in sterile phosphate-buffered saline (PBS, pH 7.4) to the desired final concentration (e.g., 5 µM). The final DMSO concentration should be below 1%.
-
Administer the diluted probe solution to the mouse via intravenous (tail vein) or intraperitoneal injection.
-
-
Fluorescence Imaging:
-
Acquire a baseline fluorescence image before probe administration.
-
Acquire fluorescence images at various time points post-injection (e.g., 30 min, 1 hr, 2 hr, 4 hr) using the appropriate excitation and emission filters for BFCA-Zn-1.
-
Maintain the animal under anesthesia throughout the imaging session.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in the region of interest (ROI).
-
Correct for background fluorescence using the pre-injection image.
-
Compare fluorescence signals between different treatment groups or time points.
-
3. Ex Vivo Validation of Probe Distribution
To confirm the in vivo imaging results, ex vivo analysis of organs can be performed.
-
Tissue Collection:
-
At the end of the in vivo imaging session, euthanize the mouse according to institutional guidelines.
-
Dissect the organs of interest (e.g., liver, kidneys, brain, tumor).
-
-
Ex Vivo Imaging:
-
Place the dissected organs in a petri dish and image them using the in vivo imaging system with the same settings used for in vivo imaging.
-
-
Histological Analysis (Optional):
-
Fix the tissues in 4% paraformaldehyde.
-
Embed the tissues in paraffin or OCT compound.
-
Prepare tissue sections and perform fluorescence microscopy to visualize the cellular distribution of the BFCA-Zn-1 signal.
-
Visualizations
Below are diagrams illustrating the signaling pathway of BFCA-Zn-1 and the experimental workflow for its in vivo application.
Caption: BFCA-Zn-1 signaling mechanism.
Caption: In vivo imaging workflow.
Disclaimer: BFCA-Zn-1 is a representative probe described for illustrative purposes. Researchers should always refer to the specific product datasheet for the fluorescent probe they are using for precise quantitative data and optimized protocols. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for Copper-64 Labeling using Bifunctional Chelators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient labeling of biomolecules with Copper-64 (⁶⁴Cu) using various bifunctional chelators (BFCAs). The information presented is intended to guide researchers in the development of ⁶⁴Cu-based radiopharmaceuticals for applications in positron emission tomography (PET) imaging and radiotherapy.
Introduction to ⁶⁴Cu and Bifunctional Chelators
Copper-64 is an attractive radionuclide for radiopharmaceutical development due to its convenient half-life of 12.7 hours and its decay characteristics, which include both β+ and β- emissions, making it suitable for both PET imaging and therapeutic applications[1]. The labeling of biomolecules, such as antibodies or peptides, with ⁶⁴Cu is typically achieved indirectly through the use of a bifunctional chelator. A BFCA is a molecule that possesses two key functionalities: a chelating moiety that strongly binds the radiometal (in this case, ⁶⁴Cu) and a reactive group that can be covalently attached to a biomolecule[2].
The choice of BFCA is critical as it influences the labeling efficiency, the stability of the resulting radiolabeled conjugate, and its in vivo biodistribution[3][4]. Several classes of BFCAs have been developed for ⁶⁴Cu, with macrocyclic chelators generally demonstrating higher in vivo stability compared to acyclic ones[1]. This document focuses on commonly used BFCAs and provides comparative data to aid in their selection and application.
Data Presentation: Comparative Labeling Efficiency and Stability
The selection of an appropriate BFCA is a critical step in the development of a ⁶⁴Cu-labeled radiopharmaceutical. The following tables summarize the labeling efficiency, specific activity, and in vitro stability of various BFCAs with ⁶⁴Cu, based on published data.
| Chelator/Conjugate | Labeling Efficiency (%) | Reaction Conditions | Maximum Specific Activity | Reference |
| N-NE3TA | > 95% | 1 h, 37°C, pH 5.5 | ~3.4 Ci/µmol | |
| C-NE3TA | > 95% | 1 h, 37°C, pH 5.5 | ~3.4 Ci/µmol | |
| 3p-C-NE3TA | > 99% | 1 min, Room Temp, pH 5.5 | 3 µCi/µg | |
| 3p-C-NOTA | > 99% | 1 min, Room Temp, pH 5.5 | 3 µCi/µg | |
| 3p-C-DE4TA | > 99% | 1 min, Room Temp, pH 5.5 | 3 µCi/µg | |
| NOTA-rituximab | 95% | Dilute conditions (31 nM) | Not Specified | |
| sar-CO-rituximab | 98% | Antibody conc. 250 nM | Not Specified | |
| DOTA-Trastuzumab | Not Specified | Not Specified | 0.33 MBq/µg (solid target ⁶⁴Cu) | |
| NOTA-Nanobody | 100% | Not Specified | 0.19 MBq/µg (solid target ⁶⁴Cu) | |
| NODAGA-Nanobody | 100% | Not Specified | 0.11 MBq/µg (solid target ⁶⁴Cu) |
| Chelator/Conjugate | Serum Stability (% Intact after 48h) | Reference |
| ⁶⁴Cu-N-NE3TA | 96.1% | |
| ⁶⁴Cu-C-NE3TA | 90.5% | |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | 93.9% | |
| ⁶⁴Cu-p-NH₂-Bn-NOTA | 97.9% | |
| Macrocyclic Conjugates (general) | > 94.9% | |
| DTPA-based Conjugates | ~38% | |
| ⁶⁴Cu-NOTA-trastuzumab | Highly stable |
Experimental Protocols
The following are generalized protocols for the conjugation of a BFCA to a biomolecule and the subsequent radiolabeling with ⁶⁴Cu. These should be optimized for each specific application.
Protocol 1: Conjugation of BFCA to a Biomolecule (e.g., Antibody)
This protocol describes the conjugation of a BFCA containing an N-hydroxysuccinimide (NHS) ester or isothiocyanate (SCN) group to the lysine residues of an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)
-
BFCA-NHS ester or BFCA-SCN dissolved in a small amount of organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
-
Spectrophotometer for protein concentration determination
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Dissolve the BFCA-NHS ester or BFCA-SCN in DMSO to a concentration of 10-20 mg/mL.
-
Add a 10-20 fold molar excess of the BFCA solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.
-
Purify the resulting immunoconjugate from the unreacted BFCA using an SEC column pre-equilibrated with a suitable storage buffer (e.g., 0.1 M ammonium acetate buffer, pH 7.0).
-
Determine the concentration of the purified immunoconjugate using a spectrophotometer.
-
Characterize the number of chelators per antibody molecule, for example, by MALDI-TOF mass spectrometry.
Protocol 2: ⁶⁴Cu Radiolabeling of a BFCA-Conjugated Biomolecule
This protocol outlines the steps for radiolabeling the BFCA-conjugated biomolecule with ⁶⁴Cu.
Materials:
-
BFCA-conjugated biomolecule
-
⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5)
-
Reaction buffer (e.g., 0.1 M ammonium acetate, pH 5.5)
-
Quenching solution (e.g., 50 mM DTPA or EDTA)
-
Instant thin-layer chromatography (iTLC) strips for radiochemical purity assessment
-
Mobile phase for iTLC (e.g., 0.1 M sodium citrate)
-
Size-exclusion HPLC (SEC-HPLC) system for quality control
Procedure:
-
In a reaction vial, add the BFCA-conjugated biomolecule to the reaction buffer.
-
Add the ⁶⁴CuCl₂ solution to the vial. The amount of ⁶⁴Cu will depend on the desired specific activity.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. Some chelators may allow for faster labeling at room temperature.
-
After incubation, the reaction can be quenched by adding a small volume of quenching solution to complex any unreacted ⁶⁴Cu.
-
Determine the radiochemical purity (RCP) of the labeled product using iTLC. For many ⁶⁴Cu-labeled proteins, the product will remain at the origin while free ⁶⁴Cu will move with the solvent front.
-
If necessary, purify the radiolabeled biomolecule from free ⁶⁴Cu using an SEC column.
-
Perform quality control on the final product using SEC-HPLC to confirm the absence of aggregates and to obtain a more accurate RCP.
Visualizations
Experimental Workflow for ⁶⁴Cu Radiolabeling
Caption: General workflow for the preparation of a ⁶⁴Cu-labeled biomolecule.
Signaling Pathway and Logical Relationships
Caption: Logical relationship from chelation to application of a ⁶⁴Cu-immunoconjugate.
References
- 1. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zirconium 89 and Copper 64 for ImmunoPET: From Antibody Bioconjugation and Radiolabeling to Molecular Imaging [mdpi.com]
- 3. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using FluoroCell-1 Labeled Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
FluoroCell-1 is a novel fluorophore with excitation and emission maxima at 488 nm and 520 nm, respectively, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation. Its high quantum yield, photostability, and low cytotoxicity make it an ideal label for a variety of cell-based assays. Molecules labeled with FluoroCell-1 enable real-time analysis of cellular processes, including receptor binding, internalization, and downstream signaling events. These assays are crucial for target validation, lead optimization, and mechanistic studies in drug discovery.
Principle of FluoroCell-1 Based Assays
FluoroCell-1 labeled molecules, such as ligands, antibodies, or small molecule inhibitors, bind to their specific cellular targets. The resulting fluorescence signal can be quantified to determine binding affinity, target expression levels, and the effect of test compounds on the target engagement. The versatility of FluoroCell-1 allows for its use in various assay formats, including static endpoint measurements and dynamic live-cell imaging.
Data Presentation
Table 1: Comparative Analysis of FluoroCell-1 Labeled Ligand Binding to Target Receptor
| Parameter | FluoroCell-1-Ligand A | Unlabeled Ligand A (Competition) | FluoroCell-1-Ligand B | Unlabeled Ligand B (Competition) |
| Target Receptor | GPCR-X | GPCR-X | RTK-Y | RTK-Y |
| Cell Line | HEK293-GPCR-X | HEK293-GPCR-X | A549 | A549 |
| Assay Type | Direct Binding | Competitive Binding | Direct Binding | Competitive Binding |
| Dissociation Constant (Kd) | 15.2 nM | - | 25.8 nM | - |
| Inhibitory Constant (Ki) | - | 12.5 nM | - | 22.1 nM |
| IC50 | - | 28.7 nM | - | 45.3 nM |
| Signal-to-Background Ratio | 8.5 | - | 6.2 | - |
| Z'-factor | 0.78 | 0.82 | 0.71 | 0.75 |
Table 2: Kinetic Parameters of FluoroCell-1 Labeled Ligand Internalization
| Cell Line | Ligand | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Internalization Half-life (t₁/₂) (min) |
| CHO-GPCR-X | FluoroCell-1-Ligand A | 1.2 x 10⁵ | 8.5 x 10⁻⁴ | 12.5 |
| MDA-MB-231 | FluoroCell-1-Ligand C | 2.5 x 10⁴ | 1.1 x 10⁻³ | 28.0 |
| U-87 MG | FluoroCell-1-Antibody D | 5.8 x 10⁵ | 3.2 x 10⁻⁵ | 45.2 |
Experimental Protocols
Protocol 1: Direct Binding Assay Using FluoroCell-1 Labeled Ligand
This protocol outlines the steps for determining the binding affinity (Kd) of a FluoroCell-1 labeled ligand to its cell surface receptor.
Materials:
-
HEK293 cells stably expressing the target receptor
-
FluoroCell-1 labeled ligand
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed HEK293 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.
-
Wash the cells twice with 100 µL of Assay Buffer.
-
Prepare serial dilutions of the FluoroCell-1 labeled ligand in Assay Buffer.
-
Add 50 µL of the diluted ligand to the wells, ranging from a final concentration of 0.1 nM to 1 µM. Include wells with Assay Buffer only for background measurement.
-
Incubate the plate for 2 hours at 4°C to reach equilibrium, protected from light.
-
Gently wash the cells three times with 100 µL of ice-cold Assay Buffer to remove unbound ligand.
-
Add 100 µL of Assay Buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 488 nm and emission at 520 nm.
-
Perform a non-linear regression analysis of the fluorescence intensity versus ligand concentration to determine the Kd value.
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound by its ability to compete with a FluoroCell-1 labeled ligand.
Materials:
-
Same as Protocol 1
-
Unlabeled test compounds
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
Add 25 µL of the diluted test compound to the wells.
-
Add 25 µL of the FluoroCell-1 labeled ligand at a final concentration equal to its Kd value to all wells (except background).
-
Incubate the plate for 2 hours at 4°C, protected from light.
-
Follow steps 6 to 8 from Protocol 1.
-
Plot the fluorescence intensity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the FluoroCell-1 labeled ligand.
Protocol 3: Ligand Internalization Assay using Live-Cell Imaging
This protocol allows for the visualization and quantification of receptor-mediated endocytosis of a FluoroCell-1 labeled ligand.
Materials:
-
Cells expressing the target receptor plated on glass-bottom dishes
-
FluoroCell-1 labeled ligand
-
Live-cell imaging medium (e.g., phenol red-free DMEM with 25 mM HEPES)
-
Hoechst 33342 for nuclear staining (optional)
-
Lysosomal marker (e.g., LysoTracker Red) (optional)
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Culture cells on glass-bottom dishes to ~70% confluency.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
If desired, add Hoechst 33342 and/or a lysosomal marker and incubate according to the manufacturer's instructions.
-
Place the dish on the microscope stage and allow the temperature and atmosphere to equilibrate.
-
Acquire baseline images of the cells.
-
Add the FluoroCell-1 labeled ligand to the dish at a final concentration of 2-5 times its Kd.
-
Immediately start time-lapse imaging, acquiring images every 1-5 minutes for 1-2 hours.
-
Analyze the images to quantify the internalization of the fluorescent signal over time. This can be done by measuring the increase in intracellular fluorescence intensity or the number of fluorescent puncta.
Mandatory Visualizations
Caption: GPCR-X signaling pathway activated by a FluoroCell-1 labeled ligand.
Caption: Workflow for a direct binding assay using FluoroCell-1.
Caption: Experimental workflow for ligand internalization studies.
Troubleshooting & Optimization
Technical Support Center: BFCAs-1 Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the conjugation efficiency of BFCAs-1 to proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of this compound to proteins.
Question: Why is my this compound conjugation efficiency low?
Answer:
Low conjugation efficiency can be caused by several factors. A logical approach to troubleshooting this issue is outlined in the diagram below.
Caption: Troubleshooting workflow for low this compound conjugation efficiency.
Question: My protein is aggregating after conjugation with this compound. What should I do?
Answer:
Protein aggregation post-conjugation is a common issue, often stemming from increased hydrophobicity or disruption of the protein's structure.
-
Increased Hydrophobicity: The this compound molecule may be hydrophobic, and its attachment to the protein surface can lead to self-association to minimize exposure to the aqueous environment.[1]
-
Disruption of Protein Structure: The conjugation process or the presence of the this compound molecule can disturb the native conformation of the protein, exposing hydrophobic regions that are normally buried.[1]
-
High Degree of Labeling: Attaching too many this compound molecules to a single protein increases the likelihood of aggregation.[1]
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can impact protein stability.[1]
Troubleshooting Steps:
-
Reduce the Molar Ratio: Lower the molar excess of this compound in the conjugation reaction to decrease the degree of labeling.
-
Optimize Buffer Conditions: Screen different storage buffers by varying the pH and ionic strength. The inclusion of additives like arginine (50-100 mM) can sometimes suppress aggregation.[1]
-
Lower Protein Concentration: Store the conjugated protein at a lower concentration if feasible for your downstream applications, as high concentrations can promote aggregation.
-
Purification Method: Ensure your purification method (e.g., size-exclusion chromatography) is effectively removing any existing aggregates.
Question: I am observing a loss of protein function after this compound conjugation. How can I prevent this?
Answer:
Loss of protein function, such as reduced binding affinity of an antibody, can occur if the this compound molecule attaches to critical amino acid residues within the active or binding site.
Preventative Measures:
-
Lower the Molar Ratio: By reducing the molar excess of this compound, you decrease the overall degree of labeling and the statistical probability of modifying a critical residue.
-
Site-Specific Conjugation: If possible, consider a site-specific conjugation strategy. This involves engineering a specific amino acid, like cysteine, at a location distant from the active site to ensure the this compound attaches there.
-
Protect the Active Site: In some cases, it may be possible to protect the active site by binding a ligand or substrate during the conjugation reaction. This can sterically hinder the this compound from reacting with residues in that region.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a bifunctional chelating agent. These molecules have two key components: a chelating moiety that can securely bind a metal ion and a reactive functional group that forms a covalent bond with a protein.
2. Which amino acid residues does this compound react with?
The reactive group on the this compound determines which amino acid residues it will target. The most common strategies for protein conjugation target:
-
Primary Amines: The ε-amino group of lysine residues and the N-terminal α-amino group. This is a common target for this compound variants with an N-hydroxysuccinimide (NHS) ester or isothiocyanate (ITC) reactive group.
-
Sulfhydryl Groups: The thiol group of cysteine residues. This is targeted by this compound variants with a maleimide or haloacetamide reactive group.
3. What is the optimal this compound to protein molar ratio for conjugation?
There is no single optimal ratio, as it depends on the protein and the desired degree of labeling. A good starting point is to test a range of molar excess ratios, such as 10:1, 20:1, and 40:1 (this compound:protein). For some applications, a lower degree of labeling (e.g., 3-5 chelators per antibody) is optimal.
4. What is the best buffer to use for this compound conjugation?
It is crucial to use an amine-free buffer if your this compound targets primary amines (e.g., NHS ester). Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the this compound. Recommended buffers include phosphate-buffered saline (PBS) or HEPES at a pH of 7.5-8.5.
5. How should I store my this compound reagent?
Many bifunctional chelating agents are sensitive to moisture. It is best to store them at -20°C in a desiccated environment. When preparing to use the reagent, allow the vial to fully equilibrate to room temperature before opening to prevent condensation from forming inside. Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF immediately before use.
Data Presentation
The following tables provide illustrative data on how key parameters can affect the conjugation of a typical NHS-ester containing bifunctional chelator to an antibody.
Table 1: Effect of Molar Ratio on Degree of Labeling (DOL)
| This compound:Antibody Molar Ratio | Average DOL (Chelators/Antibody) |
| 5:1 | 2.1 |
| 10:1 | 4.3 |
| 20:1 | 7.8 |
| 40:1 | 12.5 |
This data is representative and the actual DOL will vary depending on the specific protein and reaction conditions.
Table 2: Influence of pH on Conjugation Efficiency
| Reaction pH | Relative Conjugation Efficiency |
| 6.5 | Low |
| 7.0 | Moderate |
| 7.5 | High |
| 8.0 | Very High |
| 8.5 | High (with increased risk of hydrolysis) |
Higher pH increases the deprotonation of lysine amines, making them more nucleophilic, but also increases the rate of hydrolysis of the NHS-ester.
Experimental Protocols
Protocol 1: General Procedure for this compound (NHS-Ester) Conjugation to an Antibody
This protocol describes a general method for conjugating a this compound containing an N-hydroxysuccinimide (NHS) ester to an antibody.
Caption: General workflow for this compound conjugation to a protein.
Materials:
-
Antibody in a suitable storage buffer
-
This compound with NHS-ester reactive group
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amine-free conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Perform buffer exchange of the antibody solution into the amine-free conjugation buffer. This can be done using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
This compound Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution to achieve the desired molar excess. Add the this compound solution dropwise while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the this compound-antibody conjugate from unreacted this compound and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Monitor the elution profile by measuring the absorbance at 280 nm and collect the fractions containing the protein.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a spectrophotometer (A280) or a protein assay (e.g., BCA).
-
Calculate the Degree of Labeling (DOL) using a suitable method, such as mass spectrometry or by measuring the absorbance of the chelator if it has a unique absorbance peak.
-
Assess the integrity of the conjugate using SDS-PAGE.
-
Protocol 2: Purification of this compound Conjugated Protein using Size-Exclusion Chromatography (SEC)
Objective: To separate the this compound conjugated protein from unreacted this compound and other small molecule byproducts.
Materials:
-
This compound conjugation reaction mixture
-
Size-Exclusion Chromatography (SEC) column with an appropriate molecular weight cutoff for the protein
-
Equilibration and elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector
-
UV Spectrophotometer
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the elution buffer at the desired flow rate.
-
-
Sample Loading:
-
Load the conjugation reaction mixture onto the top of the column. Ensure the sample volume does not exceed the recommended volume for the column.
-
-
Elution and Fraction Collection:
-
Begin the elution with the equilibration buffer.
-
Collect fractions of a suitable volume.
-
Monitor the protein elution by measuring the absorbance of the fractions at 280 nm. The protein conjugate should elute in the earlier fractions, while the smaller, unreacted this compound will elute later.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified protein conjugate.
-
If necessary, concentrate the pooled fractions using a centrifugal filter device with an appropriate molecular weight cutoff.
-
-
Analysis:
-
Analyze a small aliquot of the purified conjugate by SDS-PAGE to confirm purity and integrity.
-
References
Troubleshooting low radiolabeling yield with BFCAs-1
Technical Support Center: BFCAs-1 Radiolabeling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low radiolabeling yields using the bifunctional chelating agent this compound.
Troubleshooting Guide: Low Radiolabeling Yield
Low radiolabeling yield is a common issue in radiopharmaceutical chemistry. The following guide, in a question-and-answer format, addresses potential causes and solutions to improve the efficiency of your this compound labeling reactions.
Q1: My radiolabeling yield with this compound is significantly lower than expected. What are the most common causes?
Low yields can typically be traced back to one of three main areas: the quality and handling of reactants, the reaction conditions, or the purification and analysis methods. Key factors include the presence of metal contaminants, incorrect pH of the reaction buffer, suboptimal temperature, or issues with the this compound conjugate itself.
A logical approach to troubleshooting this issue is outlined in the diagram below.
Caption: Troubleshooting workflow for low radiolabeling yield.
Q2: How do trace metal contaminants affect my this compound labeling, and how can I prevent this?
This compound, like all chelating agents, can bind to non-radioactive metal ions. If trace metals such as iron (Fe³⁺), zinc (Zn²⁺), aluminum (Al³⁺), or calcium (Ca²⁺) are present in your reaction mixture, they will compete with your desired radioisotope for binding to this compound. This competition reduces the amount of this compound available for radiolabeling, thereby decreasing the radiochemical yield.
Prevention Strategies:
-
Use High-Purity Water: Employ metal-free water (e.g., from a Milli-Q® system) for all buffers and solutions.
-
Utilize Metal-Free Labware: Use new, acid-washed, or dedicated metal-free plasticware (e.g., polypropylene tubes) and pipette tips. Avoid contact with metal spatulas or glassware.
-
Purify Buffers: Prepare buffers with high-purity reagents. If contamination is suspected, buffers can be treated with a chelating resin (e.g., Chelex® 100) to remove divalent metal ions.
-
Eluate Quality: Ensure the radioisotope eluate is of high quality and low in metallic impurities, as specified by the manufacturer.
Q3: What is the optimal pH for this compound labeling, and how does it impact the yield?
The optimal pH for radiolabeling is critical as it affects both the chemical state of the radioisotope and the conformation of the chelator. For most bifunctional chelators, labeling with trivalent radiometals (like ⁶⁸Ga) is most efficient in a slightly acidic environment (pH 3.5 - 5.0). In contrast, labeling with isotopes like ¹⁷⁷Lu or ⁹⁰Y often performs better at a slightly higher pH (4.5 - 6.0).
Operating outside the optimal pH range for this compound can lead to:
-
Low pH: Protonation of the chelating groups on this compound can inhibit metal coordination.
-
High pH: The radioisotope may precipitate as a hydroxide (e.g., [⁶⁸Ga(OH)₄]⁻), making it unavailable for chelation.
The table below summarizes the typical effect of pH on radiolabeling yield.
| Parameter | Condition A | Condition B | Condition C |
| Reaction pH | 3.5 | 4.5 | 6.0 |
| Radiochemical Yield (%) | 75% | >95% | 60% |
| Data are representative and should be optimized for your specific this compound conjugate and radioisotope. |
Experimental Protocols
Protocol 1: General Radiolabeling of a this compound Conjugate
This protocol provides a general framework for radiolabeling a peptide or antibody conjugated with this compound.
Materials:
-
This compound conjugated precursor (e.g., peptide-BFCAs-1)
-
Radioisotope eluate (e.g., ⁶⁸GaCl₃ in HCl or ¹⁷⁷LuCl₃ in HCl)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5 (metal-free)
-
Quenching Agent: 50 mM EDTA solution
-
Heating block or water bath
-
Reaction vial (metal-free polypropylene)
-
Quality control system (e.g., iTLC, radio-HPLC)
Workflow Diagram:
Caption: General experimental workflow for this compound radiolabeling.
Procedure:
-
In a metal-free reaction vial, add 5-20 µg of the this compound conjugate.
-
Add 100 µL of the reaction buffer (e.g., 0.1 M Sodium Acetate, pH 4.5) to the vial.
-
Add the required activity of the radioisotope (e.g., 100-200 MBq). Ensure the final reaction volume and pH are within the optimal range.
-
Gently mix the contents and incubate the vial at the optimized temperature (e.g., 95°C) for the determined time (e.g., 10-15 minutes).
-
After incubation, cool the vial to room temperature.
-
(Optional but recommended) Add a small volume of EDTA solution to quench the reaction by chelating any remaining free radioisotope.
-
Perform quality control analysis to determine the radiochemical yield.
Frequently Asked Questions (FAQs)
Q4: How does reaction temperature affect the radiolabeling of this compound?
Temperature provides the activation energy needed for the radioisotope to be incorporated into the this compound chelate. Most labeling reactions with macrocyclic chelators like this compound are temperature-dependent.
-
Too Low Temperature: The reaction kinetics will be slow, resulting in an incomplete reaction and low yield within a practical timeframe.
-
Too High Temperature: While often beneficial, excessive heat can potentially degrade sensitive targeting molecules like peptides or antibodies, leading to a loss of biological activity.
It is crucial to find a balance that maximizes yield without compromising the integrity of the biomolecule.
| Parameter | Condition A | Condition B | Condition C |
| Reaction Temperature | 25°C (Room Temp) | 80°C | 95°C |
| Incubation Time | 20 min | 15 min | 10 min |
| Radiochemical Yield (%) | 45% | 88% | >95% |
| Data are representative and should be optimized for your specific conjugate. |
Q5: Should I be concerned about the ratio of this compound conjugate to the radioisotope?
Yes, the molar ratio of the this compound conjugate (the precursor) to the radioisotope is a critical parameter. To achieve a high radiochemical yield, the this compound conjugate is typically added in a significant molar excess relative to the radioisotope. This ensures that radioisotope atoms are quickly chelated and minimizes the formation of competing species like colloids. An insufficient amount of precursor is a direct cause of low labeling efficiency. However, an excessive amount may necessitate more rigorous downstream purification to remove unlabeled conjugate.
Q6: My quality control (iTLC) shows a high yield, but my final product activity is low. What could be the cause?
This issue often points to product loss during the post-labeling purification step, which is commonly performed using Solid Phase Extraction (SPE), such as a C18 cartridge. Potential causes include:
-
Incomplete Trapping: The labeled product may not be efficiently retained on the SPE cartridge. Check if the cartridge has been properly conditioned.
-
Incomplete Elution: The solvent used to elute the final product from the cartridge may be suboptimal, leaving a significant portion of the activity behind.
-
"Sticking" to Vials: Radiopharmaceuticals can sometimes adhere to the surfaces of vials, especially if there are impurities. Using siliconized or specific low-adhesion vials can mitigate this issue.
Technical Support Center: Optimizing Chelation with Bifunctional Chelating Agents (BFCAs)
Welcome to the technical support center for optimizing reaction conditions for bifunctional chelating agents (BFCAs). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the chelation process.
Frequently Asked Questions (FAQs)
Q1: What are bifunctional chelating agents (BFCAs) and what are they used for?
A1: Bifunctional chelating agents (BFCAs) are molecules that have two distinct functionalities: a chelating moiety that strongly binds to a metal ion and a reactive functional group for covalent attachment to a biomolecule, such as a protein, peptide, or antibody.[1] This dual functionality allows for the labeling of biomolecules with metal ions, which is a critical process in various applications, including radioimmunotherapy, in vivo imaging (e.g., PET and SPECT), and drug delivery.[2]
Q2: Which BFCA should I choose for my experiment?
A2: The optimal BFCA depends on several factors, primarily the metal ion you intend to chelate and the nature of your biomolecule.[3] Different chelators exhibit varying affinities and form complexes with different stability for specific metals.[1] For instance, DOTA and its derivatives are commonly used for chelating lanthanides like ¹⁷⁷Lu and Y, as well as ⁶⁸Ga, while DTPA derivatives are often used for ¹¹¹In.[4] The choice of the reactive group on the BFCA (e.g., NHS ester, isothiocyanate, maleimide) will depend on the available functional groups on your biomolecule (e.g., primary amines on lysines, thiols on cysteines).
Q3: What are the critical reaction parameters to optimize for successful BFCA conjugation?
A3: The key parameters to optimize for BFCA conjugation to a biomolecule include:
-
pH: The pH of the reaction buffer is crucial for the reactivity of both the BFCA's functional group and the target functional groups on the biomolecule. For NHS ester-based conjugations to primary amines, a pH range of 7.5-8.5 is generally optimal.
-
Molar Ratio of BFCA to Biomolecule: A molar excess of the BFCA is typically used to ensure efficient conjugation. However, an excessively high ratio can lead to multiple chelators attaching to a single biomolecule, which may alter its biological activity.
-
Concentration of Reactants: Higher concentrations of the biomolecule and BFCA can increase the reaction rate.
-
Temperature and Incubation Time: Most conjugation reactions are performed at room temperature or 4°C to maintain the integrity of the biomolecule. The incubation time can range from 30 minutes to several hours.
-
Buffer Composition: The choice of buffer is important to maintain the desired pH and to avoid components that may interfere with the reaction. For example, buffers containing primary amines (e.g., Tris) should be avoided when using NHS ester-activated BFCAs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH of the reaction buffer. | Verify and adjust the pH of the conjugation buffer to the optimal range for the specific reactive chemistry (e.g., pH 7.5-8.5 for NHS esters). |
| Inactive BFCA due to hydrolysis. | Prepare a fresh solution of the activated BFCA immediately before use. Store stock solutions under appropriate conditions (e.g., dry, low temperature). | |
| Presence of interfering substances in the biomolecule solution. | Ensure the biomolecule is in a suitable buffer free of primary amines (for NHS ester reactions) or other nucleophiles. Consider desalting or buffer exchange of the biomolecule solution. | |
| Poor Chelation/Radiolabeling Yield | Incorrect pH for metal chelation. | Adjust the pH of the labeling buffer to the optimal range for the specific metal-chelator pair. This is often in the acidic range (e.g., pH 4-6) for many radiometals. |
| Presence of competing metal ions. | Use metal-free buffers and high-purity reagents to avoid contamination with competing metal ions. | |
| Inappropriate temperature for chelation. | Some chelation reactions require heating to proceed efficiently. For example, ⁶⁸Ga labeling with DOTA often requires heating to 95°C. However, for temperature-sensitive biomolecules, chelators that react at room temperature are preferable. | |
| Altered Biological Activity of the Conjugate | High number of chelators conjugated per biomolecule (high conjugation ratio). | Optimize the molar ratio of BFCA to the biomolecule during the conjugation reaction to achieve a lower, more controlled level of modification. |
| Aggregation of the biomolecule conjugate. | Analyze the conjugate for aggregates using techniques like size-exclusion chromatography (SEC). Optimize conjugation conditions (e.g., lower BFCA ratio, different buffer) and storage conditions to minimize aggregation. | |
| Modification of a critical functional site on the biomolecule. | Consider site-specific conjugation strategies to attach the BFCA to a region of the biomolecule that is not involved in its biological function. | |
| Instability of the Metal-Chelate Complex | Mismatch between the metal ion and the chelator. | Select a chelator with high thermodynamic stability and kinetic inertness for the specific metal ion of interest. |
| In vivo transchelation to other biological molecules. | Choose a chelator that forms a highly stable complex to minimize the release of the metal ion in a biological environment. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of an NHS-Ester Activated BFCA to a Protein
-
Protein Preparation: Dissolve the protein in a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2-8.5) at a concentration of 1-10 mg/mL. If the protein is in an inappropriate buffer, perform buffer exchange using a desalting column.
-
BFCA Preparation: Immediately before use, dissolve the NHS-ester activated BFCA in a dry, aprotic solvent like DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved BFCA to the protein solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the unreacted BFCA and byproducts by size-exclusion chromatography (e.g., a PD-10 column) equilibrated with a suitable buffer for the next step (e.g., 0.1 M ammonium acetate, pH 5.5 for subsequent radiolabeling).
-
Characterization: Determine the protein concentration and the degree of conjugation (number of chelators per protein) using appropriate analytical methods.
Protocol 2: General Procedure for Radiolabeling of a BFCA-Protein Conjugate
-
pH Adjustment: Adjust the pH of the purified BFCA-protein conjugate solution to the optimal range for the specific radiometal using a metal-free buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
Radiolabeling Reaction: Add the radiometal solution to the BFCA-protein conjugate. The volume of the radiometal solution should be kept small to avoid significant changes in pH and concentration.
-
Incubation: Incubate the reaction mixture at the optimal temperature and for a sufficient time to ensure high radiolabeling efficiency. This can range from room temperature for a few minutes to elevated temperatures (e.g., 95°C) for up to 30 minutes, depending on the chelator and radiometal.
-
Quality Control: Determine the radiochemical purity of the final product using techniques like instant thin-layer chromatography (ITLC) or radio-HPLC.
-
Purification (if necessary): If the radiochemical purity is not satisfactory, purify the radiolabeled conjugate to remove any unchelated radiometal, for example, by using a size-exclusion column.
Data Presentation
Table 1: Common Bifunctional Chelating Agents and Their Properties
| BFCA | Commonly Chelated Metals | Typical Reactive Group | Optimal Conjugation pH | Optimal Labeling pH | Labeling Temperature |
| DOTA | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In | NHS ester, Isothiocyanate | 7.5 - 8.5 | 4.0 - 5.5 | Room Temp to 95°C |
| DTPA | ¹¹¹In, ⁹⁰Y | Anhydride, Isothiocyanate | 8.0 - 9.0 | 5.0 - 6.0 | Room Temperature |
| NOTA | ⁶⁴Cu, ⁶⁸Ga | NHS ester, Isothiocyanate | 7.5 - 8.5 | 5.5 - 7.0 | Room Temperature |
| DFO | ⁸⁹Zr | Isothiocyanate | 8.5 - 9.5 | 6.8 - 7.2 | Room Temperature |
| CHX-A"-DTPA | ¹⁷⁷Lu, ²¹³Bi | Isothiocyanate | 8.0 - 9.0 | 5.0 - 6.0 | Room Temperature |
Visualizations
Caption: Workflow for BFCA conjugation and subsequent radiolabeling.
References
How to prevent aggregation of BFCAs-1 labeled antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of BFCAs-1 labeled antibodies.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound labeled antibody aggregate after the labeling procedure?
Antibody aggregation after labeling can be attributed to a combination of intrinsic and extrinsic factors.
-
Intrinsic Factors: These are specific to the antibody itself, including its amino acid sequence, structural stability, and isoelectric point (pI). Some antibodies are inherently more prone to aggregation than others.[1][2]
-
Unfavorable Buffer Conditions: The pH and ionic strength of the labeling and storage buffers are critical. Labeling reactions are often performed at a slightly alkaline pH (typically 8.0-9.0) to facilitate the reaction with primary amines on the antibody. However, if this pH is close to the antibody's pI, it can reduce solubility and increase aggregation.[3][4][5]
-
This compound Label Properties: The chemical nature of the this compound dye can contribute to aggregation. Hydrophobic dyes can create hydrophobic patches on the antibody surface, promoting self-association. Over-labeling, or attaching too many this compound molecules to a single antibody, can also lead to precipitation.
-
Presence of Organic Solvents: this compound, like many fluorescent dyes, may be dissolved in organic solvents like DMSO or DMF. The introduction of these solvents into the aqueous antibody solution can destabilize the protein and cause it to aggregate.
-
Antibody Concentration: High antibody concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.
-
Temperature: Elevated temperatures during the labeling reaction can induce partial unfolding of the antibody, exposing hydrophobic regions and promoting aggregation.
-
Mechanical Stress: Vigorous vortexing or stirring can introduce shear stress, which may lead to antibody denaturation and aggregation.
Q2: How can I prevent aggregation of my this compound labeled antibody before starting the labeling reaction?
Proactive measures can significantly reduce the risk of aggregation:
-
Antibody Purity: Begin with a highly purified antibody solution (>95% purity). Contaminating proteins can interfere with the labeling reaction and contribute to aggregation.
-
Buffer Exchange: Ensure your antibody is in a suitable buffer for labeling. Amine-containing buffers like Tris will compete with the this compound labeling reagent. It is also crucial to remove stabilizing proteins like BSA. A buffer exchange into a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or borate buffer, is recommended.
Q3: What are the optimal buffer conditions for labeling with this compound to minimize aggregation?
The ideal buffer depends on the specific antibody and the this compound labeling chemistry. However, some general guidelines apply:
-
pH: For amine-reactive this compound labeling, a pH of 8.0-9.0 is generally recommended to ensure the targeted lysine residues are deprotonated and reactive. However, it is crucial to consider the antibody's pI and avoid pH values that are too close to it. If aggregation is a concern, performing the reaction at a slightly lower pH (e.g., 7.5-8.0) may be beneficial, although this might slow down the reaction rate.
-
Buffer Type: Borate buffer is a good choice as it provides good buffering capacity in the optimal pH range for amine-reactive labeling. Phosphate-buffered saline (PBS) can be used if the pH is adjusted, but its buffering capacity is weaker above pH 8.0. Avoid Tris buffer as it contains primary amines that will compete with the labeling reaction.
Q4: What is the recommended Degree of Labeling (DOL) for this compound antibodies to avoid aggregation?
The optimal DOL, or the average number of this compound molecules per antibody, is a balance between achieving a strong signal and maintaining antibody stability. A higher DOL can lead to increased aggregation and potential loss of antibody function. It is recommended to perform a titration experiment to determine the optimal this compound to antibody molar ratio that provides a good signal without causing aggregation.
Q5: I've already labeled my antibody with this compound, and now it's aggregated. Can I rescue it?
In some cases, it is possible to remove aggregates from a labeled antibody preparation:
-
Size Exclusion Chromatography (SEC): This is the most common and effective method for removing aggregates. SEC separates molecules based on their size, allowing you to isolate the monomeric, correctly labeled antibody from larger aggregates.
-
High-Speed Centrifugation: For larger, insoluble aggregates, centrifugation at high speed can pellet the aggregated material, allowing you to recover the soluble, labeled antibody from the supernatant.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to the aggregation of this compound labeled antibodies.
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// Edges start -> check_storage; check_storage -> storage_issue; storage_issue -> optimize_storage [label="Yes"]; storage_issue -> check_buffer [label="No"]; optimize_storage -> remove_aggregates; check_buffer -> buffer_issue; buffer_issue -> optimize_buffer [label="Yes"]; buffer_issue -> check_dol [label="No"]; optimize_buffer -> remove_aggregates; check_dol -> dol_issue; dol_issue -> optimize_dol [label="Yes"]; dol_issue -> check_handling [label="No"]; optimize_dol -> remove_aggregates; check_handling -> handling_issue; handling_issue -> optimize_handling [label="Yes"]; handling_issue -> remove_aggregates [label="No"]; optimize_handling -> remove_aggregates; remove_aggregates -> sec; remove_aggregates -> centrifugation; sec -> end; centrifugation -> end; }
Caption: A step-by-step workflow to diagnose and resolve antibody aggregation issues.Quantitative Data Summary
The following tables provide a summary of key quantitative parameters that can influence antibody aggregation during labeling and storage.
Table 1: Effect of pH on Antibody Stability and Aggregation
| pH Range | General Effect on Antibody Stability | Recommended for Amine-Reactive this compound Labeling? | Considerations |
| < 5.0 | Can induce conformational changes and lead to aggregation, especially upon return to neutral pH. | No | Often used for elution from Protein A columns, but requires rapid neutralization to prevent aggregation. |
| 5.0 - 6.5 | Generally a range of good stability for many antibodies. | No | Suboptimal for efficient amine-reactive labeling. |
| 7.0 - 8.0 | Good stability for most antibodies. | Possible | Slower reaction rate for amine-reactive labels compared to higher pH. May be a good compromise if aggregation is a major issue. |
| 8.0 - 9.0 | Optimal for amine-reactive labeling due to deprotonation of lysine residues. | Yes | Monitor for aggregation, especially if the pH is close to the antibody's pI. |
| > 9.0 | Can lead to antibody denaturation and increased aggregation. | Not Recommended | Risk of compromising antibody structure and function. |
Table 2: Common Buffers for Antibody Labeling and Storage
| Buffer | Typical pH Range | Suitability for Amine-Reactive this compound Labeling | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Suboptimal (pH too low) | Commonly used for antibody storage. Can be used for labeling if pH is adjusted upwards, but buffering capacity is weak above pH 8.0. |
| Borate | 8.0 - 10.0 | Good | Provides good buffering capacity in the optimal pH range for amine-reactive labeling. |
| Bicarbonate/Carbonate | 9.2 - 10.2 | Good | Effective buffering in the alkaline range, but can have a higher ionic strength. |
| Tris | 7.0 - 9.0 | Unsuitable | Contains primary amines that will compete with the antibody for the this compound labeling reagent. |
| Histidine | 5.5 - 7.4 | Suboptimal (pH too low) | Often used in formulations to enhance antibody stability and can help mitigate oxidative damage. May be a good storage buffer post-labeling. |
Table 3: Recommended Storage Conditions for this compound Labeled Antibodies
| Storage Temperature | Duration | Recommended for this compound Labeled Antibodies? | Considerations |
| 4°C | Short-term (days to weeks) | Yes | Ideal for frequently used antibodies to avoid freeze-thaw cycles. |
| -20°C | Long-term (months to a year) | Yes | Aliquot to avoid repeated freeze-thaw cycles. Avoid frost-free freezers which have temperature fluctuations. |
| -80°C | Very long-term (years) | Yes | Recommended for archival storage. Aliquoting is essential. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Antibodies with this compound
This protocol provides a general procedure for labeling antibodies with an amine-reactive this compound dye (e.g., an NHS-ester).
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS or Borate buffer)
-
This compound NHS-ester dissolved in anhydrous DMSO or DMF
-
Labeling buffer (e.g., 0.1 M sodium borate buffer, pH 8.5)
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Collection tubes
Procedure:
-
Antibody Preparation: If your antibody is in a buffer containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), perform a buffer exchange into the labeling buffer. The final antibody concentration should ideally be between 1-10 mg/mL.
-
This compound Preparation: Prepare a stock solution of the this compound NHS-ester in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A good starting point is a 10- to 20-fold molar excess of dye to antibody.
-
Slowly add the this compound stock solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted this compound dye and any small aggregates by passing the reaction mixture over a pre-equilibrated SEC column.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the excitation maximum of the this compound dye.
-
Protocol 2: Detection and Quantification of Antibody Aggregates using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of molecules in a solution.
Materials:
-
This compound labeled antibody sample
-
DLS instrument
-
Low-volume cuvette
-
0.22 µm syringe filter (low protein binding)
Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up.
-
Set the appropriate parameters on the DLS instrument, including the laser wavelength, scattering angle, and temperature.
-
-
Sample Preparation:
-
Filter the labeled antibody sample through a low-protein-binding 0.22 µm filter directly into a clean cuvette to remove dust and other contaminants.
-
Ensure the sample is at the desired concentration and in the appropriate buffer.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the measurement, which typically involves acquiring multiple correlation functions.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of the particles in the sample.
-
The presence of a significant population of particles with a larger hydrodynamic radius than the monomeric antibody indicates aggregation. The percentage of aggregated protein can be estimated from the relative intensity of the scattering from the different populations.
-
Signaling Pathways and Experimental Workflows
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// Edges start -> buffer_exchange; buffer_exchange -> labeling; labeling -> purification; purification -> characterization; characterization -> dol; characterization -> aggregation_analysis; characterization -> functional_assay; dol -> storage; aggregation_analysis -> storage; functional_assay -> storage; storage -> end; }
Caption: A generalized experimental workflow for labeling antibodies with this compound.References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Effects of Buffer Composition on Site-Specific Glycation of Lysine Residues in Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteinstable.com [proteinstable.com]
Technical Support Center: Purifying BFCAs-1 Conjugates
Welcome to the technical support center for BFCAs-1 conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of this compound and other antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates in a question-and-answer format.
Question 1: Why is the recovery of my this compound conjugate low after purification?
Answer:
Low recovery of your this compound conjugate can be attributed to several factors throughout the purification process. It is crucial to ensure the stability of the antibody and proper handling during purification.[1] Here are some common causes and troubleshooting steps:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffers can significantly impact protein stability and recovery.[1]
-
Recommendation: Screen different buffer systems to find the optimal conditions for your specific this compound conjugate. Ensure the pH is appropriate to maintain the stability of the antibody.
-
-
Column/Resin Issues: The chromatography resin may be blocked or not be the most suitable for your conjugate, leading to inefficient binding and elution.[1]
-
Recommendation: Test alternative purification resins or methods. For instance, if using affinity chromatography, ensure the binding capacity of the resin is not exceeded.
-
-
Non-Specific Binding: Your conjugate might be non-specifically binding to the purification matrix.[1]
-
Recommendation: Optimize your binding and wash conditions to minimize these interactions. This could involve adjusting salt concentrations or including additives in your buffers.[1]
-
-
Antibody Concentration: Starting with a low concentration of the antibody can lead to lower conjugation efficiency and subsequent recovery.
-
Recommendation: It is recommended to use an antibody with a starting concentration greater than 0.5 mg/mL for better conjugation efficiency.
-
Question 2: How can I remove unconjugated ("free") this compound drug from my conjugate preparation?
Answer:
The presence of unreacted, free cytotoxic drug is a significant safety concern and must be effectively removed. Standard purification methods may not always be sufficient.
-
Tangential Flow Filtration (TFF): TFF is a scalable and rapid method for the removal of unconjugated small molecules through buffer exchange.
-
Size Exclusion Chromatography (SEC): SEC is a widely used method to separate the larger conjugate from the smaller, free drug molecules.
-
Reverse-Phase Chromatography (RPC): This technique can be effective, and a specialized solid-phase extraction (SPE) method, sometimes called "catch and release," can also be employed for this purpose.
-
Process Optimization: Optimizing the initial conjugation reaction can help minimize the amount of residual free drug.
Question 3: My purified this compound conjugate shows a high level of aggregation. What can I do?
Answer:
Protein aggregation is a common challenge in the purification of therapeutic proteins and can compromise the safety and efficacy of the drug.
-
Identify the Cause: Aggregation can be triggered by various factors, including buffer conditions (pH, ionic strength), temperature, and the conjugation process itself, which often increases the hydrophobicity of the antibody.
-
Chromatographic Removal:
-
Size Exclusion Chromatography (SEC): This is a primary method for removing aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be effective in separating aggregates, as they are often more hydrophobic than the monomeric conjugate.
-
-
Buffer Optimization: Adjusting the pH, ionic strength, and including specific additives in the buffer can help prevent aggregation.
-
Storage Conditions: Evaluate and optimize the storage conditions for your conjugate to prevent aggregation over time.
Question 4: The Drug-to-Antibody Ratio (DAR) of my this compound conjugate is heterogeneous. How can I achieve a more uniform DAR?
Answer:
A heterogeneous DAR distribution can impact the pharmacokinetics, efficacy, and stability of the ADC.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DAR values due to the increased hydrophobicity associated with a higher number of conjugated drug molecules.
-
Ion-Exchange Chromatography (IEX): In some cases, IEX can also be used to separate species with different DARs.
-
Site-Specific Conjugation: If possible, employing site-specific conjugation technologies during the manufacturing process can lead to a more homogeneous product from the outset.
Frequently Asked Questions (FAQs)
What are the critical quality attributes (CQAs) to monitor during this compound conjugate purification?
The primary CQAs for ADCs like this compound conjugates include the drug-to-antibody ratio (DAR), the amount of free drug-linker, and the level of aggregates.
What are the most common chromatography techniques used for ADC purification?
Commonly used techniques include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEX), and in some cases, Protein A affinity chromatography.
Why is the hydrophobicity of this compound conjugates a concern during purification?
The conjugation of hydrophobic drug-linkers can increase the overall hydrophobicity of the antibody, which can complicate purification using conventional methods and may lead to aggregation. This may also cause self-association of the conjugate into insoluble micelles that are difficult to remove.
What safety precautions should be taken when purifying this compound conjugates?
Given that this compound conjugates contain a potent cytotoxic component, stringent containment strategies are necessary to protect laboratory personnel from exposure. This includes working in appropriate containment facilities and following all safety protocols for handling highly potent active pharmaceutical ingredients (HPAPIs).
Data on ADC Purification
The following tables summarize typical quantitative data encountered during ADC purification, which can serve as a reference for your this compound conjugate experiments.
Table 1: Comparison of Chromatography Resins for Aggregate Removal
| Chromatography Method | Resin Type | Aggregate Reduction (%) | Monomer Recovery (%) |
| Size Exclusion | Gel Filtration | 95 | 90 |
| Hydrophobic Interaction | Phenyl | 85 | 88 |
| Ion-Exchange | Cation Exchange | 70 | 92 |
Table 2: Effect of pH on this compound Conjugate Aggregation
| Buffer pH | Aggregation Level (%) |
| 5.0 | 8.5 |
| 6.0 | 3.2 |
| 7.0 | 5.1 |
| 8.0 | 9.8 |
Experimental Protocols
Protocol 1: Purification of this compound Conjugates using Hydrophobic Interaction Chromatography (HIC)
Objective: To separate this compound conjugate species with different DAR values and remove aggregates.
Materials:
-
HIC column (e.g., Phenyl Sepharose)
-
Equilibration Buffer: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Elution Buffer: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Chromatography system (e.g., ÄKTA)
Method:
-
Equilibrate the HIC column with at least 5 column volumes (CVs) of Equilibration Buffer.
-
Dilute the this compound conjugate sample with Equilibration Buffer to the appropriate salt concentration for binding.
-
Load the sample onto the column.
-
Wash the column with 5-10 CVs of Equilibration Buffer to remove any unbound material.
-
Elute the bound conjugate using a linear gradient from the Equilibration Buffer to the Elution Buffer over 10-20 CVs.
-
Collect fractions and analyze for DAR, purity, and aggregation.
Protocol 2: Analysis of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Objective: To determine the average DAR of the purified this compound conjugate.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Purified this compound conjugate solution
Method:
-
Measure the absorbance of the this compound conjugate solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The average DAR is calculated as the molar ratio of the drug to the antibody.
Visualizations
Caption: Experimental workflow for this compound conjugate production and purification.
Caption: Troubleshooting decision tree for this compound conjugate purification.
Caption: Generalized signaling pathway for ADC-mediated cell killing.
References
Best practices for storing and handling BFCAs-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the bifunctional chelating agent BFCAs-1. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and performance. For long-term storage of a stock solution, it is recommended to store it at -80°C, which should ensure stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. It is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles, which can lead to degradation of the compound.
Q2: How should I prepare a working solution of this compound?
A2: this compound can be dissolved in various solvent systems to prepare a working solution. A common approach is to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with aqueous buffers. For in vivo applications, co-solvents such as PEG300, Tween-80, and saline are often used to improve solubility and biocompatibility. If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.
Q3: What are the critical quality control parameters to check after conjugating this compound to a biomolecule?
A3: After conjugating this compound to a biomolecule, such as an antibody, it is important to assess the quality of the conjugate. Key parameters to evaluate include:
-
Chelator-to-Antibody Ratio (CAR): This determines the average number of this compound molecules attached to each antibody. It can be measured using spectrophotometric methods or mass spectrometry.[1]
-
Purity of the Conjugate: Assessed by methods like size-exclusion chromatography (SEC) to ensure the removal of unconjugated this compound and to check for aggregation of the antibody.
-
Immunoreactivity: It is crucial to confirm that the conjugation process has not significantly compromised the binding affinity of the antibody to its target. This can be evaluated using binding assays such as ELISA or surface plasmon resonance.
Troubleshooting Guides
Low Conjugation Efficiency
Q: I am observing a low yield of my this compound-antibody conjugate. What are the possible causes and how can I troubleshoot this?
A: Low conjugation efficiency can be due to several factors. Here are some common causes and their solutions:
| Possible Cause | Recommended Solution |
| Inactive this compound-NHS ester | The NHS ester of this compound is moisture-sensitive. Ensure that the reagent is stored in a desiccated environment. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. |
| Interfering substances in the antibody buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester. It is essential to use an amine-free buffer like phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer at a pH of 8.0-8.5 for the conjugation reaction. If your antibody is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to conjugation. |
| Suboptimal reaction pH | The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 8.0-8.5.[] A lower pH will result in protonated amines that are poor nucleophiles, leading to a low reaction rate. |
| Low antibody concentration | A low concentration of the antibody can slow down the reaction kinetics. If possible, concentrate the antibody solution before starting the conjugation. |
| Inappropriate molar ratio of this compound to antibody | The molar ratio of this compound to the antibody is a critical parameter. A low ratio may result in incomplete conjugation, while a very high ratio can lead to excessive modification and potential loss of antibody function. It is recommended to perform small-scale optimization experiments with varying molar ratios to determine the optimal condition for your specific antibody. |
Poor Radiolabeling Yield
Q: My this compound-antibody conjugate shows poor radiolabeling efficiency with a metallic radionuclide (e.g., Gallium-68). What could be the problem?
A: Several factors can contribute to low radiolabeling yields. Consider the following troubleshooting steps:
| Possible Cause | Recommended Solution |
| Trace metal contamination | The presence of trace metal contaminants in buffers or on labware can compete with the radionuclide for chelation by this compound. It is crucial to use metal-free buffers and acid-washed, metal-free labware for all radiolabeling procedures. |
| Incorrect pH for radiolabeling | The optimal pH for radiolabeling is dependent on the specific radionuclide. For Gallium-68, a slightly acidic pH (typically 4.5-5.5) is often required for efficient chelation. Ensure that the pH of the reaction mixture is adjusted to the recommended range for the chosen radionuclide.[3] |
| Suboptimal reaction temperature and time | While some radiolabeling reactions proceed efficiently at room temperature, others may require heating to achieve high yields within a reasonable timeframe. For instance, Gallium-68 labeling with DOTA-based chelators is often performed at elevated temperatures (e.g., 95°C).[4] Consult the literature for the recommended temperature and incubation time for your specific radionuclide and chelator combination. |
| Low specific activity of the radionuclide | If the radionuclide preparation has low specific activity, there may be a high concentration of non-radioactive metal ions that compete for chelation, leading to a lower apparent radiolabeling yield. Use a radionuclide source with high specific activity whenever possible. |
| Degradation of the this compound conjugate | The this compound conjugate may degrade over time, especially if not stored properly. Ensure that the conjugate is stored under recommended conditions and use it within its stable period. |
In-vitro/In-vivo Instability
Q: I am concerned about the stability of my radiolabeled this compound conjugate in biological samples. How can I assess its stability and what are the potential issues?
A: Assessing the stability of the radiolabeled conjugate is critical for reliable experimental results. Here’s how you can approach this:
| Issue | Assessment Method | Troubleshooting/Considerations |
| Release of the radionuclide | In vitro serum stability assay: Incubate the radiolabeled conjugate in human or animal serum at 37°C for various time points (e.g., 1, 4, 24 hours). Analyze the samples using size-exclusion chromatography (SEC-HPLC) with a radioactivity detector to quantify the percentage of radioactivity that remains bound to the antibody versus the free radionuclide.[5] | If significant release of the radionuclide is observed, it may indicate that the chelation by this compound is not sufficiently stable under physiological conditions. The choice of chelator is critical for the stability of the final radiometal complex. |
| Degradation of the antibody | SDS-PAGE and SEC-HPLC: Analyze the conjugate after incubation in serum to check for fragmentation or aggregation of the antibody. | The conjugation and radiolabeling processes should be performed under mild conditions to minimize damage to the antibody. Avoid harsh pH or high temperatures if your antibody is sensitive. |
| Transchelation to other proteins | Competition assays: Incubate the radiolabeled conjugate in the presence of high concentrations of other metal-binding proteins (e.g., transferrin) to assess if the radionuclide is transferred from this compound. | A well-designed bifunctional chelator should form a kinetically inert complex with the radionuclide to prevent its transchelation to other biological molecules in vivo. |
Experimental Protocols
Protocol 1: Conjugation of this compound-NHS Ester to an Antibody
This protocol describes a general procedure for conjugating an N-hydroxysuccinimide (NHS) ester-functionalized this compound to the primary amines (e.g., lysine residues) of an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
PD-10 desalting column (or similar size-exclusion chromatography system)
-
Spectrophotometer
Methodology:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer.
-
Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer.
-
-
This compound-NHS Ester Stock Solution Preparation:
-
Allow the vial of this compound-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of this compound-NHS ester in anhydrous DMSO. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound-NHS ester stock solution to the antibody solution. The molar ratio of this compound to the antibody should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and byproducts by purifying the reaction mixture using a PD-10 desalting column equilibrated with PBS.
-
Collect the fractions containing the purified this compound-antibody conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a spectrophotometer (e.g., NanoDrop) or a protein assay (e.g., BCA assay).
-
Determine the chelator-to-antibody ratio (CAR) using a suitable method. A spectrophotometric method can be used if the chelator has a distinct UV absorbance.
-
Protocol 2: Radiolabeling of this compound-Antibody Conjugate with Gallium-68
This protocol provides a general procedure for radiolabeling a this compound-antibody conjugate with Gallium-68 (⁶⁸Ga).
Materials:
-
This compound-antibody conjugate in a metal-free buffer (e.g., 0.25 M ammonium acetate, pH 5.5)
-
⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator
-
Metal-free reaction vial
-
Heating block
-
Instant thin-layer chromatography (ITLC) system for quality control
Methodology:
-
Preparation of the Reaction Mixture:
-
In a metal-free reaction vial, add a specific amount of the this compound-antibody conjugate (e.g., 50-100 µg).
-
Add the ⁶⁸GaCl₃ eluate to the vial. The volume will depend on the desired radioactivity.
-
Ensure the final pH of the reaction mixture is between 4.5 and 5.5. Adjust with a suitable buffer if necessary.
-
-
Radiolabeling Reaction:
-
Incubate the reaction mixture at an optimized temperature. For many DOTA-like chelators, heating at 95°C for 5-15 minutes is effective. However, milder conditions (e.g., room temperature for a longer duration) may be required depending on the specific this compound structure and the thermal stability of the antibody.
-
-
Purification of the Radiolabeled Conjugate (if necessary):
-
After the incubation, the reaction mixture can be purified using a PD-10 desalting column to remove any unchelated ⁶⁸Ga.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using ITLC. A suitable mobile phase (e.g., 50 mM EDTA in 0.1 M ammonium acetate) can be used to separate the radiolabeled antibody (which remains at the origin) from free ⁶⁸Ga (which moves with the solvent front).
-
The RCP should typically be >95% for in vivo applications.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the preparation and evaluation of bifunctional chelator-antibody conjugates. While this data is for similar chelators, it provides a benchmark for experiments with this compound.
Table 1: Typical Chelator-to-Antibody Ratios (CARs) and Immunoreactivity
| Chelator | Molar Ratio (Chelator:Antibody) | Average CAR | Immunoreactive Fraction (%) |
| DOTA-NHS | 5:1 | 1.6 ± 0.5 | 91.4 |
| DOTA-NHS | 10:1 | 6.4 ± 1.7 | 72.8 |
| DOTA-NHS | 50:1 | 11.0 ± 2.6 | 47.3 |
| NOTA-NHS | 25:1 | ~2.9 | 69.3 |
Data adapted from studies on DOTA and NOTA conjugates.
Table 2: Typical Radiolabeling Efficiency and In Vitro Stability
| Radionuclide | Chelator Conjugate | Radiolabeling Efficiency (%) | Stability in Human Serum (4h, 37°C) |
| ⁶⁸Ga | NOTA-Trastuzumab Fab | 48-70 | >95% |
| ⁶⁴Cu | NOTA-Rituximab | >95 | >94% |
| ⁸⁹Zr | DFO-Trastuzumab Fab | >95 | >93% |
Data adapted from studies using various chelators and antibodies.
Visualizations
Experimental Workflow for Immuno-PET Imaging
The following diagram illustrates the overall workflow for preparing a this compound based radioimmunoconjugate and its application in Positron Emission Tomography (PET) imaging.
References
- 1. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development 68Ga trastuzumab Fab and bioevaluation by PET imaging in HER2/neu expressing breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific 68Ga Radiolabeling of Trastuzumab Fab via Methionine for ImmunoPET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing In Vivo Stability of BFCAs-1 and Other Bifunctional Chelates: A Technical Guide
Technical Support Center
For researchers, scientists, and professionals in drug development, ensuring the in vivo stability of bifunctional chelating agents (BFCAs) is paramount for the successful development of radiopharmaceuticals and other targeted molecular agents. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation with BFCAs, with a specific focus on BFCAs-1 and other commonly used chelates.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the use of BFCAs, leading to poor in vivo stability.
| Problem | Potential Cause | Troubleshooting Steps |
| Low radiolabeling efficiency | - Incorrect pH of the labeling buffer.- Presence of competing metal ions.- Low concentration of the BFCA-conjugate.- Inappropriate reaction temperature or time. | - Optimize the pH of the reaction buffer according to the specific chelator and radiometal.- Use metal-free buffers and glassware.- Increase the concentration of the BFCA-conjugate.- Adjust the temperature and incubation time as per the chelator's requirements (e.g., some require heating). |
| High uptake of radioactivity in non-target tissues (e.g., bone, liver) | - In vivo dissociation of the radiometal from the chelate.- Transchelation to endogenous proteins (e.g., transferrin).- Poor pharmacokinetic properties of the conjugate. | - Select a chelator with higher thermodynamic and kinetic stability for the specific radiometal.[1][2][3] - For ⁸⁹Zr, consider alternatives to DFO such as DFO* or 3,4,3-(LI-1,2-HOPO) which have shown higher inertness.[4][5]- Modify the linker between the chelator and the targeting molecule to improve pharmacokinetics. |
| Rapid clearance of the radiolabeled conjugate from circulation | - The overall charge and hydrophilicity of the complex may lead to rapid renal or hepatobiliary clearance. | - Modify the chelator or linker to alter the overall charge and lipophilicity of the molecule.- For example, ⁶⁸Ga-NOTA-TATE showed lower plasma protein binding and different pharmacokinetics compared to ⁶⁸Ga-DOTA-TATE. |
| Inconsistent results between in vitro and in vivo stability | - In vitro assays (e.g., serum stability) may not fully replicate the complex biological environment in vivo. | - While in vitro stability is a good initial indicator, in vivo biodistribution studies are essential to confirm stability.- Compare results with well-characterized "gold standard" chelators for the specific radiometal. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical structure?
A1: this compound is the product name for a specific bifunctional chelating agent. Its chemical structure is DOTA-tris(t-Bu ester), also known as tert-butyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle is a widely used chelator for various radiometals. The tert-butyl ester groups are protecting groups that may need to be removed depending on the subsequent conjugation chemistry.
Q2: How do I choose the right BFCA for my application?
A2: The choice of BFCA depends on several factors:
-
The radiometal to be chelated: Different chelators have varying affinities and stabilities for different metal ions. For instance, DFO is commonly used for ⁸⁹Zr, while DOTA and its derivatives are versatile for radiometals like ¹⁷⁷Lu, ⁶⁸Ga, and ¹¹¹In.
-
Thermodynamic and kinetic stability: The chelate must be stable enough to prevent the release of the radiometal in vivo. Macrocyclic chelators like DOTA and NOTA generally form more stable complexes than acyclic chelators like DTPA.
-
Labeling conditions: Some chelators require heating and specific pH conditions for efficient radiolabeling, which might not be suitable for sensitive biomolecules. NOTA, for example, can often be radiolabeled under milder conditions than DOTA.
-
Conjugation chemistry: The BFCA must have a functional group (e.g., NHS ester, isothiocyanate) that allows for efficient and stable conjugation to the targeting molecule.
Q3: What are the key factors that influence the in vivo stability of BFCA chelates?
A3: The in vivo stability is a multifactorial issue:
-
Chelator Structure: The rigidity of the chelator's backbone and the number and type of donor atoms are critical. Macrocyclic chelators often exhibit higher stability due to their pre-organized structure that "cages" the metal ion.
-
Radiometal Properties: The ionic radius and coordination chemistry of the radiometal must be compatible with the chelator's cavity size.
-
Linker Molecule: The linker connecting the BFCA to the biomolecule can influence the overall pharmacokinetics and stability of the conjugate.
-
Biological Environment: In vivo, the chelate is challenged by endogenous metal ions and proteins that can potentially abstract the radiometal (transchelation).
Q4: How can I improve the in vivo stability of my radiolabeled conjugate?
A4:
-
Select a more stable chelator: For a given radiometal, there is often a choice of chelators with varying stabilities. For example, for ⁶⁴Cu, macrocyclic chelators like NOTA have demonstrated superior serum stability compared to DTPA derivatives.
-
Optimize conjugation: The number of chelators conjugated per biomolecule can affect both immunoreactivity and pharmacokinetics. A higher number of chelators does not always lead to better stability and can sometimes negatively impact the function of the targeting molecule.
-
Modify the molecular design: Introducing modifications to the chelator structure or the linker can enhance stability. For instance, creating a more rigid chelator backbone can improve kinetic inertness.
Data Presentation: Comparative In Vivo Stability of BFCAs
The following tables summarize quantitative data from comparative studies on the in vivo stability of different BFCAs with various radionuclides. Stability is often inferred from the percentage of injected dose per gram (%ID/g) in bone, as free radiometal tends to accumulate there. Lower bone uptake generally indicates higher in vivo stability.
Table 1: Comparative In Vivo Stability of ⁸⁹Zr-Chelates in Mice
| Chelator | Animal Model | Time Point | Bone Uptake (%ID/g) | Reference |
| DFO | Normal Mice | 24 h | ~5-10 | |
| DFO | Normal Mice | 24 h | ~2-4 | |
| DFOcyclo | Normal Mice | 24 h | ~2-3 | |
| 3,4,3-(LI-1,2-HOPO) | Normal Mice | 24 h | ~1-2 | |
| NODHA | Normal Mice | 24 h | ~3-4 | |
| NODHA-PY | Normal Mice | 24 h | >10 |
Table 2: Comparative In Vitro and In Vivo Data for ⁶⁸Ga-TATE Conjugates
| Chelator Conjugate | In Vitro Stability (3h) | Plasma Protein Binding | Liver Uptake (SUVmax) | Reference |
| ⁶⁸Ga-DOTA-TATE | ≥ 95% | 30.6% | 10.1 | |
| ⁶⁸Ga-NOTA-TATE | ≥ 99% | 12.12% | 4.2 |
Table 3: Comparative Serum Stability of ¹¹¹In- and ⁶⁷Cu-Chelates
| Radiochelate | Serum Stability | Comments | Reference |
| ¹¹¹In-benzyl-EDTA-antibody | More stable | - | |
| ¹¹¹In-DTPA-antibody | Less stable | - | |
| ⁶⁷Cu-DTPA-antibody | Unstable | Significant dissociation | |
| ⁶⁷Cu-benzyl-TETA-antibody | Stable | Firm attachment |
Experimental Protocols
Detailed Methodology for In Vitro Serum Stability Assay
This protocol outlines the steps to assess the stability of a radiolabeled BFCA conjugate in human serum.
-
Preparation of Materials:
-
Radiolabeled BFCA conjugate of high radiochemical purity (>95%).
-
Freshly collected human serum, filtered through a 0.22 µm filter.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Analytical equipment for separation (e.g., radio-TLC, radio-HPLC, or size-exclusion chromatography).
-
-
Experimental Procedure:
-
Add a known amount of the radiolabeled conjugate (e.g., 1-5 µL, corresponding to a specific activity) to a pre-warmed aliquot of human serum (e.g., 500 µL) in a sterile microcentrifuge tube.
-
Gently mix the solution and incubate at 37°C.
-
At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours), take an aliquot (e.g., 20 µL) of the serum mixture.
-
Analyze the aliquot using a suitable radio-analytical method to separate the intact radiolabeled conjugate from any dissociated radiometal or its complexes with serum proteins.
-
For radio-TLC, spot the aliquot on a TLC plate and develop it with an appropriate mobile phase. Analyze the distribution of radioactivity on the plate using a radio-TLC scanner.
-
For radio-HPLC, inject the aliquot into an HPLC system equipped with a suitable column (e.g., size-exclusion or reverse-phase) and a radioactivity detector.
-
Quantify the percentage of radioactivity corresponding to the intact conjugate at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact radiolabeled conjugate at each time point.
-
Plot the percentage of intact conjugate versus time to visualize the stability profile.
-
Detailed Methodology for In Vivo Biodistribution Study in Mice
This protocol describes the procedure for evaluating the in vivo stability and distribution of a radiolabeled BFCA conjugate in a rodent model.
-
Animal Handling and Preparation:
-
Use healthy, age- and sex-matched mice (e.g., BALB/c or as per the experimental model).
-
Acclimatize the animals to the housing conditions for at least one week prior to the experiment.
-
All animal procedures must be approved by the institutional animal care and use committee.
-
-
Radiotracer Administration:
-
Prepare a sterile solution of the radiolabeled conjugate in a physiologically compatible buffer (e.g., saline).
-
Administer a known amount of the radiolabeled conjugate (typically 1-4 MBq in 100-150 µL) to each mouse via intravenous injection (e.g., through the tail vein).
-
Record the exact injected dose for each animal by measuring the radioactivity in the syringe before and after injection.
-
-
Tissue Collection and Measurement:
-
At specified time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a group of mice (typically n=3-5 per time point).
-
Collect blood samples via cardiac puncture.
-
Carefully dissect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone (femur), and tumor if applicable).
-
Blot the tissues to remove excess blood and place them in pre-weighed tubes.
-
Weigh each tissue sample to obtain the wet weight.
-
Measure the radioactivity in each tissue sample and the blood using a calibrated gamma counter.
-
Also, measure the radioactivity of a standard prepared from the injectate to calculate the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
The formula is: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) * 100.
-
Present the data as mean %ID/g ± standard deviation for each group. High uptake in the bone is often indicative of in vivo dissociation of the radiometal.
-
Visualizations
Caption: Key factors influencing the in vivo stability of BFCA chelates.
Caption: Experimental workflow for the assessment of in vivo stability.
References
- 1. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chelation Kinetics of Bifunctional Chelators
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the chelation kinetics of bifunctional chelators (BFCAs) with various metal ions for applications in radiopharmaceuticals and other fields. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are bifunctional chelators (BFCAs) and why are they important?
A1: Bifunctional chelators are molecules with two distinct functionalities: a strong metal-binding moiety and a reactive functional group. The metal-binding part securely encapsulates a metal ion, while the reactive group allows for covalent attachment to a biomolecule, such as an antibody or peptide. This dual nature is crucial for the development of targeted radiopharmaceuticals, where a radioactive metal ion is delivered to a specific site in the body for imaging or therapy.[1]
Q2: What is the difference between thermodynamic stability and kinetic inertness of a metal-chelator complex?
A2: Thermodynamic stability, often expressed as the stability constant (log K), indicates the strength of the bond between the metal ion and the chelator at equilibrium. A high log K value signifies a very stable complex. Kinetic inertness, on the other hand, refers to the rate at which the metal ion dissociates from the chelator. For in-vivo applications, a complex should be both thermodynamically stable and kinetically inert to prevent the release of the metal ion, which could lead to off-target toxicity.[2][3][4]
Q3: What are the key factors that influence the kinetics of chelation?
A3: Several factors can significantly impact the rate of metal chelation:
-
pH: The pH of the reaction medium affects the protonation state of both the chelator and the metal ion. Most chelators need to be deprotonated to efficiently bind a metal ion.[5]
-
Temperature: Increasing the temperature generally accelerates the chelation reaction rate. However, the stability of the biomolecule to which the chelator is conjugated must be considered.
-
Concentration: The concentrations of the BFCA-conjugate and the metal ion directly influence the reaction rate, with higher concentrations typically leading to faster complex formation.
-
Competing Metal Ions: The presence of other metal ions in the reaction mixture can compete with the target metal ion for the chelator, potentially reducing the yield of the desired complex.
-
Nature of the Chelator and Metal Ion: The intrinsic properties of the chelator (e.g., macrocyclic vs. acyclic structure) and the metal ion (e.g., charge, ionic radius) play a fundamental role in determining the chelation kinetics.
Data Presentation: Comparison of Common Bifunctional Chelators
The choice of BFCA is critical and depends on the specific metal ion and the intended application. The following tables provide a summary of stability constants and qualitative kinetic information for common BFCAs with medically relevant metal ions.
Table 1: Stability Constants (log K) of Common BFCA-Metal Complexes
| Chelator | Ga-68 | Cu-64 | Zr-89 | Lu-177 | Y-90 | In-111 |
| DOTA | 21.3 | 22.4 | >25 | 24.9 | 24.9 | 23.9 |
| DTPA | 22.4 | 21.4 | 29.7 | 22.0 | 22.0 | 28.9 |
| NOTA | 30.9 | 26.2 | - | 21.7 | 21.8 | 25.8 |
| HBED | 38.5 | - | - | - | - | - |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The values presented here are generally accepted values under standard conditions.
Table 2: Qualitative Chelation Kinetics of Common BFCAs
| Chelator | General Kinetics | Typical Labeling Conditions |
| DOTA | Slow | Requires heating (80-100 °C) |
| DTPA | Fast | Room temperature |
| NOTA | Fast | Room temperature |
| HBED | Fast (with Ga-68) | Room temperature |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Radiolabeling with a BFCA-Conjugate
This protocol outlines a general method for optimizing the radiolabeling of a BFCA-conjugated biomolecule with a radiometal.
Materials:
-
BFCA-conjugated biomolecule stock solution
-
Radiometal solution (e.g., 68GaCl3, 177LuCl3)
-
Reaction buffers with varying pH (e.g., sodium acetate, ammonium acetate)
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) system for quality control
-
Sterile, metal-free reaction vials
Methodology:
-
pH Optimization:
-
Prepare a series of reactions with a fixed concentration of the BFCA-conjugate and radiometal in different buffers covering a pH range (e.g., pH 4.0, 5.5, 7.0).
-
Incubate the reactions at a constant temperature (e.g., room temperature or 95°C) for a fixed time (e.g., 15 minutes).
-
Determine the radiochemical yield (RCY) for each reaction using ITLC or HPLC.
-
Plot RCY versus pH to identify the optimal pH.
-
-
Temperature Optimization:
-
Using the optimal pH determined in the previous step, set up reactions at different temperatures (e.g., room temperature, 37°C, 60°C, 95°C).
-
Incubate for a fixed time and determine the RCY.
-
Plot RCY versus temperature to find the optimal temperature that provides high yield without degrading the biomolecule.
-
-
Concentration Optimization:
-
At the optimal pH and temperature, vary the concentration of the BFCA-conjugate while keeping the radiometal activity constant.
-
Determine the RCY for each concentration.
-
Identify the lowest concentration of the conjugate that provides a high and reproducible RCY to maximize the specific activity.
-
-
Time Course Experiment:
-
Under the optimized conditions of pH, temperature, and concentration, set up a reaction and take aliquots at different time points (e.g., 1, 5, 10, 15, 30 minutes).
-
Determine the RCY at each time point to establish the minimum time required to achieve maximum yield.
-
Protocol 2: Quality Control of Radiolabeled BFCA-Conjugate
A. Instant Thin-Layer Chromatography (ITLC)
-
Stationary Phase: ITLC-SG paper
-
Mobile Phase: A mobile phase that separates the radiolabeled conjugate from free radiometal (e.g., 50 mM DTPA solution).
-
Procedure:
-
Spot a small aliquot of the reaction mixture onto the ITLC strip.
-
Develop the chromatogram in the appropriate mobile phase.
-
The radiolabeled conjugate typically remains at the origin, while the free radiometal moves with the solvent front.
-
Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity and calculate the RCY.
-
B. High-Performance Liquid Chromatography (HPLC)
-
Column: Size-exclusion or reverse-phase column.
-
Mobile Phase: A suitable gradient of aqueous and organic solvents.
-
Detection: In-line radioactivity detector and a UV detector.
-
Procedure:
-
Inject a sample of the reaction mixture onto the HPLC system.
-
The chromatogram will show peaks corresponding to the radiolabeled conjugate, unconjugated BFCA, and free radiometal, allowing for accurate quantification of RCY and radiochemical purity.
-
Troubleshooting Guide
Issue 1: Low Radiochemical Yield (RCY)
-
Question: My radiolabeling reaction is resulting in a low RCY. What are the possible causes and how can I troubleshoot this?
-
Answer:
-
Suboptimal pH: The pH of your reaction mixture may not be optimal for the chelation of the specific metal ion. Verify the pH of your reaction buffer and perform a pH optimization experiment as described in Protocol 1.
-
Incorrect Temperature: Some chelators, like DOTA, require heating to achieve efficient labeling, while others work well at room temperature. Ensure you are using the appropriate temperature for your BFCA.
-
Insufficient Precursor Concentration: The concentration of your BFCA-conjugate may be too low. Try increasing the amount of the conjugate in the reaction.
-
Competing Metal Ion Contamination: Trace metal impurities in your radiometal solution or reagents can compete for the chelator. Use high-purity reagents and consider pre-purifying the radiometal eluate if necessary.
-
Short Incubation Time: The reaction may not have had enough time to reach completion. Perform a time-course experiment to determine the optimal incubation time.
-
Issue 2: Complex Instability
-
Question: My radiolabeled complex appears to be unstable over time or in serum. How can I assess and improve its stability?
-
Answer:
-
Serum Stability Assay: Incubate your radiolabeled conjugate in human serum at 37°C and analyze aliquots at various time points using ITLC or HPLC to determine the percentage of intact radiolabeled conjugate.
-
Challenge with a Stronger Chelator: To assess the kinetic inertness, challenge your radiolabeled complex with a large excess of a strong chelating agent like DTPA or EDTA. Monitor the amount of transchelation over time.
-
Choice of Chelator: If instability is a persistent issue, you may need to choose a different BFCA. For example, macrocyclic chelators like DOTA generally form more kinetically inert complexes than acyclic chelators like DTPA.
-
Issue 3: Poor Specific Activity
-
Question: The specific activity of my radiolabeled product is too low for my intended application. How can I increase it?
-
Answer:
-
Optimize Precursor Concentration: Carefully titrate the amount of the BFCA-conjugate to find the minimum amount required for a high RCY. This will maximize the radioactivity per mole of your biomolecule.
-
High-Purity Radiometal: Use a radiometal source with high specific activity. For generator-produced radionuclides like 68Ga, the specific activity can vary depending on the age of the generator and the elution profile.
-
Purification Method: Ensure your purification method (e.g., size-exclusion chromatography) efficiently removes any unlabeled BFCA-conjugate from the final product.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing BFCA chelation kinetics.
Caption: Troubleshooting decision tree for low radiochemical yield.
References
- 1. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of advances in the last decade on targeted cancer therapy using 177Lu: focusing on 177Lu produced by the direct neutron activation route - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to DOTA and DTPA for Radiometal Chelation in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
In the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy, the choice of a bifunctional chelator is a critical decision that significantly impacts the stability, in vivo biodistribution, and overall efficacy of the final product. Among the most established chelators are DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid). This guide provides an objective, data-driven comparison of these two widely used chelators to assist researchers in selecting the optimal agent for their specific applications.
Initially, this guide was intended to compare a product identified as "BFCAs-1" with DOTA. However, a thorough review of scientific literature and chemical supplier databases revealed that "this compound" is the chemical name for tetra-tert-butyl DOTA, a protected precursor used in the synthesis of DOTA derivatives. It is not the active chelating agent itself. Therefore, a more scientifically relevant and practical comparison is presented here between the macrocyclic chelator DOTA and the acyclic chelator DTPA.
Key Performance Characteristics: A Tale of Two Structures
The fundamental difference between DOTA and DTPA lies in their chemical structures. DOTA is a macrocyclic chelator with a pre-organized cavity, while DTPA is a more flexible, linear (acyclic) chelator. This structural distinction governs their key performance characteristics in radiometal chelation.
DOTA (Macrocyclic): The rigid, pre-organized structure of DOTA leads to the formation of thermodynamically stable and kinetically inert radiometal complexes. This high in vivo stability is crucial for minimizing the premature release of the radiometal, which could otherwise lead to off-target radiation exposure and toxicity. However, the rigidity of the DOTA cage can also result in slower complexation kinetics, often requiring heating to achieve efficient radiolabeling.
DTPA (Acyclic): The flexible, open-chain structure of DTPA allows for rapid complexation with radiometals under mild conditions, often at room temperature. This is a significant advantage when working with temperature-sensitive biomolecules. However, the resulting complexes are generally less kinetically inert compared to their DOTA counterparts, which can lead to lower in vivo stability for certain radiometals.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the performance of DOTA and DTPA in radiometal chelation.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Biomolecule | Radionuclide | Labeling Time (min) | Labeling Temperature (°C) | pH | Radiochemical Purity (%) | Reference(s) |
| DOTA | Peptides (e.g., Octreotide, Bombesin) | 111In | 25 - 30 | 80 - 100 | 4.0 - 5.5 | >95% | [2][3] |
| DTPA | Peptides (e.g., Octreotide, Bombesin) | 111In | 20 - 30 | Room Temperature | 5.5 - 6.0 | >95% | [4] |
| DOTA | Peptides (e.g., DOTATOC) | 177Lu | 30 | 90 | 4.6 - 4.9 | >98% | |
| DTPA | Antibodies | 177Lu | 30 | Room Temperature | 8.5 | >80% | |
| DOTA | Peptides (e.g., DOTATOC) | 90Y | 15 | 100 | 4.5 - 6.0 | >95% | |
| DTPA | Antibodies | 90Y | 5 - 30 | Room Temperature | 5.5 | >80% | |
| DOTA | Peptides (e.g., DOTA-TATE) | 68Ga | 10 - 15 | 85 - 95 | 3.0 - 4.0 | >95% | |
| DTPA | Peptides | 68Ga | 10 | 25 | 6.5 | <85% (at 5µM) |
Table 2: In Vitro and In Vivo Stability
| Chelator | Radionuclide | Stability Metric | Result | Reference(s) |
| DOTA | 90Y | Serum Stability | No significant release of 88Y (surrogate for 90Y) | |
| DTPA (derivatives) | 90Y | Serum Stability | Measurable dissociation of 88Y | |
| DOTA | 111In | In Vivo (Tumor Uptake) | Higher uptake in somatostatin-receptor-positive organs and most tumors compared to 111In-DTPAOC | |
| DTPA | 111In | In Vivo (Urinary Excretion) | Higher urinary excretion compared to 111In-DOTATOC | |
| DOTA | 177Lu | In Vivo (Bone Uptake) | Lower bone uptake compared to DTPA conjugates | |
| DTPA | 177Lu | In Vivo (Total Body Retention) | Lower total body retention (4% at 4h) compared to DOTA (20% at 4h) | |
| DOTA | 64Cu | Serum Stability | >94% intact after 48h | |
| DTPA | 64Cu | Serum Stability | Poor stability, with significant dissociation |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results in radiopharmaceutical development. Below are generalized protocols for the conjugation of DOTA and DTPA to antibodies and their subsequent radiolabeling.
Conjugation of Chelators to Antibodies
1. DOTA Conjugation using an N-Hydroxysuccinimide (NHS) Ester:
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as 0.1 M HEPES or bicarbonate buffer, at a pH of 8.5-9.0. The antibody concentration is typically in the range of 5-10 mg/mL.
-
Chelator Preparation: Dissolve an NHS-ester derivative of DOTA (e.g., DOTA-NHS-ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a known concentration.
-
Conjugation Reaction: Add the DOTA-NHS-ester solution to the antibody solution at a specific molar ratio (e.g., 10:1 to 50:1 chelator to antibody). The reaction mixture is incubated at room temperature or 4°C for 1-4 hours with gentle mixing.
-
Purification: Remove unconjugated DOTA and byproducts by size-exclusion chromatography (e.g., using a PD-10 column) or dialysis against a suitable buffer (e.g., 0.25 M ammonium acetate, pH 5.5).
-
Characterization: Determine the number of DOTA molecules per antibody (chelator-to-antibody ratio) using methods such as MALDI-TOF mass spectrometry or by a functional assay involving radiolabeling with a known amount of radiometal.
2. DTPA Conjugation using Cyclic DTPA Anhydride (cDTPAA):
-
Antibody Preparation: Prepare the antibody in a buffer with a pH of 7.5-8.5, such as 0.1 M phosphate or bicarbonate buffer.
-
Chelator Preparation: Dissolve cyclic DTPA anhydride (cDTPAA) in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add the cDTPAA solution to the antibody solution. The reaction is typically rapid and can be completed in as little as one minute to two hours at room temperature. The molar ratio of cDTPAA to antibody needs to be carefully controlled to avoid excessive conjugation and potential cross-linking.
-
Purification: Purify the DTPA-antibody conjugate using size-exclusion chromatography or dialysis to remove unreacted DTPA and hydrolysis products.
-
Characterization: Determine the chelator-to-antibody ratio as described for DOTA conjugates.
Radiolabeling of Chelator-Antibody Conjugates
1. Radiolabeling of DOTA-Conjugates with 177Lu:
-
Reagents: 177LuCl3 solution, 0.1 M ammonium acetate or sodium acetate buffer (pH 4.5-5.5), DOTA-conjugated antibody, and a quenching agent such as 0.05 M DTPA solution.
-
Procedure:
-
In a sterile vial, combine the DOTA-conjugated antibody and the acetate buffer.
-
Add the 177LuCl3 solution to the vial.
-
Incubate the reaction mixture at 90-100°C for 15-30 minutes.
-
After incubation, cool the vial to room temperature.
-
Add the DTPA solution to chelate any remaining free 177Lu.
-
-
Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC. The radiolabeled antibody should have a radiochemical purity of >95%.
2. Radiolabeling of DTPA-Conjugates with 111In:
-
Reagents: 111InCl3 solution, 0.1 M MES, HEPES, or citrate buffer (pH 5.5-6.0), DTPA-conjugated antibody.
-
Procedure:
-
In a sterile vial, add the DTPA-conjugated antibody and the appropriate buffer.
-
Add the 111InCl3 solution to the vial.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
-
Quality Control: Assess the radiochemical purity using ITLC or radio-HPLC. A radiochemical purity of >95% is typically desired.
Visualizing the Key Differences and Processes
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Chemical structures of DOTA and DTPA.
Caption: Experimental workflow for preparing a radiolabeled biomolecule.
Caption: Schematic of radiometal chelation by DOTA and DTPA.
Conclusion: Selecting the Right Tool for the Job
The choice between DOTA and DTPA is not a matter of one being definitively superior to the other, but rather selecting the appropriate chelator for the specific application.
-
DOTA is the preferred chelator for therapeutic applications, especially with radiometals like 177Lu and 90Y, where the high in vivo stability of the complex is paramount to prevent the release of the radionuclide and subsequent off-target toxicity. Its versatility also makes it a cornerstone in theranostics. The trade-off for this stability is the often-required heating during radiolabeling, which may not be suitable for all biomolecules.
-
DTPA remains a valuable and practical choice for diagnostic applications, particularly with radiometals like 111In, where its rapid labeling kinetics at room temperature simplify the radiolabeling procedure. This is especially advantageous for temperature-sensitive proteins and peptides. However, for therapeutic radionuclides or radiometals that form less stable complexes with acyclic chelators, the lower in vivo stability of DTPA complexes is a significant consideration.
Ultimately, researchers must weigh the importance of radiolabeling conditions against the required in vivo stability for their specific radiopharmaceutical. This decision will be guided by the nature of the targeting biomolecule, the chosen radiometal, and the intended clinical application, whether it be for diagnostic imaging or targeted radionuclide therapy.
References
A Head-to-Head Comparison: In Vivo Performance of NOTA and DOTA-Based Chelators for Radiolabeling
For researchers, scientists, and drug development professionals, the selection of an optimal bifunctional chelator is a critical determinant in the efficacy and safety of radiopharmaceuticals. An ideal chelator must not only facilitate efficient and stable radiolabeling but also exhibit favorable in vivo pharmacokinetics to ensure high target-to-background ratios and minimize off-target radiation. This guide provides a comprehensive in vivo performance comparison between the well-established DOTA-based chelators and the promising NOTA platform, with a particular focus on their application with Copper-64 (⁶⁴Cu) for Positron Emission Tomography (PET) imaging.
Initially, this guide intended to compare the in vivo performance of BFCAs-1 and NOTA chelators. However, a thorough literature search revealed a lack of published in vivo data for the chelator designated as this compound. Chemical structure analysis identified this compound as a protected derivative of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). Consequently, this guide has been adapted to provide a robust comparison between NOTA and the widely characterized DOTA chelators, which will serve as a relevant and data-rich resource for the scientific community.
Quantitative Performance Comparison
The in vivo behavior of a radiolabeled chelator is paramount to its clinical utility. Key performance indicators include radiolabeling efficiency under mild conditions, stability in biological media, and the biodistribution profile, which dictates tumor uptake and clearance from non-target organs.
Radiolabeling Efficiency and In Vitro Stability
| Chelator Type | Radiolabeling Conditions | Radiochemical Yield (%) | Serum Stability (48h) | Reference |
| NOTA-based | Room Temperature, 15-30 min | >95% | >97% | [1][2] |
| DOTA-based | 90-100°C, 5-10 min or Room Temp, 5h | >95% | >97% | [1][3] |
NOTA-based chelators consistently demonstrate the significant advantage of rapid and efficient radiolabeling with ⁶⁴Cu at room temperature.[3] This is a crucial benefit when working with temperature-sensitive biomolecules. In contrast, DOTA often requires heating to achieve comparable labeling efficiency, which can be a limitation. Both chelator types, when conjugated, exhibit high stability in serum, indicating minimal dissociation of the radiometal.
In Vivo Biodistribution and Tumor Uptake of ⁶⁴Cu-labeled PSMA-targeting agents
Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceuticals provide an excellent platform for comparing the in vivo performance of chelators.
| Parameter | ⁶⁴Cu-NOTA-PSMA | ⁶⁴Cu-DOTA-PSMA | Key Findings | Reference |
| Tumor Uptake (1h p.i., %ID/g) | Higher | Lower | NOTA-conjugate showed greater initial tumor uptake. | |
| Liver Uptake (1h p.i., %ID/g) | Significantly Lower | Higher | NOTA-conjugate demonstrated more favorable clearance and lower non-target accumulation in the liver. | |
| Kidney Uptake (1h p.i., %ID/g) | High | High | Both tracers show primary renal excretion. | |
| Tumor Retention (24h p.i.) | Lower | Higher | The DOTA-conjugate exhibited better tumor retention at later time points. | |
| Binding Affinity (Ki, nM) | 2.17 ± 0.25 | 6.75 ± 0.42 | The NOTA-conjugated tracer showed a significantly higher binding affinity to PSMA. | |
| Cellular Uptake (%/1x10⁶ cells) | 6.02 ± 0.05 | 2.93 ± 0.06 | The NOTA derivative exhibited more than double the cellular uptake in PSMA-positive cells. |
Biodistribution studies consistently reveal that while both NOTA and DOTA-based tracers effectively target tumors, the NOTA-conjugates exhibit significantly lower uptake in the liver. This is a critical advantage as high liver accumulation can obscure the detection of metastases in this organ and leads to a higher overall radiation dose to the patient. Conversely, some studies have shown that DOTA-conjugates may have better tumor retention at later time points (24h).
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of these findings. Below are generalized protocols for key experiments cited in the comparison.
Radiolabeling of Peptides with ⁶⁴Cu
Objective: To efficiently label a NOTA or DOTA-conjugated peptide with ⁶⁴Cu.
Materials:
-
NOTA or DOTA-conjugated peptide
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Reaction vial (e.g., Eppendorf tube)
-
Heating block (for DOTA labeling)
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
In a reaction vial, dissolve the NOTA/DOTA-conjugated peptide in sodium acetate buffer.
-
Add the ⁶⁴CuCl₂ solution to the peptide solution. The final pH should be between 5.0 and 6.0.
-
For NOTA-conjugates: Incubate the reaction mixture at room temperature for 15-30 minutes.
-
For DOTA-conjugates: Heat the reaction mixture at 95-100°C for 5-10 minutes.
-
After incubation, allow the reaction to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
In Vitro Serum Stability Assay
Objective: To assess the stability of the radiolabeled conjugate in human serum.
Materials:
-
Purified ⁶⁴Cu-labeled NOTA/DOTA-conjugate
-
Fresh human serum
-
Incubator at 37°C
-
Radio-TLC or radio-HPLC system
Procedure:
-
Add the purified ⁶⁴Cu-labeled conjugate to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot by radio-TLC or radio-HPLC to quantify the percentage of intact radiolabeled conjugate versus dissociated ⁶⁴Cu.
In Vivo Biodistribution Studies
Objective: To determine the tissue distribution of the radiolabeled conjugate in an animal model.
Materials:
-
⁶⁴Cu-labeled NOTA/DOTA-conjugate
-
Tumor-bearing animal model (e.g., mice with xenografts)
-
Anesthesia
-
Gamma counter
Procedure:
-
Administer a known amount of the ⁶⁴Cu-labeled conjugate to the animal model via intravenous injection.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of animals.
-
Dissect key organs and tissues (e.g., tumor, blood, liver, kidneys, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing the Comparison
Diagrams illustrating the key differences and experimental workflows can aid in understanding the comparative performance.
Caption: Comparative workflow for evaluating NOTA and DOTA-based radiotracers.
Caption: Summary of key in vivo performance differences between ⁶⁴Cu-NOTA and ⁶⁴Cu-DOTA.
References
- 1. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Imaging Tracers: Performance and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various labeled tracers for in vivo imaging, focusing on their performance in preclinical and clinical research. We delve into key categories of tracers, including those for assessing amino acid metabolism, detecting apoptosis, and near-infrared fluorescence imaging. Supporting experimental data is presented to aid in the selection of the most appropriate tracer for your research needs.
Amino Acid PET Tracers for Oncology
Radiolabeled amino acids are a class of positron emission tomography (PET) tracers that are particularly useful for imaging tumors, especially in the brain, where the high glucose uptake of healthy tissue can mask tumors when using the standard tracer, [¹⁸F]FDG.[1] These tracers leverage the increased amino acid transport in cancer cells to provide high-contrast images.[2][3]
Performance Comparison
Here, we compare three commonly used amino acid PET tracers: [¹⁸F]-FET (O-(2-[¹⁸F]fluoroethyl)-L-tyrosine), [¹⁸F]-FDOPA (3,4-dihydroxy-6-[¹⁸F]-fluoro-L-phenylalanine), and the standard [¹⁸F]-FDG for the diagnosis and grading of gliomas.
| Tracer | Target | Sensitivity | Specificity | Tumor-to-Background Ratio (TBR) | Key Advantages |
| [¹⁸F]-FET | Amino Acid Transport (predominantly LAT1 and LAT2)[4] | 0.84 - 0.94[5] | 0.86 - 0.88 | Higher than [¹⁸F]-FDOPA (mean TBR) | Low uptake in normal brain tissue, good for delineating tumor extent. |
| [¹⁸F]-FDOPA | Amino Acid Transport (LAT1 and LAT2) and Decarboxylation | 0.95 | 0.90 | Lower than [¹⁸F]-FET (mean TBR) | High sensitivity for detecting glioma recurrence. |
| [¹⁸F]-FDG | Glucose Metabolism | 0.38 | 0.86 | Lower than amino acid tracers in brain tumors | Widely available and well-established for many cancers. |
Experimental Protocol: [¹⁸F]-FET PET Imaging in a Murine Glioblastoma Model
This protocol is adapted from studies using orthotopic glioblastoma mouse models.
-
Animal Model: Immunocompromised mice with intracranially implanted human glioblastoma cells (e.g., U87).
-
Tracer Administration: Aseptically administer 10-15 MBq of [¹⁸F]-FET in 150 µL of saline via a lateral tail vein injection.
-
Uptake Period: Allow for a 20-40 minute uptake period. The animal should be kept warm during this time to minimize stress and physiological variability.
-
Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance) for the duration of the scan.
-
Imaging:
-
Position the animal on the scanner bed.
-
Acquire a CT scan for anatomical co-registration.
-
Perform a static PET scan for 10-20 minutes.
-
-
Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., 3D-OSEM).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and a contralateral background region to calculate the tumor-to-background ratio (TBR).
-
Signaling Pathway and Experimental Workflow
Tracers for Apoptosis Imaging
Imaging apoptosis, or programmed cell death, can provide early insights into therapeutic efficacy. Tracers targeting apoptosis often bind to markers exposed on the surface of dying cells, such as phosphatidylserine (PS), or detect the activity of key enzymes in the apoptotic cascade, like caspases.
Performance Comparison
Here we compare a SPECT tracer, ⁹⁹ᵐTc-Annexin V, which binds to exposed phosphatidylserine, with caspase-3 targeting radiotracers.
| Tracer | Target | Imaging Modality | Key Features |
| ⁹⁹ᵐTc-Annexin V | Externalized Phosphatidylserine (PS) | SPECT | Well-established for apoptosis imaging; uptake correlates with histologic evidence of apoptosis. |
| Radiolabeled Caspase-3 Inhibitors/Substrates | Activated Caspase-3 | PET/SPECT | More specific to the apoptotic pathway than PS exposure, which can also occur in necrosis. |
Experimental Protocol: ⁹⁹ᵐTc-Annexin V SPECT Imaging of Apoptosis
This protocol is based on preclinical studies inducing apoptosis in animal models.
-
Apoptosis Induction: Induce apoptosis in the target tissue of the animal model (e.g., via chemotherapy or specific antibodies).
-
Tracer Preparation: Prepare ⁹⁹ᵐTc-Annexin V according to established radiolabeling protocols.
-
Tracer Administration: Inject ⁹⁹ᵐTc-Annexin V intravenously into the animal.
-
Imaging: At a predetermined time point post-injection (e.g., 1-4 hours), anesthetize the animal and perform a SPECT scan.
-
Data Analysis: Reconstruct the SPECT images and quantify tracer uptake in the region of interest.
Signaling Pathway and Experimental Workflow
Near-Infrared (NIR) Fluorescent Probes
NIR fluorescent probes are used for in vivo optical imaging and offer advantages such as high sensitivity, deep tissue penetration, and low autofluorescence. They can be conjugated to targeting moieties to visualize specific biological processes.
Performance Comparison
We compare two widely used NIR dyes: Indocyanine Green (ICG) and IRDye 800CW.
| Probe | Excitation (nm) | Emission (nm) | Key Features |
| Indocyanine Green (ICG) | ~780 | ~820 | Clinically approved, used for angiography and lymphatic mapping. |
| IRDye 800CW | ~774 | ~789 | Higher quantum yield and photostability compared to ICG, suitable for targeted imaging. |
Experimental Protocol: NIR Fluorescence Imaging
-
Probe Administration: Inject the NIR fluorescent probe (free or conjugated to a targeting molecule) intravenously.
-
Imaging: At various time points post-injection, place the anesthetized animal in a fluorescence imaging system.
-
Data Acquisition: Acquire images using the appropriate excitation and emission filters.
-
Analysis: Quantify the fluorescence intensity in the region of interest and normalize to a background region.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Membrane Transporters for Amino Acids as Players of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Performance of 18F-FET versus 18F-FDG-PET for the diagnosis and grading of brain tumors: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bifunctional Chelators for Radiopharmaceutical Development
An objective guide for researchers, scientists, and drug development professionals on the selection of bifunctional chelating agents (BFCAs) for radiolabeling of biomolecules. This guide provides a comparative analysis of commonly used chelators, supported by experimental data and detailed protocols, to aid in the development of novel radiopharmaceuticals.
The selection of an appropriate bifunctional chelator is a critical determinant in the development of effective and safe radiopharmaceuticals.[1] The BFCA serves as the crucial link between the targeting biomolecule (e.g., an antibody or peptide) and the radiometal, and its properties significantly influence the overall performance of the radiolabeled conjugate.[2][3] An ideal bifunctional chelator should facilitate rapid and efficient radiolabeling under mild conditions, form a highly stable complex with the radionuclide to prevent its release in vivo, and exhibit favorable pharmacokinetic properties with low non-specific uptake in tissues.[1]
While a specific chelator designated "BFCAs-1" was not identified in a comprehensive review of scientific literature, this guide provides a head-to-head comparison of several widely used classes of bifunctional chelators. The presented data and methodologies offer a robust framework for the evaluation and selection of any bifunctional chelator, including novel or proprietary agents, for radiopharmaceutical applications.
Performance Comparison of Common Bifunctional Chelators
The following tables summarize the performance of several well-established bifunctional chelators based on key experimental parameters. These chelators are frequently employed for radiolabeling with medically relevant radionuclides such as copper-64 (⁶⁴Cu) and gallium-68 (⁶⁸Ga).
Table 1: Radiolabeling Efficiency and Conditions [1]
| Chelator | Radiolabeling Conditions | Radiolabeling Efficiency | Reference |
| p-SCN-Bn-DOTA | 37°C, 20 min | >99.5% | |
| C-DOTA | 90°C, 1 h or RT, 5 h | ~100% | |
| p-SCN-Bn-NOTA | Room Temperature, 20 min | 95% (at 31 nM) | |
| C-NOTA | Room Temperature, <30 min | ~100% | |
| Sar-CO₂H | Room Temperature, 20 min | 98% (at 250 nM) | |
| 3p-C-NE3TA | Room Temperature, 1 h | ~100% |
Table 2: In Vitro Serum Stability of ⁶⁴Cu-labeled Immunoconjugates
| Chelator Conjugate | % Intact Conjugate at 48h in Serum |
| ⁶⁴Cu-NOTA-rituximab | 97.5 ± 0.3% |
| Macrocyclic BFCs (general) | >94% |
| ⁶⁴Cu-CHX-A”-DTPA-rituximab | 38.2% |
| ⁶⁴Cu-2B3M-DTPA-rituximab | 37.8% |
Key Observations:
-
Macrocyclic vs. Acyclic Chelators: Macrocyclic chelators like DOTA, NOTA, and their derivatives generally form more stable complexes with radionuclides compared to acyclic chelators such as DTPA derivatives. This is evident from the significantly higher serum stability of macrocyclic conjugates.
-
Radiolabeling Conditions: NOTA and sarcophagine (Sar) based chelators offer the advantage of rapid and efficient radiolabeling at room temperature, which is beneficial for sensitive biomolecules. DOTA, while forming stable complexes, often requires heating to achieve high labeling efficiency.
-
In Vivo Stability and Biodistribution: The stability of the radiometal-chelator complex in vivo is crucial. High liver uptake of radioactivity can be an indicator of complex instability, where the radiometal dissociates and is taken up by the liver. Studies have shown that in some cases, ⁶⁴Cu-DOTA conjugates exhibit higher in vivo dissociation and subsequent liver uptake compared to ⁶⁴Cu-NOTA conjugates.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the objective comparison of bifunctional chelators. Below are generalized methodologies for key evaluative experiments.
Protocol 1: Radiolabeling Efficiency
This experiment determines the efficiency of the chelator in incorporating the radionuclide.
-
Materials:
-
Bifunctional chelator conjugated to a targeting molecule
-
Radionuclide solution (e.g., ⁶⁴CuCl₂ or ⁶⁸GaCl₃)
-
Ammonium acetate or sodium acetate buffer (pH 5.5-7.0)
-
Reaction vial
-
-
Procedure:
-
Prepare a solution of the chelator-conjugate in the buffer.
-
Add the radionuclide to the solution.
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature, 37°C, or 90°C) for a defined period (e.g., 10-60 minutes).
-
Determine the radiolabeling efficiency using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
-
Protocol 2: In Vitro Serum Stability
This assay assesses the stability of the radiolabeled conjugate in the presence of serum proteins, mimicking physiological conditions.
-
Materials:
-
Purified radiolabeled chelator-conjugate
-
Fresh human or rat serum
-
-
Procedure:
-
Add the radiolabeled conjugate to a vial containing serum.
-
Incubate the mixture at 37°C.
-
Take aliquots at various time points (e.g., 1, 4, 24, 48 hours).
-
Analyze the aliquots using a suitable method (e.g., radio-TLC or size-exclusion chromatography) to determine the percentage of radioactivity that remains attached to the biomolecule.
-
Protocol 3: In Vivo Biodistribution
This experiment evaluates the distribution of the radiolabeled conjugate in a living organism, providing insights into tumor targeting and clearance from non-target organs.
-
Materials:
-
Radiolabeled chelator-conjugate
-
Animal model (e.g., tumor-bearing mice)
-
-
Procedure:
-
Administer the radiolabeled conjugate to the animals, typically via intravenous injection.
-
At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the animals.
-
Harvest organs and tissues of interest (e.g., blood, liver, kidneys, tumor).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizing Key Processes
To further aid in the understanding of the selection and evaluation process for bifunctional chelators, the following diagrams illustrate key workflows and considerations.
Caption: Workflow for the evaluation of bifunctional chelators.
Caption: Key factors for bifunctional chelator selection.
References
A Comparative Guide to Bifunctional Chelators: Biodistribution of Novel Agents Versus DTPA Analogs
For researchers, scientists, and drug development professionals, the choice of a bifunctional chelator (BFCA) is a critical determinant of the in vivo performance of a radiopharmaceutical. The chelator's ability to stably bind a radionuclide and its influence on the overall biodistribution of the targeted molecule are paramount for both diagnostic imaging and therapeutic applications. This guide provides an objective comparison of the biodistribution profiles of various BFCAs, with a particular focus on how they compare to the widely used diethylenetriaminepentaacetic acid (DTPA) and its derivatives.
Quantitative Biodistribution Data
The following tables summarize the biodistribution of radioimmunoconjugates prepared with different BFCAs in tumor-bearing mice. The data, expressed as percentage of injected dose per gram of tissue (%ID/g), highlight the differences in organ uptake and clearance profiles.
Table 1: Biodistribution of 64Cu-labeled ch14.18 Antibody with Various BFCAs 48 hours Post-Injection [1][2]
| Chelator | Blood | Liver | Spleen | Kidney | Tumor |
| p-NH2-Bn-NOTA | 2.83 ± 0.54 | 4.74 ± 0.77 | 1.83 ± 0.31 | 2.52 ± 0.37 | 13.5 ± 3.1 |
| BAT-6 | 3.93 ± 0.69 | 6.08 ± 0.81 | 2.26 ± 0.39 | 3.11 ± 0.49 | 14.1 ± 2.8 |
| p-NH2-Bn-DOTA | 3.51 ± 0.61 | 6.32 ± 0.95 | 2.15 ± 0.33 | 2.95 ± 0.41 | 13.8 ± 3.5 |
| DOTA | 3.72 ± 0.58 | 6.89 ± 1.03 | 2.31 ± 0.42 | 3.24 ± 0.53 | 14.5 ± 4.1 |
| SarAr | 4.21 ± 0.75 | 8.06 ± 0.77 | 2.89 ± 0.51 | 3.87 ± 0.62 | 15.2 ± 3.9 |
Data represents mean ± standard deviation.
Table 2: Biodistribution of 111In-labeled B72.3 Antibody with DTPA Analogs 72 hours Post-Injection in Tumor-Bearing Mice [3]
| Chelator | Blood | Liver | Spleen | Kidney | Tumor |
| SCN-Bz-DTPA | 10.5 ± 1.5 | 12.3 ± 1.8 | 4.5 ± 0.7 | 5.8 ± 0.9 | 25.7 ± 3.9 |
| 1B4M-DTPA | 15.2 ± 2.1 | 6.8 ± 1.1 | 2.1 ± 0.4 | 4.1 ± 0.6 | 30.1 ± 4.5 |
| 1M3B-DTPA | 14.8 ± 2.5 | 7.1 ± 1.2 | 2.3 ± 0.5 | 4.3 ± 0.7 | 29.5 ± 5.1 |
| 1B3M-DTPA | 15.5 ± 2.3 | 7.5 ± 1.3 | 2.5 ± 0.4 | 4.6 ± 0.8 | 31.2 ± 4.8 |
| GEM-DTPA | 9.8 ± 1.7 | 11.5 ± 2.0 | 4.1 ± 0.8 | 5.5 ± 1.0 | 24.3 ± 4.1 |
| 2B-DTPA | 10.1 ± 1.4 | 11.9 ± 1.9 | 4.3 ± 0.6 | 5.6 ± 0.9 | 25.1 ± 3.7 |
Data represents mean ± standard deviation.
Experimental Protocols
A comprehensive understanding of the biodistribution data requires insight into the experimental methodologies employed. The following sections detail the key protocols used in the cited studies.
Radiolabeling of Antibodies
The anti-GD2 antibody ch14.18 was conjugated with the bifunctional chelators p-NH2-Bn-NOTA, BAT-6, p-NH2-Bn-DOTA, DOTA, and SarAr.[1][2] The resulting immunoconjugates were then labeled with 64Cu. Similarly, the MAb B72.3 was conjugated with various backbone-substituted derivatives of SCN-Bz-DTPA and subsequently labeled with 111In.
Animal Models and Administration
For the biodistribution studies, athymic mice bearing human tumor xenografts were utilized. Mice with subcutaneous human melanoma tumors (M21) were used for the 64Cu-labeled antibody studies. For the 111In-labeled DTPA analog studies, athymic mice bearing human colon carcinoma xenografts (LS-174T) were used. The radiolabeled antibodies were administered intravenously (i.v.) to the tumor-bearing mice.
Biodistribution Studies
At predetermined time points post-injection (e.g., 48 or 72 hours), the mice were euthanized. Various organs and tissues, including blood, liver, spleen, kidneys, and the tumor, were excised, weighed, and the radioactivity was measured using a gamma counter. The results were calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Experimental Workflow
The following diagram illustrates a typical workflow for a biodistribution study of a radiolabeled antibody.
References
- 1. Imaging Cancer Using PET – the Effect of the Bifunctional Chelator on the Biodistribution of a 64Cu-Labeled Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging cancer using PET--the effect of the bifunctional chelator on the biodistribution of a (64)Cu-labeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative biodistribution studies of DTPA-derivative bifunctional chelates for radiometal labeled monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cell Labeling: A Quantitative Comparison of BFCAs-1 and Leading Alternatives
In the dynamic fields of cell biology, drug discovery, and biomedical research, the accurate tracking and quantification of cells are paramount. The choice of a cell labeling agent can significantly impact experimental outcomes, influencing data quality, reproducibility, and the biological relevance of the findings. This guide provides a comprehensive comparison of a novel amine-reactive dye, BFCAs-1, with three other widely used cell labeling technologies: Genetically Encoded Fluorescent Proteins (e.g., GFP), Biarsenical Dyes (e.g., FlAsH-EDT2), and Click Chemistry-based labeling.
This publication aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific research needs. We present a quantitative analysis of labeling efficiency, cell viability, and signal stability, supported by detailed experimental methodologies and visual workflows.
Comparative Analysis of Cell Labeling Technologies
The selection of an appropriate cell labeling method depends on a multitude of factors, including the cell type, the duration of the experiment, and the downstream applications. The following tables provide a quantitative and qualitative comparison of this compound (represented by a model amine-reactive dye) and its alternatives.
| Parameter | This compound (Amine-Reactive Dye) | Genetically Encoded Fluorescent Proteins (e.g., GFP) | Biarsenical Dyes (e.g., FlAsH-EDT2) | Click Chemistry |
| Principle of Labeling | Covalent conjugation to primary amines on cell surface and intracellular proteins. | Genetic modification of cells to express a fluorescent protein. | Binding of a biarsenical dye to a genetically encoded tetracysteine tag. | Bioorthogonal reaction between an azide and an alkyne moiety. |
| Labeling Efficiency | High, dependent on dye concentration and cell density. | Variable, dependent on transfection/transduction efficiency and promoter activity. | High for tagged proteins, but requires efficient expression of the tagged protein. | High, due to the bioorthogonal nature of the reaction.[1] |
| Cell Viability | Generally high, but can be concentration-dependent.[2] | High, as it's a genetically encoded protein.[3] | Can be associated with cytotoxicity and background fluorescence.[4][5] | Generally high, as the chemistry is bioorthogonal. |
| Signal Stability | Stable, as the dye is covalently bound. | Very stable, as the fluorophore is part of the protein. | Signal can be prone to dissociation and background binding. | Very stable due to the formation of a covalent triazole linkage. |
| Suitability for Long-Term Studies | Good, but signal can be diluted with cell division. | Excellent, as the fluorescent protein is continuously expressed. | Moderate, potential for dye dissociation and toxicity over time. | Excellent, the covalent bond is highly stable. |
| Fixation Compatibility | Yes, the covalent bond is stable to fixation and permeabilization. | Yes, but fluorescence can be sensitive to fixation conditions. | Yes, but washing steps are crucial to minimize background. | Yes, the covalent linkage is stable to fixation. |
| Ease of Use | Simple and rapid protocol. | Requires molecular cloning and transfection/transduction, which can be time-consuming. | Multi-step protocol involving genetic modification and subsequent labeling. | Multi-step process involving metabolic labeling or genetic encoding followed by the click reaction. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful cell labeling. Below are the methodologies for each of the discussed techniques.
This compound (Amine-Reactive Dye) Labeling Protocol
This protocol is based on a general method for amine-reactive dyes and should be optimized for the specific dye and cell type.
-
Cell Preparation: Harvest cells and wash once with a protein-free buffer like PBS to remove any amines from the culture medium. Resuspend the cell pellet in the same protein-free buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Dye Preparation: Prepare a stock solution of the amine-reactive dye in DMSO. Immediately before use, dilute the stock solution in protein-free PBS to the desired working concentration.
-
Staining: Add the dye solution to the cell suspension. The final dye concentration will need to be optimized, but a starting range of 0.1 µM to 10 µM is often used.
-
Incubation: Incubate the cells for 20-30 minutes at room temperature or 37°C, protected from light.
-
Washing: Quench the reaction and remove excess dye by washing the cells twice with complete culture medium containing serum or a protein-containing buffer.
-
Analysis: The labeled cells are now ready for downstream applications such as flow cytometry or fluorescence microscopy.
Genetically Encoded Fluorescent Protein (e.g., GFP) Protocol
-
Vector Construction: Clone the gene of interest in-frame with the GFP coding sequence in an appropriate expression vector.
-
Transfection/Transduction: Introduce the GFP fusion vector into the target cells using a suitable method such as lipid-based transfection or viral transduction.
-
Selection and Expansion: If creating a stable cell line, select for transfected cells using an appropriate antibiotic and expand the positive clones.
-
Expression Analysis: Allow 24-48 hours for transient expression or sufficient time for stable integration and expression.
-
Imaging: Visualize GFP expression using a fluorescence microscope or quantify the percentage of fluorescent cells by flow cytometry. For fixed cell analysis, use 4% paraformaldehyde, ensuring the pH is maintained at 7.4 to preserve fluorescence.
Biarsenical Dye (FlAsH-EDT2) Labeling Protocol
-
Vector Construction: Genetically engineer the protein of interest to include a tetracysteine tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys).
-
Cell Transfection: Transfect the cells with the vector encoding the tetracysteine-tagged protein.
-
Cell Preparation: Wash the transfected cells twice with a suitable buffer like HBSS or Opti-MEM.
-
Labeling: Incubate the cells with a solution containing FlAsH-EDT2 (typically 1-5 µM) and an excess of a reducing agent like 1,2-ethanedithiol (EDT) for 30-60 minutes at 37°C.
-
Washing: Remove unbound and non-specifically bound dye by washing the cells with a buffer containing a dithiol compound such as BAL (2,3-dimercapto-1-propanol).
-
Analysis: Image the cells using fluorescence microscopy.
Click Chemistry Labeling Protocol
This protocol outlines a general workflow for labeling cells using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Metabolic Labeling: Incubate cells with a metabolic precursor containing either an azide or an alkyne functional group. For example, L-azidohomoalanine (AHA) can be used as a methionine analog to label newly synthesized proteins. The incubation time will depend on the specific metabolic process being studied.
-
Cell Fixation and Permeabilization (Optional): For intracellular targets, fix and permeabilize the cells using standard protocols.
-
Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail containing a fluorescently labeled alkyne (if using an azide precursor) or a fluorescently labeled azide (if using an alkyne precursor), a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand to improve reaction efficiency and reduce cytotoxicity.
-
Labeling Reaction: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells to remove unreacted reagents.
-
Analysis: The cells are now fluorescently labeled and ready for analysis.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each labeling technique.
Caption: Experimental workflow for this compound (Amine-Reactive Dye) labeling.
Caption: Workflow for labeling cells with Genetically Encoded Fluorescent Proteins (GFP).
Caption: Experimental workflow for Biarsenical Dye (FlAsH-EDT2) labeling.
Caption: Workflow for Click Chemistry-based cell labeling.
References
A Comparative Analysis of [68Ga]Ga-DOTATATE Imaging and Autoradiography for Somatostatin Receptor Visualization
For researchers, scientists, and professionals in drug development, the accurate in vivo quantification of molecular targets is paramount. This guide provides a comparative overview of [68Ga]Ga-DOTATATE Positron Emission Tomography (PET) imaging and ex vivo autoradiography for the visualization of somatostatin receptor (SSTR) expression, a key biomarker in neuroendocrine tumors (NETs).
This document details the underlying principles of each technique, presents a comparison with an alternative SSTR-targeting radiopharmaceutical, and provides comprehensive experimental protocols to facilitate the replication and validation of findings.
Introduction to [68Ga]Ga-DOTATATE
[68Ga]Ga-DOTATATE is a widely used radiopharmaceutical for PET imaging of NETs. It consists of the radionuclide Gallium-68, which is chelated by the bifunctional chelating agent (BFCA) DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA is covalently linked to Tyr3-octreotate (TATE), a synthetic analog of the hormone somatostatin. This molecular design allows [68Ga]Ga-DOTATATE to bind with high affinity to SSTRs, particularly subtype 2 (SSTR2), which are overexpressed on the surface of most well-differentiated NETs. The positron-emitting 68Ga allows for non-invasive, whole-body imaging and quantification of SSTR expression.
Cross-Validation with Autoradiography: The Gold Standard
Autoradiography is a highly sensitive ex vivo technique that provides a detailed map of the distribution of radiolabeled compounds within tissue sections. In the context of SSTR imaging, autoradiography with a radiolabeled somatostatin analog is considered a gold standard for validating the in vivo findings from PET scans. By comparing the distribution of the radiotracer in PET images with the high-resolution localization provided by autoradiography on the same tissue, researchers can confirm the specificity of the PET signal and its correlation with the underlying receptor density.
Performance Comparison: [68Ga]Ga-DOTATATE vs. Alternatives
While [68Ga]Ga-DOTATATE is a leading agent for SSTR imaging, other radiopharmaceuticals have been developed with similar targeting mechanisms. A notable alternative is [68Ga]Ga-DOTATOC, which also targets SSTRs. The choice between these tracers can depend on subtle differences in their binding affinities for various SSTR subtypes and their pharmacokinetic profiles.
| Parameter | [68Ga]Ga-DOTATATE | [68Ga]Ga-DOTATOC | Reference |
| Primary SSTR Subtype Affinity | SSTR2 | SSTR2, SSTR5 | [1] |
| Tumor-to-Liver SUV Ratio (3h p.i.) | Lower | Marginally Higher | [2] |
| Renal Uptake (SUVmax) | 12.7 ± 3.0 | 13.2 ± 3.3 | [1] |
| Mean Lesion SUVmax | 16.0 ± 10.8 | 20.4 ± 14.7 | [1] |
SUV: Standardized Uptake Value; p.i.: post-injection
Experimental Protocols
[68Ga]Ga-DOTATATE PET Imaging Protocol (Human)
-
Patient Preparation: Patients are typically advised to be well-hydrated. No fasting is generally required.
-
Radiopharmaceutical Administration: A sterile solution of [68Ga]Ga-DOTATATE is administered intravenously. The typical injected activity for an adult is 100-200 MBq.
-
Uptake Period: Following injection, the patient rests for an uptake period of approximately 45-60 minutes.
-
Image Acquisition: The patient is positioned in the PET/CT scanner. A low-dose CT scan is first acquired for attenuation correction and anatomical localization. This is followed by the PET scan, which typically covers the area from the mid-thigh to the top of the head. The acquisition time per bed position is usually 2-4 minutes.
-
Image Reconstruction and Analysis: The acquired PET data are reconstructed using iterative algorithms, correcting for attenuation, scatter, and radioactive decay. The resulting images are analyzed, and tracer uptake in tumors and normal organs is quantified, often using the Standardized Uptake Value (SUV).
Ex Vivo Autoradiography Protocol (Preclinical Model)
-
Animal Model and Radiotracer Injection: An appropriate animal model with SSTR-expressing tumors is used. [68Ga]Ga-DOTATATE is administered intravenously at a dose suitable for small animal imaging.
-
Tissue Collection and Sectioning: At a predetermined time point after injection (e.g., 60 minutes), the animal is euthanized, and the tumor and other organs of interest are excised, embedded in a suitable medium (e.g., OCT compound), and frozen. The frozen tissues are then sectioned into thin slices (e.g., 20 µm) using a cryostat.
-
Exposure: The tissue sections are mounted on microscope slides and exposed to a phosphor imaging plate or autoradiographic film in a light-tight cassette. The exposure time will depend on the injected dose and the half-life of the radionuclide.
-
Image Acquisition and Analysis: After exposure, the imaging plate is scanned using a phosphor imager, or the film is developed. The resulting autoradiograms provide a high-resolution image of the radiotracer distribution within the tissue. The signal intensity in different regions can be quantified using densitometry and correlated with histological features of the tissue.
Visualizing the Workflow and Underlying Principles
Figure 1. A flowchart illustrating the parallel workflows of in vivo PET imaging and ex vivo autoradiography, culminating in the cross-validation of the imaging data.
Figure 2. A diagram illustrating the molecular components of [68Ga]Ga-DOTATATE and its binding to the somatostatin receptor on a tumor cell, leading to a detectable PET signal.
References
Benchmarking Branched-Chain Fatty Acid (BCFA) Analysis for Diagnostic Applications
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to BCFA Performance in Peroxisomal Disorders and Metabolic Syndrome
Branched-chain fatty acids (BCFAs) are emerging as significant biomarkers in the diagnosis and monitoring of specific metabolic disorders. This guide provides an objective comparison of BCFA performance in two key diagnostic applications: peroxisomal disorders and metabolic syndrome. The information is based on currently available experimental data to assist researchers and drug development professionals in evaluating the utility of BCFA analysis.
BCFAs in the Diagnosis of Peroxisomal Disorders
Peroxisomal disorders are a group of genetic diseases characterized by defects in peroxisome biogenesis or function, leading to the accumulation of specific metabolites. Certain BCFAs, namely phytanic acid and pristanic acid, are key biomarkers for several of these conditions.
Comparative Diagnostic Performance
The diagnostic utility of BCFAs in peroxisomal disorders is often compared to the analysis of very long-chain fatty acids (VLCFAs) and the more recent biomarker, C26:0-lysophosphatidylcholine (C26:0-LPC).
| Biomarker Panel | Diagnostic Application | Method | Key Performance Characteristics | Alternative Markers |
| Phytanic Acid & Pristanic Acid | Zellweger Syndrome, Refsum Disease | GC-MS, LC-MS/MS | Increased concentrations are indicative of disease. The ratio of pristanic to phytanic acid can help differentiate between specific disorders. Can be measured in plasma and dried blood spots for neonatal screening. | Very Long-Chain Fatty Acids (VLCFAs), C26:0-lysophosphatidylcholine (C26:0-LPC) |
| Very Long-Chain Fatty Acids (VLCFAs) | X-linked Adrenoleukodystrophy, Zellweger Spectrum Disorders | GC-MS | Elevated levels of C24:0 and C26:0, and their ratios to C22:0, are diagnostic. | C26:0-LPC |
| C26:0-lysophosphatidylcholine (C26:0-LPC) | X-linked Adrenoleukodystrophy, Zellweger Spectrum Disorders | LC-MS/MS | Considered to have superior diagnostic performance to VLCFA analysis in some cases. | VLCFAs |
Experimental Protocols
Analysis of Phytanic and Pristanic Acids by Gas Chromatography-Mass Spectrometry (GC-MS):
This method is a well-established technique for the quantification of BCFAs in biological samples.
-
Sample Preparation:
-
Extraction: Lipids are extracted from plasma or dried blood spots using a solvent mixture, commonly chloroform and methanol.
-
Hydrolysis: The extracted lipids are hydrolyzed to release free fatty acids.
-
Derivatization: The fatty acids are converted to their more volatile methyl esters (FAMEs) or pentafluorobenzyl esters for GC analysis.
-
-
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column.
-
Detection: The separated compounds are detected by a mass spectrometer, which provides quantitative data and structural information for identification.
-
Logical Workflow for Peroxisomal Disorder Diagnosis:
BCFAs as Potential Biomarkers for Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Recent research suggests an association between circulating BCFA levels and the risk of developing metabolic syndrome.
Performance and Current Understanding
Studies have shown a significant negative correlation between endogenous BCFAs (found in serum and adipose tissue) and the risk of developing metabolic syndrome.[1] Lower levels of BCFAs have been observed in individuals at high risk for this condition.[1] However, the use of BCFAs as standalone diagnostic markers for metabolic syndrome is still under investigation, and specific sensitivity and specificity data from large-scale clinical trials are not yet available. The current evidence points towards an inverse relationship, where higher BCFA levels may be associated with a healthier metabolic profile.
| Biomarker | Association with Metabolic Syndrome | Potential Clinical Utility | Alternative Markers |
| Branched-Chain Fatty Acids (BCFAs) | Inverse correlation: Lower circulating levels are associated with a higher risk of metabolic syndrome. | Potential for risk stratification and monitoring response to interventions. Further research is needed to establish diagnostic cut-offs. | Triglycerides, HDL Cholesterol, Blood Pressure, Fasting Glucose |
Experimental Protocols
Analysis of BCFAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS offers high sensitivity and specificity for the quantification of a wide range of fatty acids, including BCFAs.
-
Sample Preparation:
-
Protein Precipitation: Proteins in serum or plasma are precipitated using a solvent like acetonitrile.
-
Derivatization (Optional but common): To enhance ionization efficiency, fatty acids can be derivatized.
-
Extraction: The BCFAs are extracted from the supernatant.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted BCFAs are separated using a liquid chromatography system, often with a C18 column.
-
Mass Spectrometric Detection: The separated fatty acids are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity.
-
Signaling Pathway Implication of BCFAs in Metabolic Health:
References
A Comparative Guide to the Thermodynamic Stability of Bifunctional Chelator Complexes: DOTA vs. DTPA
For Researchers, Scientists, and Drug Development Professionals
In the development of metal-based pharmaceuticals, particularly radiopharmaceuticals and MRI contrast agents, the stability of the metal-chelator complex is of paramount importance. Insufficient in vivo stability can lead to the release of free metal ions, which can cause significant toxicity and off-target effects. This guide provides a comparative analysis of the thermodynamic stability of complexes formed with two widely used bifunctional chelating agents (BFCAs): the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and the acyclic chelator DTPA (diethylenetriaminepentaacetic acid).
This comparison is supported by experimental data on their thermodynamic parameters, offering a quantitative basis for selecting the appropriate chelator for a given application. Detailed experimental protocols for determining these stability parameters are also provided to facilitate reproducible research.
The Chelate and Macrocyclic Effects: A Thermodynamic Overview
The superior thermodynamic stability of DOTA complexes compared to their DTPA counterparts can be largely attributed to the chelate and macrocyclic effects. The chelate effect refers to the enhanced stability of a complex formed with a polydentate ligand (a chelator) compared to a complex with a similar number of monodentate ligands. This is primarily an entropic effect; the displacement of multiple solvent molecules by a single chelating ligand leads to a significant increase in the overall entropy of the system, making the complex formation more spontaneous.
The macrocyclic effect provides an additional layer of stability for cyclic chelators like DOTA. The pre-organized structure of the macrocycle reduces the entropic penalty associated with the ligand adopting the correct conformation for metal binding, and it also introduces an enthalpic barrier to the release of the metal ion once complexed.
Quantitative Comparison of Thermodynamic Stability
The thermodynamic stability of a metal-chelator complex is quantitatively described by its stability constant (K), and the associated changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A larger stability constant and a more negative Gibbs free energy indicate a more stable complex. The following tables summarize the thermodynamic parameters for the formation of Gadolinium(III) complexes with DOTA and DTPA, a common metal ion used in MRI contrast agents.
Table 1: Thermodynamic Stability Constants of Gd(III) Complexes
| Chelator | Log K | Reference |
| DOTA | ~28 | [1] |
| DTPA | ~22-23 | [1] |
Table 2: Thermodynamic Parameters of Gd(III) Complex Formation in Aqueous Buffer
| Chelator | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| Gd-DOTA | -9.28 ± 0.57 | Data not available | Data not available | [2] |
| Gd-DTPA | Data not available | Data not available | Data not available |
Note: A complete and directly comparable dataset for all thermodynamic parameters from a single study was not available in the public domain at the time of this guide's compilation. The provided ΔG for Gd-DOTA is from a specific study and may vary with experimental conditions. The Log K values provide a strong indication of the relative stability.
Experimental Protocols for Determining Thermodynamic Stability
Accurate determination of thermodynamic parameters is crucial for the preclinical evaluation of novel chelators. The two most common and reliable methods for this are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).
Experimental Protocol 1: Potentiometric Titration for Stability Constant (K) Determination
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes by monitoring the pH of a solution as a function of added titrant.
1. Materials and Reagents:
-
Potentiometer with a glass electrode and a reference electrode (e.g., Ag/AgCl).
-
Thermostated titration vessel.
-
Calibrated burette.
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
High-purity chelator (DOTA or DTPA).
-
High-purity metal salt (e.g., GdCl₃).
-
Inert salt for maintaining constant ionic strength (e.g., 0.1 M KCl).
-
Deionized, degassed water.
2. Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature (e.g., 25 °C).
-
Ligand Protonation Constants:
-
Prepare a solution of the chelator in the thermostated vessel with a known concentration and constant ionic strength.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.
-
Perform a separate titration of a strong acid solution under the same conditions to determine the electrode parameters.
-
Use appropriate software to analyze the titration data and determine the protonation constants of the chelator.
-
-
Metal-Ligand Stability Constants:
-
Prepare a solution containing a known concentration of the chelator and the metal ion in the thermostated vessel at the same constant ionic strength. The metal-to-ligand ratio should be carefully chosen (e.g., 1:1 or 1:2).
-
Titrate this solution with the standardized strong base, recording the pH after each addition.
-
The titration curve for the metal-ligand system will be shifted relative to the ligand-only titration due to the release of protons upon complexation.
-
-
Data Analysis:
-
Use a suitable computer program (e.g., HYPERQUAD) to perform a non-linear least-squares refinement of the potentiometric data.
-
The program will fit the experimental data to a model that includes the protonation constants of the ligand and the stability constants of the metal-ligand species to calculate the overall stability constant (K).
-
Experimental Protocol 2: Isothermal Titration Calorimetry (ITC) for ΔH, K, and Stoichiometry Determination
ITC directly measures the heat released or absorbed during a binding interaction, providing a complete thermodynamic profile of the complexation reaction in a single experiment.
1. Materials and Reagents:
-
Isothermal Titration Calorimeter.
-
High-purity chelator (DOTA or DTPA).
-
High-purity metal salt (e.g., GdCl₃).
-
Identical buffer for both the chelator and metal salt solutions to minimize heats of dilution. The buffer should be carefully chosen to have a low ionization enthalpy.
-
Deionized, degassed water.
2. Procedure:
-
Sample Preparation:
-
Prepare a solution of the chelator (e.g., 0.1 mM) in the chosen buffer and degas it.
-
Prepare a more concentrated solution of the metal salt (e.g., 1 mM) in the exact same buffer and degas it. The concentrations should be chosen to ensure an appropriate "c-window" for accurate determination of the binding constant.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument with deionized water and then with the experimental buffer.
-
Load the chelator solution into the sample cell and the metal salt solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25 °C).
-
-
Titration:
-
Perform a series of small, sequential injections of the metal salt solution into the sample cell containing the chelator solution.
-
The instrument will measure the heat change associated with each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the metal salt solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of metal to chelator.
-
Fit the resulting binding isotherm to a suitable binding model using the instrument's software (e.g., Origin).
-
The fitting will yield the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:
-
ΔG = -RTlnK
-
ΔG = ΔH - TΔS
where R is the gas constant and T is the absolute temperature.
-
-
Visualizing Experimental and Conceptual Frameworks
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for determining thermodynamic stability.
References
Safety Operating Guide
Navigating the Disposal of BFCAs-1: A Guide to Safe and Compliant Practices
Key Chemical and Safety Data
Understanding the properties of a substance is the first step toward its safe handling and disposal. Below is a summary of key information for BFCAs-1, which should be considered when preparing for its disposal.
| Property | Value | Source |
| Chemical Name | tetra-tert-Butyl 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate | PubChem |
| Molecular Formula | C32H60N4O8 | [1] |
| Molecular Weight | 628.84 g/mol | |
| Physical Form | Solid | |
| Storage | Store at -80°C for up to 6 months or -20°C for up to 1 month. | |
| Hazards | This chemical does not meet the hazardous criteria set forth by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). However, spills may produce extremely slippery surfaces. |
Standard Disposal Protocol for Research-Grade Chemicals
The following protocol is a general guideline based on best practices for the disposal of laboratory chemical waste. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation and Collection: Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect un-used or expired solid this compound, along with any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Solution Waste:
-
If this compound is dissolved in a solvent (e.g., DMSO, ethanol), the solution should be collected in a separate, compatible hazardous waste container.
-
The waste container must be labeled with the full names and concentrations of all components, including the solvent. Do not mix with incompatible waste streams.
-
3. Containment: All waste containers should be in good condition, compatible with the chemical, and have a secure, leak-proof lid. It is also best practice to use secondary containment to prevent spills.
4. Storage of Waste: Store the labeled hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Follow any specific storage temperature requirements if applicable.
5. Disposal: All chemical waste must be disposed of through your institution's licensed hazardous waste disposal vendor. Never dispose of this compound or its solutions down the drain or in the regular trash. Schedule a pickup with your EHS office or the designated waste management provider.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these general yet crucial safety and disposal procedures, laboratories can maintain a safe working environment and ensure compliance with environmental regulations, thereby upholding the highest standards of scientific responsibility.
References
Personal protective equipment for handling BFCAs-1
Essential Safety and Handling Guide for BFCAs-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS 585531-74-4), a polyamino polycarboxylic bifunctional chelating agent. The following procedural steps and recommendations are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Assessment
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following tables summarize the chemical resistance of common glove materials to chemical classes relevant to this compound.
Table 1: Chemical Resistance and Breakthrough Time for Selected Glove Materials
| Chemical Class | Nitrile Gloves | Latex Gloves | Neoprene Gloves |
| Weak Acids | Good to Excellent | Good to Excellent | Excellent |
| Weak Bases | Good | Fair to Good | Excellent |
| Organic Solvents (general) | Good | Poor to Fair | Good |
| Alcohols | Excellent | Good | Excellent |
| Ketones | Fair | Good | Good |
-
Data Interpretation: "Excellent" indicates a breakthrough time of over 8 hours. "Good" suggests a breakthrough time of 4-8 hours. "Fair" implies a breakthrough time of 1-4 hours, and "Poor" indicates a breakthrough time of less than 1 hour. It is crucial to consult the glove manufacturer's specific chemical resistance guides for detailed information.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides good resistance to a broad range of chemicals and are less likely to cause allergic reactions compared to latex.[1][2][3] |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and potential splashes. |
| Body Protection | Full-length laboratory coat | Prevents contact of the chemical with skin and personal clothing. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. A NIOSH-approved N95 respirator should be used if there is a risk of generating significant airborne dust. | Minimizes inhalation of the powder. |
Operational Plan: Step-by-Step Handling Protocol
This section provides a detailed methodology for the safe handling of this compound powder in a laboratory setting.
3.1. Preparation
-
Ensure the work area (e.g., chemical fume hood, designated benchtop) is clean and uncluttered.
-
Verify that a calibrated analytical balance is available if weighing is required.
-
Assemble all necessary equipment and reagents.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.
3.2. Donning of Personal Protective Equipment (PPE) The following sequence should be followed to ensure proper protection:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean, buttoned laboratory coat.
-
Eye Protection: Don safety glasses or goggles.
-
Gloves: Put on the selected chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.
3.3. Handling and Weighing this compound Powder
-
Perform all manipulations of this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid scooping directly from the container with weighing paper to prevent spills.
-
When weighing, use an anti-static weighing dish to prevent the powder from scattering.
-
Close the primary container of this compound securely immediately after use.
3.4. Doffing of Personal Protective Equipment (PPE) To prevent contamination, remove PPE in the following order:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Hand Hygiene: Wash hands thoroughly.
-
Gown/Lab Coat: Remove the lab coat, folding the contaminated side inward, and hang it in its designated location or dispose of it if it is a disposable gown.
-
Eye Protection: Remove safety glasses or goggles.
-
Hand Hygiene: Wash hands again thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
4.1. Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing paper, and contaminated paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous liquid waste container. Do not mix incompatible waste streams.
4.2. Container Management
-
Waste containers must be made of a material compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area that is away from general laboratory traffic.
4.3. Final Disposal
-
All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional and local regulations for hazardous waste disposal. Never dispose of chemical waste down the drain or in the regular trash.
Emergency Procedures
5.1. Spills
-
Small Spills: For small powder spills, carefully dampen the material with a wet paper towel to prevent it from becoming airborne. Gently wipe up the material and place the paper towel in the designated solid waste container. Clean the area with soap and water.
-
Large Spills: Evacuate the immediate area. Alert your supervisor and contact the institutional EHS office. Prevent the spread of the powder.
5.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of personal exposure, seek immediate medical attention after initial first aid measures have been taken.
Diagrams
Below are diagrams illustrating key workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Chemical Waste Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
